3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)17(20)21/h4-6,11,13,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQXGKBHQDPRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid: Synthesis, Applications, and Best Practices
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, a key building block in modern medicinal chemistry. With a focus on practical application and scientific integrity, this document delves into the compound's synthesis, characterization, and strategic implementation in drug discovery, particularly through the Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a seasoned application scientist, this guide offers not only established protocols but also the rationale behind experimental choices, empowering researchers to leverage this versatile reagent effectively and safely in their synthetic endeavors.
Introduction: The Strategic Value of the Piperidin-4-yloxy-phenyl Moiety
The piperidine scaffold is a cornerstone in the design of therapeutic agents, renowned for its prevalence in a wide array of pharmaceuticals. Its saturated, three-dimensional structure often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a vector for precise substituent placement to optimize target engagement. When coupled with a phenylboronic acid, the resulting molecule becomes a powerful tool for introducing this privileged moiety into complex molecular architectures.
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (CAS Number: 1224449-32-4 ) is a bifunctional reagent of significant interest. The N-BOC protected piperidin-4-yloxy group offers a handle for late-stage deprotection and derivatization, while the phenylboronic acid functionality is primed for palladium-catalyzed cross-coupling reactions. This guide will provide a detailed exploration of this compound, from its synthesis to its application, to enable researchers to confidently incorporate it into their drug discovery programs.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1224449-32-4 | LGC Standards |
| Molecular Formula | C₁₆H₂₄BNO₅ | PubChem |
| Molecular Weight | 321.18 g/mol | PubChem |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and THF | General Knowledge |
The pinacol ester of this boronic acid, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (CAS Number: 864136-41-4), is also a commonly used and often more stable alternative for Suzuki-Miyaura coupling reactions.[1]
Synthesis and Mechanism
The synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a multi-step process that requires careful execution. The most logical and commonly employed synthetic strategy involves a two-stage approach: the formation of the aryl ether bond followed by the introduction of the boronic acid functionality.
Stage 1: Aryl Ether Formation via the Mitsunobu Reaction
The ether linkage between the piperidine and phenyl rings is efficiently constructed using the Mitsunobu reaction. This reaction couples a primary or secondary alcohol with a nucleophile, in this case, a phenol, using a combination of a phosphine and an azodicarboxylate.
Reaction Scheme: Mitsunobu Etherification
Caption: Mitsunobu reaction for aryl ether formation.
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for the Mitsunobu reaction. DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced toxicity.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions.
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature to drive the reaction to completion.
Stage 2: Optional Hydrolysis of the Pinacol Ester
If the free boronic acid is required, the pinacol ester can be hydrolyzed under aqueous acidic or basic conditions. However, for many applications, the pinacol ester is used directly in subsequent reactions due to its enhanced stability.
Experimental Protocol: Synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester
Disclaimer: This is a representative protocol based on established chemical principles. Researchers should always conduct a thorough risk assessment and optimize conditions for their specific setup.
-
Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous THF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of modern drug synthesis.
Reaction Scheme: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Self-Validating System in Suzuki Coupling:
The success of a Suzuki coupling reaction is dependent on the careful selection and control of several parameters. A well-designed protocol should include in-process controls to validate the reaction's progress.
-
Catalyst Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: In a reaction vessel, combine 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (or its pinacol ester) (1.1 eq), the aryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (2-24 hours). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its downstream products.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the BOC group (~1.4 ppm), piperidine protons (multiplets in the range of 1.5-4.0 ppm), the methine proton of the piperidinoxy group (~4.5 ppm), and aromatic protons (in the aromatic region, 6.8-7.8 ppm). |
| ¹³C NMR | Resonances for the BOC carbonyl (~155 ppm), the quaternary carbon of the BOC group (~80 ppm), piperidine carbons (in the aliphatic region), and aromatic carbons (in the aromatic region). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| ¹¹B NMR | A broad signal in the range of 28-33 ppm for the trigonal boronic acid. |
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount.
-
Handling: Always handle 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Boronic acids can be sensitive to air and moisture, leading to degradation. It is advisable to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. The pinacol ester derivative generally exhibits greater stability and is often preferred for long-term storage.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Drug Discovery
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a valuable and versatile building block for medicinal chemists. Its strategic combination of a protected piperidine moiety and a reactive boronic acid function allows for the efficient synthesis of complex molecules with potential therapeutic applications. By understanding its synthesis, properties, and the nuances of its application in the Suzuki-Miyaura coupling, researchers can effectively harness its potential to accelerate the discovery and development of new medicines.
References
- LGC Standards. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid.
- PubChem. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid.
- CRO Splendid Lab Pvt. Ltd. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester.
- Thirumal, Y., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 733-739.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemos GmbH & Co. KG.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.
- Sigma-Aldrich. N-Boc-piperidine-4-boronic acid pinacol ester.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
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An In-Depth Technical Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of complex molecular architectures is paramount. Success in this endeavor relies on the availability of versatile, well-characterized chemical building blocks. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is one such critical intermediate, embodying the convergence of two privileged structural motifs: the piperidine ring and the arylboronic acid. The piperidine scaffold is a cornerstone in pharmacology, present in a vast array of approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1][2] Concurrently, the boronic acid functional group is the linchpin of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for the formation of carbon-carbon bonds.[3]
This guide provides a comprehensive technical overview of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, validated methods for its synthesis and characterization, and its principal application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties and Structural Characterization
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and reproducible use in synthesis. The key attributes of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄BNO₅ | |
| Molecular Weight | 321.18 g/mol | |
| CAS Number | 1224449-32-4 | [4] |
| Appearance | Typically a white to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water. | [5][6] |
| Storage | Store in a cool (2-8°C), dry place under an inert atmosphere. |
Rationale for Characterization: A Self-Validating System
Confirming the identity and purity of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid before its use is critical for the success of subsequent reactions. A multi-technique approach ensures a self-validating system where each analysis corroborates the others, providing unambiguous structural confirmation and a reliable purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: This technique confirms the presence and connectivity of all proton-containing fragments. Expected signals include the tert-butyl protons of the BOC group (a sharp singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets between 1.5-4.0 ppm), and the aromatic protons on the phenylboronic acid ring (multiplets in the 6.8-7.8 ppm region). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Provides information on the carbon skeleton, confirming the presence of the carbonyl carbon of the BOC group (~155 ppm), the quaternary BOC carbon (~80 ppm), the carbons of the piperidine and phenyl rings, and the carbon atom attached to the boron (which can be broad).
-
¹¹B NMR: This is a crucial, though less common, technique for directly observing the boron atom. Boronic acids typically show a broad signal in the range of 28-34 ppm, characteristic of a trigonal planar, sp²-hybridized boron center.[7] This analysis directly confirms the integrity of the key functional group.
-
-
Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition (C₁₆H₂₄BNO₅) with high precision.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the compound. By using a suitable column and mobile phase, a chromatogram is generated where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity, which should typically be >95% for synthetic applications.
Synthesis and Purification
The synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is logically approached via a two-step sequence starting from commercially available materials. This strategy involves first constructing the core ether linkage and then introducing the boronic acid functionality.
Proposed Synthetic Workflow
The overall transformation can be visualized as follows:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Williamson Ether Synthesis of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers.[2][8] Cesium carbonate (Cs₂CO₃) is often used as the base due to its high solubility in polar aprotic solvents and its ability to effectively deprotonate the phenol without causing side reactions. Dimethylformamide (DMF) is an excellent solvent for this SₙAr-type reaction.
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-BOC-4-hydroxypiperidine (1.0 eq), 3-bromophenol (1.1 eq), and cesium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reagents (concentration ~0.5 M).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired intermediate.
-
Step 2: Miyaura Borylation to form 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
-
Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides into aryl boronate esters.[3][9][10] Bis(pinacolato)diboron (B₂pin₂) is the common boron source. The resulting pinacol ester is then hydrolyzed during the aqueous workup to yield the final boronic acid.
-
Procedure:
-
To a Schlenk flask, add the aryl bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate. The residue is then subjected to an acidic aqueous workup (e.g., with 1M HCl) to hydrolyze the pinacol ester to the boronic acid.
-
Extract the product into an organic solvent, dry over Na₂SO₄, and concentrate. Purification can be achieved by recrystallization or careful column chromatography.[11]
-
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl structures, which are prevalent in pharmaceuticals.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or heteroaryl halide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Rationale: This protocol provides a general, robust starting point for coupling 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid with a representative aryl bromide. The choice of catalyst, base, and solvent system is critical for achieving high yields. Pd(PPh₃)₄ is a versatile catalyst, and a biphasic solvent system like dioxane/water with a carbonate base is common and effective.
-
Procedure:
-
To a microwave vial or Schlenk tube, add the aryl or heteroaryl halide (1.0 eq), 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave heating).
-
Monitor the reaction's progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final biaryl product.
-
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and reactivity of boronic acids.
-
Handling: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Boronic acids are susceptible to dehydration, where three molecules can condense to form a trimeric anhydride known as a boroxine, releasing three molecules of water. While this process is often reversible, it complicates accurate weighing and stoichiometry. Therefore, the compound should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a refrigerator (2-8°C) to minimize degradation.
-
Safety: While specific toxicity data may be limited, boronic acids as a class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.
Conclusion
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid stands out as a highly valuable and versatile building block for medicinal chemistry. Its structure ingeniously combines the pharmacologically significant piperidine ring with the synthetic power of the arylboronic acid moiety. This guide has provided a detailed framework covering its fundamental properties, a logical and robust synthetic strategy, and a practical protocol for its application in the workhorse Suzuki-Miyaura cross-coupling reaction. By adhering to the principles of rigorous characterization and validated experimental procedures outlined herein, researchers and drug development professionals can confidently leverage this reagent to accelerate the discovery and synthesis of novel, life-changing therapeutics.
References
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PubChem. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. National Center for Biotechnology Information. Available from: [Link]
-
ACS Publications. Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. American Chemical Society. Available from: [Link]
- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available from: [Link]
-
YouTube. Williamson Ether Synthesis. Professor Dave Explains. Available from: [Link]
-
National Institutes of Health. Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central. Available from: [Link]
-
ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Available from: [Link]
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MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid
Foreword: The Strategic Importance of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic construction of molecular scaffolds that offer both structural novelty and versatile reactivity is paramount. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester derivative are exemplary building blocks that have garnered significant attention. Their utility lies in the convergence of three key structural motifs: a piperidine ring, a common feature in numerous bioactive compounds; a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions; and a tert-butoxycarbonyl (BOC) protecting group, which allows for controlled, sequential chemical transformations. This guide provides an in-depth, experience-driven perspective on the synthesis of this valuable intermediate, focusing on a robust and widely applicable synthetic strategy. We will delve into the mechanistic underpinnings of the key transformations, provide a detailed experimental protocol, and present the expected outcomes, thereby equipping researchers and drug development professionals with the knowledge to confidently incorporate this building block into their synthetic endeavors.
I. Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule points to two primary precursors: a suitably protected 4-hydroxypiperidine derivative and an aryl halide or equivalent. The ether linkage is a key bond to form, and several named reactions could be considered. However, for reasons of substrate scope, reaction robustness, and overall yield, the Williamson ether synthesis stands out as a highly effective and reliable method.[1][2][3][4]
The subsequent introduction of the boronic acid functionality can be achieved through various methods, including metal-halogen exchange followed by quenching with a borate ester, or more directly through a palladium-catalyzed borylation reaction. The latter is often preferred for its milder conditions and functional group tolerance.
Therefore, our forward synthesis will be based on the following strategic sequence:
-
Ether Formation: A nucleophilic substitution reaction between N-BOC-4-hydroxypiperidine and a dihalo-substituted benzene.
-
Borylation: A palladium-catalyzed cross-coupling reaction to install the boronic acid pinacol ester.
-
Hydrolysis (Optional): Conversion of the pinacol ester to the free boronic acid, if required for specific downstream applications.
This approach offers a convergent and efficient route to the desired product, utilizing well-established and high-yielding transformations.
II. Mechanistic Insights: The Chemistry Behind the Synthesis
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
A. The Williamson Ether Synthesis: An SN2 Pathway
The formation of the ether linkage proceeds via a classic SN2 mechanism.[1][2] In the presence of a strong base, such as sodium hydride (NaH), the hydroxyl group of N-BOC-4-hydroxypiperidine is deprotonated to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electron-deficient carbon atom of the aryl halide, displacing the halide leaving group in a single, concerted step.
Key Considerations for the Williamson Ether Synthesis:
-
Choice of Base: A strong, non-nucleophilic base is essential to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride is an excellent choice for this purpose.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal for solvating the alkoxide and facilitating the SN2 reaction.
-
Leaving Group: While fluorides can be used, bromides and iodides are generally better leaving groups, leading to faster reaction rates.
B. The Suzuki-Miyaura Cross-Coupling: A Catalytic Cycle of C-C Bond Formation
The borylation step is a variation of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed process involves a catalytic cycle consisting of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The boron-containing reagent (in this case, bis(pinacolato)diboron) transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-B bond.
Critical Parameters for the Suzuki-Miyaura Borylation:
-
Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be used, often in combination with phosphine ligands that stabilize the catalyst and modulate its reactivity.
-
Base: A base, such as potassium acetate or potassium carbonate, is required to facilitate the transmetalation step.
-
Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
III. Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable method for the synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester, a stable and versatile precursor to the free boronic acid.
Step 1: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
-
To a solution of N-BOC-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting suspension at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 1-bromo-3-fluorobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester
-
In a dry Schlenk flask, combine tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
IV. Data Presentation and Characterization
The successful synthesis of the target compound and its intermediate should be confirmed by a suite of analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance | Key Characterization Data |
| tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | C16H22BrNO3 | 356.26 g/mol | 75-85% | White to off-white solid | 1H NMR, 13C NMR, MS |
| 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester | C22H34BNO5 | 403.32 g/mol | 70-80% | White to off-white solid | 1H NMR, 13C NMR, 11B NMR, MS |
V. Visualizing the Synthesis and Reaction Mechanisms
To further clarify the synthetic process and the underlying chemistry, the following diagrams are provided.
Caption: Overall synthetic workflow for 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester.
Caption: Catalytic cycle of the Suzuki-Miyaura borylation reaction.
VI. Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and scalable method for the preparation of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester. The strategic use of the Williamson ether synthesis followed by a Suzuki-Miyaura borylation ensures high yields and purity. This versatile building block is poised for extensive application in the synthesis of complex molecules, particularly in the development of novel therapeutics. The ability to readily deprotect the piperidine nitrogen and engage the boronic acid moiety in further cross-coupling reactions opens up a vast chemical space for exploration by medicinal chemists. As the demand for sophisticated and highly functionalized molecular scaffolds continues to grow, the importance of robust and well-understood synthetic methods, such as the one described in this guide, cannot be overstated.
VII. References
-
Synthesis method for N-Boc-3-piperidone. Google Patents.
-
Synthesis of N-Boc 4-piperidone. ChemicalBook.
-
A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
-
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester. CRO Splendid Lab Pvt. Ltd.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
The Williamson Ether Synthesis. Chemistry LibreTexts.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
-
Williamson ether synthesis (video). Khan Academy.
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH.
-
Williamson Ether Synthesis. Cambridge University Press.
-
Suzuki cross-coupling reaction. YouTube.
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid chemical properties
An In-Depth Technical Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the demand for versatile and functionalized building blocks is paramount. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a prime example of such a reagent, ingeniously designed for strategic molecular assembly. It incorporates three critical structural motifs: a phenylboronic acid for palladium-catalyzed cross-coupling, an N-BOC protected piperidine ring which is a privileged scaffold in numerous pharmaceuticals, and a stable ether linkage. This guide provides a comprehensive overview of its chemical properties, core reactivity, practical applications, and handling protocols, tailored for researchers and drug development professionals seeking to leverage this molecule in their synthetic programs.
Physicochemical Properties & Specifications
The utility of a reagent begins with a clear understanding of its fundamental properties. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is typically supplied as a solid, and its stability is suitable for standard laboratory use when stored correctly.
| Property | Value | Source |
| CAS Number | 1224449-32-4 | [1] |
| Molecular Formula | C₁₆H₂₄BNO₅ | [1] |
| Molecular Weight | 321.18 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Predicted Boiling Point | 487.6 ± 55.0 °C | [1] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 8.07 ± 0.10 | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Solubility & Stability: While specific solubility data is not extensively published, based on its structure, the compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol or ethanol. Its solubility in common reaction solvents like dioxane and tetrahydrofuran (THF) is sufficient for synthetic applications. The boronic acid moiety is susceptible to dehydration to form boroxines, particularly upon prolonged storage or heating. Therefore, it is crucial to store the compound in a cool, dry place under an inert atmosphere. The tert-butyloxycarbonyl (BOC) protecting group is stable under basic and nucleophilic conditions typical of Suzuki couplings but is readily cleaved under acidic conditions.
Spectroscopic Characterization (Predictive Analysis)
Authenticating the structure and purity of the starting material is a prerequisite for any successful synthesis. While specific spectra for this compound are not widely available, a predictive analysis based on its structure provides a reliable characterization blueprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The nine protons of the tert-butyl group on the BOC protector should appear as a sharp singlet around δ 1.4-1.5 ppm . The aliphatic protons on the piperidine ring will present as a series of complex multiplets between δ 1.7-2.2 ppm and δ 3.2-3.8 ppm . The methine proton at the C4 position of the piperidine, adjacent to the ether oxygen, is anticipated to be deshielded, appearing around δ 4.5-4.7 ppm . The aromatic protons on the phenylboronic acid ring will be found in the downfield region of δ 7.0-7.8 ppm , exhibiting splitting patterns consistent with a 1,3-disubstituted benzene ring. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, appearing over a wide range or not being observed at all.
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the proton data. Key expected signals include those for the BOC carbonyl (~154 ppm), the quaternary carbon of the BOC group (~80 ppm), and the methyl carbons of the BOC group (~28 ppm). The carbons of the piperidine ring would appear in the aliphatic region (~30-50 ppm for CH₂ and ~75 ppm for the C-O carbon). The aromatic carbons will resonate between ~115-160 ppm, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation.
-
Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at approximately m/z 322.2 . A common and diagnostic fragmentation pathway for N-BOC protected compounds is the loss of the BOC group (100 Da) or isobutylene (56 Da), leading to significant fragments at m/z ~222.2 or ~266.2, respectively.
Core Reactivity & Mechanistic Insights: The Suzuki-Miyaura Coupling
The primary utility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[2]
Causality Behind its Design:
-
The Boronic Acid: This functional group is essential for the transmetalation step in the palladium catalytic cycle. It is relatively stable, generally non-toxic, and tolerant of a wide range of other functional groups.
-
The N-BOC Protecting Group: The piperidine nitrogen is a potential ligand for the palladium catalyst, which could poison the reaction. The sterically bulky and electron-withdrawing BOC group effectively prevents this coordination, ensuring the catalyst remains active for the cross-coupling cycle. It also provides a synthetic handle that can be easily removed post-coupling for further molecular elaboration.
The Suzuki-Miyaura reaction is a well-understood process involving a Pd(0)/Pd(II) catalytic cycle. This reagent enters the cycle during the transmetalation step, where the aryl group is transferred from boron to the palladium center.
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The Strategic Imperative of N-BOC Piperidine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for drug efficacy.[3][4] This guide provides a comprehensive technical overview of the strategic use of N-tert-butoxycarbonyl (BOC) protected piperidine derivatives in drug discovery. We will delve into the critical role of the N-BOC protecting group, explore key synthetic methodologies for the preparation and functionalization of these vital building blocks, and present detailed case studies illustrating their application in the synthesis of clinically relevant molecules. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental protocols to accelerate the development of novel therapeutics.
Introduction: The Piperidine Moiety and the Ascendancy of the N-BOC Protecting Group
The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug design, featuring prominently in pharmaceuticals targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an ideal structural motif for optimizing drug-target interactions.
However, the inherent reactivity of the secondary amine in the piperidine ring necessitates a robust protection strategy during multi-step syntheses. The tert-butoxycarbonyl (BOC) group has emerged as a preeminent choice for this purpose. The N-BOC group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions and enabling precise, regioselective modifications at other positions of the ring.[3] Its stability under a wide range of reaction conditions, coupled with the facility of its removal under mild acidic conditions, provides a critical layer of control in complex synthetic campaigns.[5]
This guide will illuminate the multifaceted role of N-BOC piperidine derivatives, from their fundamental properties to their application in the synthesis of intricate drug molecules.
The Strategic Role of the N-BOC Protecting Group: A Gateway to Molecular Diversity
The decision to employ the N-BOC protecting group is a strategic one, rooted in its ability to orchestrate a series of synthetic transformations with high fidelity. The bulky tert-butyl group sterically encumbers the nitrogen atom, influencing the conformational preference of the piperidine ring and directing the stereochemical outcome of subsequent reactions.
The true power of the N-BOC group lies in its "on-off" nature. Its presence allows for the selective functionalization of the piperidine core, while its clean and efficient removal unveils a reactive secondary amine, ready for the introduction of further molecular complexity. This strategic protection and deprotection sequence is a cornerstone of modern medicinal chemistry, enabling the construction of vast libraries of diversified piperidine-containing compounds for structure-activity relationship (SAR) studies.
Synthetic Methodologies: A Practical Toolkit for the Medicinal Chemist
The successful incorporation of N-BOC piperidine derivatives into drug candidates hinges on the availability of robust and scalable synthetic protocols. This section provides detailed, step-by-step methodologies for the preparation and key transformations of these invaluable building blocks.
N-BOC Protection of Piperidines: The Foundational Step
The introduction of the BOC group is typically the first step in a synthetic sequence involving a piperidine derivative. The reaction is generally straightforward and high-yielding.
Experimental Protocol: General Procedure for N-BOC Protection [6]
-
Materials: Piperidine derivative (1.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq.), Triethylamine (TEA) or Sodium Bicarbonate (as base), Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent).
-
Procedure:
-
Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
-
| Parameter | Recommendation | Rationale |
| Solvent | DCM, THF, Acetonitrile | Good solubility for a wide range of piperidine derivatives. |
| Base | Triethylamine, NaHCO₃ | Neutralizes the acid byproduct of the reaction. |
| Equivalents of Boc₂O | 1.1 - 1.3 | A slight excess ensures complete conversion of the starting material. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
Table 1: Key Parameters for N-BOC Protection of Piperidines
Functionalization of the Piperidine Ring: Crafting Key Intermediates
With the nitrogen atom protected, the piperidine ring becomes a canvas for a variety of chemical transformations. The oxidation of N-BOC-4-hydroxypiperidine to N-BOC-4-piperidone is a particularly important reaction, as the resulting ketone is a versatile precursor for a multitude of further modifications.
Experimental Protocol: Swern Oxidation of N-BOC-4-hydroxypiperidine [7][8]
-
Materials: Oxalyl chloride (1.2 eq.), Dimethyl sulfoxide (DMSO, 2.4 eq.), Anhydrous Dichloromethane (DCM), N-BOC-4-hydroxypiperidine (1.0 eq.), Triethylamine (5.0 eq.).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of N-BOC-4-hydroxypiperidine in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.[7]
-
Stir the reaction mixture at -78 °C for 1 hour.[7]
-
Add triethylamine dropwise, allowing the temperature to rise to -60 °C.[7]
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-BOC-4-piperidone by flash chromatography.
-
Figure 1: Workflow for the Swern Oxidation of N-BOC-4-hydroxypiperidine.
N-BOC Deprotection: Unveiling the Reactive Amine
The removal of the BOC group is a critical step that liberates the piperidine nitrogen for subsequent coupling reactions. Trifluoroacetic acid (TFA) is the most commonly employed reagent for this transformation.
Experimental Protocol: TFA-Mediated N-BOC Deprotection [5][9]
-
Materials: N-BOC protected piperidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-BOC protected piperidine in DCM.
-
Add TFA to the solution (typically 25-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.
-
| Reagent | Concentration | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) in DCM | 25-50% (v/v) | 30 - 60 minutes |
| Hydrochloric Acid (HCl) in Dioxane or Ether | 4 M | 1 - 2 hours |
Table 2: Common Reagents for N-BOC Deprotection
Case Studies in Drug Discovery: From Building Block to Clinical Candidate
The true value of N-BOC piperidine derivatives is exemplified by their successful application in the synthesis of complex and clinically significant drug molecules.
Synthesis of a CCR5 Antagonist for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of HIV-1 into host cells, making it a prime target for antiviral therapy.[10][11] The synthesis of the potent CCR5 antagonist, Sch-350634, provides an excellent example of the strategic use of an N-BOC piperidine building block.[2]
A key step in the synthesis involves the use of N'-Boc-4-methyl-4-aminopiperidine.[2] This chiral building block is constructed from isonipecotate through a multi-step sequence that includes alkylation and a Curtius rearrangement.[2] The presence of the BOC group on the exocyclic amine allows for the selective coupling of the piperidine nitrogen to the rest of the molecule, while the 4-amino group is masked. Subsequent deprotection of the BOC group would then allow for further functionalization at that position if desired. This approach highlights the power of orthogonal protecting group strategies in streamlining complex syntheses.
Figure 2: Synthetic strategy for a CCR5 antagonist utilizing an N-BOC piperidine derivative.
Synthesis of Tofacitinib: A Janus Kinase (JAK) Inhibitor
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][12] The synthesis of this drug relies on a chiral (3R,4R)-disubstituted piperidine derivative.[12][13] While various synthetic routes have been developed, many involve the use of N-protected piperidine intermediates to control the stereochemistry and facilitate the key bond-forming reactions.[14] For instance, N-BOC-protected 3-amino-4-methylpiperidine derivatives serve as crucial precursors. The BOC group ensures that the piperidine nitrogen does not interfere with subsequent reactions, such as the crucial N-alkylation step that connects the piperidine headgroup to the pyrrolo[2,3-d]pyrimidine core of the molecule.[12][13]
Conclusion: The Enduring Legacy and Future Directions
N-BOC piperidine derivatives are not merely synthetic intermediates; they are strategic enablers of innovation in drug discovery. Their versatility, coupled with the vast and ever-expanding toolkit of synthetic methodologies for their preparation and manipulation, ensures their continued prominence in the quest for novel therapeutics. As our understanding of disease biology deepens and the demand for more complex and precisely targeted drugs grows, the strategic application of these foundational building blocks will undoubtedly play an even more critical role in shaping the future of medicine. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of N-BOC piperidine derivatives in their own drug discovery endeavors.
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O'Dowd, H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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Gao, F., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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PubMed. (2003). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea derivatives. Available at: [Link]
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Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
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Organic Chemistry Portal. Swern Oxidation. Available at: [Link]
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Boronic Acids: Versatile Building Blocks in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide
Introduction: The Resurgence of a Unique Pharmacophore
Once relegated to the periphery of medicinal chemistry due to early concerns about toxicity, boron-containing compounds, particularly boronic acids, have undergone a remarkable renaissance.[1][2] This resurgence was significantly catalyzed by the clinical success of Bortezomib (Velcade®), a proteasome inhibitor that revolutionized the treatment of multiple myeloma.[1][3][4] Today, the unique electronic and geometric properties of the boronic acid moiety are being exploited to design a new generation of therapeutics, diagnostics, and drug delivery systems.[1][5][6]
This guide provides an in-depth technical exploration of boronic acids as indispensable building blocks in medicinal chemistry. We will delve into their fundamental properties, diverse applications, and the practical methodologies that underpin their use in the modern drug discovery laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile functional group.
The Boronic Acid Moiety: A Unique Chemical Entity
A boronic acid is a derivative of boric acid in which one hydroxyl group is replaced by an organic residue (R-B(OH)₂). This seemingly simple substitution imparts a host of unique properties that are highly advantageous in a biological context.
Key Physicochemical and Electronic Properties:
-
Lewis Acidity: The boron atom in a boronic acid is electron-deficient, making it a mild Lewis acid. This allows it to form reversible covalent bonds with Lewis bases, most notably with the diol functionalities present in saccharides and some amino acid side chains.[7][8][9] This property is fundamental to their use as sensors and in targeted drug delivery.[6][10]
-
Trigonal Planar to Tetrahedral Geometry: Unbound boronic acids possess a trigonal planar geometry. Upon forming a covalent bond with a nucleophile, such as a serine residue in an enzyme's active site, the boron atom transitions to a more stable tetrahedral geometry. This geometric shift can be a critical factor in the mechanism of enzyme inhibition.
-
Bioisostere of Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids, meaning they can mimic the biological activity of carboxylic acids while possessing distinct physicochemical properties.[1] This allows for the substitution of carboxylic acids in known pharmacophores to potentially improve potency, selectivity, or pharmacokinetic profiles.
-
Metabolic Stability and Degradation: A significant advantage of boronic acids in drug design is their degradation to boric acid, a naturally occurring and readily eliminated "green compound".[1] This favorable metabolic profile helps to mitigate concerns about long-term toxicity.
Applications of Boronic Acids in Drug Discovery and Development
The unique properties of boronic acids have led to their application in a wide array of therapeutic and diagnostic areas.
Enzyme Inhibition: A Paradigm of Covalent Targeting
Boronic acids have emerged as a privileged scaffold for the design of potent and selective enzyme inhibitors. Their ability to form reversible covalent bonds with key active site residues, such as serine, threonine, or lysine, offers a distinct advantage over non-covalent inhibitors.[11][12]
Mechanism of Serine Protease Inhibition:
A prime example is the inhibition of serine proteases. The boronic acid moiety mimics the transition state of peptide bond hydrolysis, forming a stable tetrahedral adduct with the catalytic serine residue.
Figure 1: Boronic acid inhibition of a serine protease.
Notable Examples:
-
Bortezomib (Velcade®): A dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key regulator of intracellular protein homeostasis. Its approval for multiple myeloma marked a turning point for boronic acid-based drugs.[1][3]
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor, also a boronic acid derivative, offering an alternative administration route to Bortezomib.[5]
-
Vaborbactam: A non-β-lactam β-lactamase inhibitor that utilizes a boronic acid warhead to protect β-lactam antibiotics from degradation by bacterial enzymes.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most widely used transformations in medicinal chemistry for the formation of carbon-carbon bonds.[13] Boronic acids and their esters are key reagents in this reaction, enabling the efficient synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.[13][14]
Workflow for a Typical Suzuki-Miyaura Coupling:
Figure 2: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Boronic Acids as Chemical Sensors and for Targeted Drug Delivery
The ability of boronic acids to reversibly bind with diols forms the basis for their use in developing sophisticated sensors and targeted drug delivery systems.[6][15][16]
-
Glucose Sensing: Phenylboronic acids can bind to glucose, and this interaction can be coupled to a fluorescent reporter to create sensors for monitoring blood glucose levels.[7][15][16] The binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence.[8][17]
-
Targeting Sialic Acid-Rich Cancer Cells: Many cancer cells overexpress sialic acids on their surface. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these sialic acids, enabling targeted delivery of therapeutic payloads to tumor cells.[18][19]
Expanding Horizons: Antibacterial, Antiviral, and PROTAC Applications
The versatility of boronic acids continues to be explored in new and exciting areas of medicinal chemistry.
-
Antibacterial and Antiviral Agents: Researchers are investigating boronic acids as potential inhibitors of essential bacterial and viral enzymes.[1][2][4][11][20][21] For example, they have shown promise as inhibitors of β-lactamases, which are responsible for antibiotic resistance.[12][22]
-
Proteolysis-Targeting Chimeras (PROTACs): Boronic acids are being incorporated into PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The boronic acid moiety can serve as a warhead to bind to the target protein of interest.
Experimental Protocols: Practical Guidance for the Bench Scientist
Protocol 1: A General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the synthesis of a biaryl compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol)[23]
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Assay for Boronic Acid-Based Enzyme Inhibition
This protocol describes a general method for determining the IC₅₀ value of a boronic acid inhibitor against a serine protease using a fluorogenic substrate.
Materials:
-
Serine protease of interest
-
Fluorogenic peptide substrate
-
Boronic acid inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer and the serially diluted inhibitor.
-
Add the enzyme to each well (except for the no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative Analysis of Boronic Acid Inhibitors
The following table provides a hypothetical example of how to present data for a series of boronic acid inhibitors.
| Compound ID | Structure Modification | Target Enzyme IC₅₀ (nM) | Off-Target Enzyme IC₅₀ (nM) | Selectivity Index |
| BA-001 | Phenylboronic acid | 150 | >10,000 | >66 |
| BA-002 | 3-Fluorophenylboronic acid | 75 | 8,500 | 113 |
| BA-003 | 3-Chlorophenylboronic acid | 50 | 9,200 | 184 |
| BA-004 | 3-Bromophenylboronic acid | 45 | 9,800 | 218 |
Conclusion: The Expanding Role of Boronic Acids in Drug Discovery
Boronic acids have firmly established themselves as a valuable and versatile class of building blocks in medicinal chemistry.[1][2][24] Their unique ability to form reversible covalent bonds, coupled with their utility in robust synthetic transformations like the Suzuki-Miyaura coupling, has propelled them to the forefront of modern drug design.[13][25] From enzyme inhibitors and targeted therapies to advanced diagnostics, the applications of boronic acids continue to expand.[6][18][26] As our understanding of their chemistry and biology deepens, we can anticipate the development of even more innovative and life-saving therapeutics based on this remarkable pharmacophore.
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Introduction: The Ubiquitous Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Characterization of BOC-Protected Piperidines
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals, present in numerous blockbuster drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of modern medicinal chemistry. To manipulate this valuable scaffold during complex synthetic sequences, chemists rely heavily on protecting groups, with the tert-butoxycarbonyl (BOC) group being a preeminent choice.
The BOC group offers an ideal balance of stability to a wide range of reagents (e.g., nucleophiles, bases, and catalytic hydrogenation conditions) while being readily removable under specific acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This controlled manipulation is fundamental to multi-step syntheses. However, the introduction of the BOC group imparts unique and often complex structural and dynamic features to the piperidine ring. A thorough and unambiguous characterization is therefore not merely a procedural step but a scientific necessity to ensure the integrity of a synthetic route and the ultimate biological activity of the final compound.
This guide provides an in-depth exploration of the primary analytical techniques employed to characterize BOC-protected piperidines. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices, thereby providing a self-validating framework for structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Conformational Keystone
NMR spectroscopy is the most powerful and informative technique for the structural analysis of BOC-protected piperidines in solution. It provides not only constitutional information (i.e., the connectivity of atoms) but also critical insights into the molecule's three-dimensional shape, stereochemistry, and dynamic behavior.[4]
The Causality Behind NMR Choices: Understanding Piperidine Dynamics
The structural complexity of BOC-protected piperidines, as observed by NMR, arises from two primary phenomena:
-
Piperidine Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[5] Substituents can occupy either axial or equatorial positions, a feature that profoundly impacts molecular shape and biological interactions. While less common, higher-energy boat or twist-boat conformations can exist, particularly in sterically hindered systems.[6]
-
N-BOC Rotational Isomers (Rotamers): The amide bond between the piperidine nitrogen and the BOC carbonyl has significant double-bond character, leading to hindered rotation. This creates two distinct, slowly interconverting conformers, known as rotamers.[7][8][9] This phenomenon is often the most confusing aspect for non-specialists, as it can result in the doubling or significant broadening of signals in both ¹H and ¹³C NMR spectra at room temperature.[7][10][11]
Understanding these dynamics is key. An analyst who observes a "messy" or duplicated spectrum must recognize it not as an impurity, but as a signature of the molecule's inherent dynamic nature. Variable Temperature (VT) NMR is the definitive experiment to probe this; as the temperature is increased, the rate of rotation increases, causing the distinct rotamer signals to coalesce into a single, time-averaged peak.[8][9]
Experimental Protocol: A Comprehensive NMR Analysis
Objective: To achieve full constitutional and conformational assignment of a BOC-protected piperidine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the purified compound.
-
Dissolve in 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common first choice, though others like DMSO-d₆ or CD₃OD may be used depending on solubility). Ensure the sample is fully dissolved.
-
Filter the solution through a small cotton or glass wool plug into a clean, dry NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. This provides initial information on the types of protons and their environment. The BOC group will typically appear as a sharp singlet at ~1.45 ppm.[10]
-
¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum. The BOC carbonyl (~155 ppm) and quaternary carbon (~79 ppm) are characteristic.[10] A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing you to "walk" along the piperidine ring and its substituents, connecting adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to, providing an unambiguous assignment of carbon signals based on the already-assigned proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining through-space proximity and, therefore, stereochemistry. Cross-peaks between protons indicate they are close in space (< 5 Å). For example, a strong NOE between a proton at C2 and a proton at C6 would strongly suggest a cis relationship. It is also used to confirm the chair conformation by observing 1,3-diaxial correlations.[7]
-
Data Presentation: Characteristic NMR Chemical Shifts
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| BOC (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 | A strong singlet, often used as an internal reference. |
| BOC C (CH₃)₃ | - | ~79-80 | Quaternary carbon, often appears weaker. |
| BOC C =O | - | ~154-155 | Amide carbonyl. |
| Piperidine N-CH (axial) | ~2.8-3.2 | ~40-47 | Often shielded (upfield) compared to equatorial. |
| Piperidine N-CH (equatorial) | ~3.8-4.2 | ~40-47 | Often deshielded (downfield) compared to axial. |
| Other Ring CH ₂ | ~1.2-2.0 | ~20-40 | Region can be complex and requires 2D NMR for full assignment. |
Note: These are approximate ranges and can shift significantly based on the presence of other substituents. The presence of rotamers can cause signals, especially those near the nitrogen, to be doubled or broadened.[7][10]
Visualization: NMR Analysis Workflow
Caption: Workflow for comprehensive NMR-based structural characterization.
Part 2: Mass Spectrometry (MS) - Confirming Identity and Fragmentation
Mass spectrometry is an essential, high-sensitivity technique used to confirm the molecular weight and elemental formula of a compound. For BOC-protected piperidines, it also provides a characteristic fragmentation "fingerprint" that can rapidly confirm the presence of the protecting group.
The Causality Behind Ionization Choices
The choice of ionization method dictates the information obtained.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that imparts minimal energy to the molecule. The primary benefit is that it almost always produces an intact protonated molecule, [M+H]⁺, making it the gold standard for unambiguous molecular weight determination.[12] It is the default choice for routine analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Electron Ionization (EI): This is a "hard" technique where the molecule is bombarded with high-energy electrons. This causes extensive and reproducible fragmentation.[13] While the molecular ion (M⁺˙) may be weak or entirely absent, the resulting fragmentation pattern is highly informative for structural elucidation and is searchable in databases.[13][14]
Characteristic Fragmentation Pathways
The BOC group provides a highly predictable set of fragmentation patterns, which serve as a self-validating system for its presence.
-
Loss of Isobutylene: The most common pathway involves the loss of isobutylene (C₄H₈) from the protonated molecule, resulting in a prominent peak at [M - 56 + H]⁺ .[12]
-
Loss of the Tert-butyl Cation: Cleavage can also generate the tert-butyl cation itself, resulting in a characteristic signal at m/z = 57 .[15] This is a very strong indicator of a BOC or other tert-butyl-containing group.
-
Loss of the Entire BOC Group: A less frequent but still common fragmentation is the loss of the entire BOC group (C₅H₈O₂) resulting in a peak at [M - 100 + H]⁺ .[12]
-
Piperidine Ring Cleavage: Following initial losses from the BOC group, the now-deprotected piperidine ring can undergo its own characteristic fragmentations, such as α-cleavage (breaking the bond adjacent to the nitrogen), which helps to characterize substituents on the ring.[16][17]
High-Resolution Mass Spectrometry (HRMS) is critical for final confirmation. By measuring the mass-to-charge ratio to four or more decimal places, it allows for the determination of the exact elemental formula, distinguishing between compounds with the same nominal mass.[18]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.
-
Infusion: The sample is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be the most abundant peak in the spectrum.
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting product ion spectrum should show the characteristic losses (e.g., -56 Da).
Data Presentation: Common ESI-MS Fragments
| Fragment Ion | Mass Change | Identity | Significance |
| [M+H]⁺ | - | Protonated Molecule | Confirms Molecular Weight |
| [M-56+H]⁺ | -56 Da | Loss of Isobutylene | Primary indicator of BOC group |
| [M-100+H]⁺ | -100 Da | Loss of BOC group | Confirms BOC group |
| [C₄H₉]⁺ | m/z = 57 | tert-butyl cation | Strong indicator of BOC group |
Visualization: Key ESI-MS Fragmentation Pathways
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- 18. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid for Fragment-Based Screening
Foreword: The Strategic Imperative of Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By utilizing small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient and intelligent exploration of a target's chemical space.[3][] This approach is predicated on the principle that smaller molecules with weaker binding affinities can be more readily optimized into potent, drug-like candidates with superior physicochemical properties. This guide provides a comprehensive technical overview of a particularly promising fragment, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, for researchers, scientists, and drug development professionals engaged in FBDD campaigns.
The Fragment in Focus: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid
The selection of fragments for a screening library is a critical determinant of success in any FBDD program. An ideal fragment should possess a balance of structural complexity to provide specific interactions, yet be simple enough to allow for straightforward chemical elaboration. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester derivative embody these characteristics, making it a valuable asset for fragment screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a fragment is paramount for designing effective screening experiments and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C22H36BNO6 | [5] |
| CAS Number | 864136-41-4 | [5] |
| Molecular Weight | 421.34 g/mol | [5] |
Structural Rationale for FBDD
The unique structural motifs of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid contribute to its potential as a high-quality fragment:
-
The Phenylboronic Acid Moiety: Boronic acids are versatile functional groups in medicinal chemistry.[1] The boronic acid group can act as a hydrogen bond donor and acceptor, and more significantly, can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site.[6] This reversible covalent interaction can provide a significant affinity boost, aiding in the detection of weakly binding fragments.
-
The Piperidine Ring: The saturated heterocyclic piperidine ring is a common scaffold in many approved drugs. It provides a three-dimensional character to the fragment, which can be crucial for exploring non-planar binding pockets. The nitrogen atom can also participate in hydrogen bonding interactions.
-
The Ether Linkage: The ether linkage provides a degree of conformational flexibility, allowing the piperidine and phenyl rings to adopt an optimal orientation for binding.
-
The N-BOC Protecting Group: The tert-butyloxycarbonyl (BOC) protecting group serves a dual purpose. It prevents the piperidine nitrogen from engaging in non-specific interactions during screening and provides a convenient synthetic handle for future fragment elaboration.
Synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid Pinacol Ester
While commercially available, an in-house synthesis of the fragment can be advantageous for cost-effectiveness and the generation of analogues. A plausible and efficient synthetic route involves a two-step process: a Mitsunobu reaction to form the aryl ether, followed by a Miyaura borylation to install the boronic ester.
Synthetic Workflow
Caption: Synthetic workflow for the target fragment.
Detailed Synthetic Protocol
Step 1: Mitsunobu Reaction for Aryl Ether Formation [7][8][9][10]
-
To a solution of N-BOC-4-hydroxypiperidine (1.0 eq) and 3-bromophenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh3) (1.2 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate.
Step 2: Miyaura Borylation for Boronic Ester Installation [11][12][13][14]
-
To a mixture of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in an appropriate solvent such as dioxane, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester.
Fragment Screening Methodologies
The successful identification of fragment hits requires the use of sensitive biophysical techniques capable of detecting weak binding events. The choice of screening method depends on several factors, including the nature of the target protein, available instrumentation, and throughput requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening, providing information on binding affinity, stoichiometry, and the location of the binding site on the protein.[15][16]
In ligand-observed NMR experiments, the signals of the fragment are monitored for changes upon addition of the target protein. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for detecting weak interactions.
Protocol for STD NMR Screening:
-
Prepare a stock solution of the fragment library in a suitable deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4).
-
Prepare a solution of the target protein in the same deuterated buffer.
-
For each fragment or a mixture of fragments, acquire a reference 1D 1H NMR spectrum.
-
Add the target protein to the fragment solution.
-
Acquire an STD NMR spectrum with on-resonance saturation of the protein signals and an off-resonance spectrum.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum, which will only show signals from the binding fragments.
Protein-observed NMR, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, monitors changes in the protein's signals upon fragment binding. This method requires an isotopically labeled protein but provides direct information on the binding site.[17]
Protocol for 1H-15N HSQC Screening:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled target protein.
-
Add a specific concentration of the fragment to the protein solution.
-
Acquire another 1H-15N HSQC spectrum.
-
Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances indicate the binding of the fragment to those residues or in their proximity.
Caption: General workflow for NMR-based fragment screening.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor surface in real-time.[18] It provides valuable kinetic (kon, koff) and affinity (KD) data.
Protocol for SPR Screening:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a series of dilutions of the fragment in a running buffer (e.g., HBS-EP+).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams to determine the binding kinetics and affinity.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[19][20][21][22] This is invaluable for structure-based drug design and the subsequent optimization of fragment hits.
Protocol for Crystallographic Fragment Screening:
-
Obtain high-quality crystals of the target protein.
-
Soak the crystals in a solution containing a high concentration of the fragment.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density maps to identify the bound fragment and its interactions with the protein.
Hit Validation and Fragment-to-Lead Evolution
Once initial fragment hits are identified, a rigorous validation process is essential to eliminate false positives and prioritize the most promising candidates for further development.
Orthogonal Screening Methods
It is crucial to confirm hits using an alternative biophysical technique. For example, a hit identified by SPR could be validated using NMR, or vice versa. This increases confidence in the observed binding event.
Structure-Activity Relationship (SAR) by Analogs
Synthesizing and testing a small number of close analogs of the initial hit can provide valuable information about the SAR and confirm that the observed binding is specific.
Fragment Evolution Strategies
The ultimate goal of FBDD is to evolve low-affinity fragment hits into high-potency lead compounds. Several strategies can be employed:
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein. The N-BOC group on our target fragment can be deprotected to allow for the addition of various substituents on the piperidine nitrogen.
-
Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: When two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both.
Caption: Common strategies for fragment-to-lead evolution.
Conclusion and Future Perspectives
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid represents a highly valuable and versatile fragment for FBDD campaigns. Its unique combination of a privileged piperidine scaffold and a reactive boronic acid moiety provides a strong starting point for the discovery of novel therapeutics. The methodologies outlined in this guide, from synthesis to screening and hit evolution, provide a robust framework for leveraging the full potential of this and similar fragments. As biophysical techniques continue to advance in sensitivity and throughput, the strategic application of well-designed fragments like the one discussed herein will undoubtedly continue to accelerate the pace of drug discovery.
References
Sources
- 1. Rapid approach to complex boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 18. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragment screening by X-ray crystallography | Brenk lab | UiB [uib.no]
- 21. m.youtube.com [m.youtube.com]
- 22. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide.[1] Its widespread adoption is a testament to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] These attributes make the Suzuki coupling an invaluable tool for the construction of complex molecular architectures, such as the biaryl and heteroaryl moieties frequently found in pharmacologically active compounds.[2]
This application note provides a detailed protocol and technical guidance for the use of a specific, functionalized building block: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid . The presence of the N-BOC protected piperidine ether motif introduces a valuable scaffold for further chemical elaboration, making this reagent particularly useful for library synthesis and the development of novel drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss key experimental considerations to ensure successful and reproducible outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex.[4][5] This is often the rate-determining step of the reaction.
-
Transmetalation: The organoboron species (R²-BY₂) is activated by a base, forming a more nucleophilic borate complex.[1][6] This borate then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new Pd(II) complex bearing both organic partners.[6][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond in the product (R¹-R²).[4][5] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Coupling of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid with an Aryl Bromide
This protocol provides a general method for the Suzuki coupling of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine Ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Deionized water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) if not using a pre-formed catalyst complex. Add this mixture to the reaction flask. If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (1-5 mol%).
-
Solvent Addition and Degassing: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and a small amount of degassed water (often a 4:1 to 10:1 ratio of organic solvent to water). The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Key Experimental Parameters and Causality
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The rationale behind these choices is crucial for achieving high yields and purity.
| Parameter | Recommended Reagents/Conditions | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) complex that can be used directly.[8] The choice often depends on air stability and cost. |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[4] Electron-rich and bulky phosphines like SPhos and XPhos are highly effective for coupling challenging substrates, including aryl chlorides, by promoting the oxidative addition step.[9][10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, K F | The base is essential for activating the boronic acid to form the borate anion, which facilitates the transmetalation step.[1][6] Stronger bases can accelerate the reaction, particularly for sterically hindered substrates.[12] The choice of base can also influence the outcome with base-sensitive functional groups. |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with added water | The solvent system must solubilize the reactants and catalyst. Aprotic polar solvents are common. The addition of water can often accelerate the reaction, though some modern protocols also explore anhydrous conditions.[4] |
| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the substrates. Aryl bromides and iodides often react at lower temperatures than the less reactive aryl chlorides.[11] |
Troubleshooting Common Issues
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure all reagents and solvents are anhydrous and that the reaction was properly degassed. Consider a more active ligand or a higher reaction temperature.
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction conditions are too harsh or if there is an issue with the palladium catalyst.[13] Using a milder base or lower temperature may mitigate this.
-
Deboronation of the Starting Material: The boronic acid can be cleaved under certain conditions. Ensure the reaction is not run for an excessive amount of time.
-
Removal of the BOC Protecting Group: While generally stable, the BOC group can be cleaved under strongly acidic or very high-temperature conditions. Standard Suzuki conditions are typically mild enough to preserve it.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for C-C bond formation. By utilizing 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, researchers and drug development professionals can access a valuable class of compounds with a modifiable piperidine moiety. A thorough understanding of the reaction mechanism and the role of each component, as outlined in this guide, is essential for the successful application of this protocol. Careful optimization of the catalyst system and reaction conditions will ensure high yields and purity, paving the way for the efficient synthesis of novel chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]6]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]5]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]4]
-
Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction: Mechanism and Catalysis. Angewandte Chemie International Edition, 43(36), 4704-4734. [This is a representative reference for the importance of ligands in cross-coupling, similar information is in the search results.][9]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]3]
-
Shen, W. (1997). A Facile Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Tetrahedron Letters, 38(32), 5575-5578. [This is a representative reference for base effects, similar information is in the search results.][12]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]10]
-
Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2007). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 72(23), 8872-8880. Retrieved from [Link]13]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [This is a representative reference for catalyst systems, similar information is in the search results.][11]
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 47(37), 7100-7129.
-
Matos, K., & Söderquist, J. A. (1998). A General and Efficient Suzuki Cross-Coupling of Aryl- and Vinylboronic Acids with Aryl and Vinyl Halides and Triflates. The Journal of Organic Chemistry, 63(3), 461-470. [This is a representative reference for transmetalation, similar information is in the search results.][7]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [This is a foundational review of the topic.][8]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
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- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical industry.[1] Its robustness, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool for the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex drug candidates.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the successful Suzuki-Miyaura coupling of a challenging, yet increasingly common structural motif found in medicinal chemistry: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid.
This particular substrate presents a unique combination of features that require careful consideration for optimal reaction performance. The presence of a bulky N-BOC protected piperidine ring introduces significant steric hindrance, while the ether linkage and the nitrogen atom of the piperidine ring can potentially interact with the palladium catalyst. This guide will delve into the rationale behind catalyst and ligand selection, provide detailed experimental protocols, and offer troubleshooting advice to navigate the complexities of this important transformation.
Rationale for Catalyst and Ligand Selection: A Mechanistic Approach
The success of a Suzuki-Miyaura coupling reaction is critically dependent on the intricate interplay between the palladium precursor, the ligand, the base, and the solvent. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Each of these steps can be influenced by the choice of the catalytic system.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a substrate like 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, the following factors are paramount:
-
Steric Hindrance: The bulky N-BOC-piperidin-4-yloxy group can impede the approach of the boronic acid to the palladium center during the transmetalation step.[3][4] To overcome this, ligands with large cone angles and flexibility are often preferred as they can create a more open coordination sphere around the palladium atom.
-
Electronic Effects: The ether oxygen atom is an electron-donating group, which can increase the electron density on the phenyl ring. While generally favorable for oxidative addition of an aryl halide partner, the electronic nature of the boronic acid itself is less of a concern.
-
Potential for Catalyst Inhibition: The presence of a nitrogen atom in the piperidine ring, even though protected, raises the possibility of coordination to the palladium center, which could lead to catalyst deactivation. However, the BOC protecting group significantly reduces the Lewis basicity of the nitrogen, making this less of a concern compared to unprotected amines.[5]
Based on these considerations, a selection of palladium catalysts and ligands known for their efficacy in challenging Suzuki-Miyaura couplings are presented in the table below.
| Catalyst/Precatalyst | Ligand | Key Characteristics & Rationale for Selection | Typical Coupling Partners |
| Pd(OAc)₂ / SPhos | SPhos | A highly active and versatile system. The bulky and electron-rich SPhos ligand is effective for coupling sterically hindered substrates and is known to promote rapid reductive elimination.[6] | Aryl chlorides and bromides |
| Pd(OAc)₂ / XPhos | XPhos | Similar to SPhos, XPhos is another Buchwald ligand known for its high activity in coupling sterically demanding partners. It often provides complementary reactivity to SPhos.[6] | Aryl chlorides and bromides |
| Pd₂(dba)₃ / AntPhos | AntPhos | Specifically designed for sterically demanding aryl-alkyl and aryl-aryl couplings. The unique structure of AntPhos helps to overcome steric hindrance and prevent side reactions like β-hydride elimination.[4] | Di-ortho-substituted aryl halides |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | A robust and widely used catalyst, particularly effective for a broad range of substrates, including those found in drug discovery programs.[7] | Aryl bromides and iodides |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid with a generic aryl bromide (Ar-Br). It is crucial to note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Utilizing 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the synthesis of biaryl compounds employing 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid as a key building block. Biaryl scaffolds are of paramount importance in medicinal chemistry and materials science, and their efficient construction is a central theme in modern organic synthesis. This document elucidates the foundational principles of the Suzuki-Miyaura cross-coupling reaction and presents a robust, step-by-step protocol for its application with the sterically notable and functionally rich 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid. The causality behind experimental choices, from reagent selection to reaction workup, is thoroughly discussed to empower researchers to not only replicate the synthesis but also to rationally troubleshoot and adapt the methodology for their specific molecular targets.
Introduction: The Significance of Biaryl Moieties and the Suzuki-Miyaura Coupling
Biaryl structures are privileged motifs in a vast array of biologically active molecules and functional materials. The rotational restriction around the aryl-aryl bond imparts a defined three-dimensional structure that is often crucial for molecular recognition and biological activity. Consequently, the development of efficient and versatile methods for the construction of these C(sp²)-C(sp²) bonds is a cornerstone of contemporary organic synthesis.[1]
Among the arsenal of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction has emerged as a particularly powerful and widely adopted method.[2] Its ascendancy is attributable to several key advantages:
-
Mild Reaction Conditions: The reaction typically proceeds under conditions that are tolerant of a wide variety of functional groups, minimizing the need for extensive protecting group strategies.[2]
-
Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, providing rapid access to diverse chemical space.
-
Low Toxicity of Boron Byproducts: The inorganic byproducts derived from the boronic acid are generally non-toxic and easily removed during workup.
The subject of this guide, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, is a valuable building block for introducing a substituted piperidine moiety into a biaryl structure. The piperidine ring is the most common nitrogen heterocycle found in approved pharmaceuticals, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen ensures its stability during the coupling reaction and allows for subsequent deprotection and further functionalization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]
-
Transmetalation: The organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[6]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a representative protocol for the Suzuki-Miyaura coupling of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid with a generic aryl bromide.
Materials and Equipment
-
Reagents:
-
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (or the corresponding boronic acid)
-
Aryl bromide (e.g., 4-bromotoluene as a model substrate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Reaction Setup and Procedure
The following workflow outlines the key stages of the synthesis.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). The use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of the coupling, especially with sterically demanding substrates.[7]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). A small amount of water is often beneficial for dissolving the base and facilitating the transmetalation step.[8]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, typically more nonpolar, product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete (as judged by TLC, typically 2-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the pure biaryl compound.[9]
Rationale for Reagent and Condition Selection
| Component | Selection | Rationale |
| Boronic Acid Derivative | Pinacol Ester | Often more stable and easier to handle than the free boronic acid. It hydrolyzes in situ to the active boronic acid. |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling sterically hindered substrates and can promote high catalytic turnover.[7][10] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[1][11] |
| Base | K₂CO₃ or K₃PO₄ | Inorganic bases are commonly used to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.[6] |
| Solvent | Dioxane/Water | A polar aprotic solvent like dioxane is a good choice for many Suzuki couplings. The addition of water aids in dissolving the base and can accelerate the reaction.[12] |
| Temperature | 80-100 °C | Elevated temperatures are often required to drive the reaction to completion, particularly for less reactive aryl bromides or chlorides. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored reagents. |
| Insufficiently active catalyst system | Screen different palladium sources and ligands. For sterically hindered substrates, more advanced ligands like those from the Buchwald or Fu groups may be necessary.[5] | |
| Poor choice of base or solvent | Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, DMF/water).[6][12] | |
| Side Product Formation | Homocoupling of the boronic acid | This can occur at higher temperatures or with prolonged reaction times. Try lowering the reaction temperature or using a more active catalyst to shorten the reaction time. |
| Protodeboronation (loss of the boronic acid group) | Ensure the base is not too strong and that the reaction is not heated for an unnecessarily long time. | |
| Difficulty with Purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl compounds. The protocol outlined in this guide provides a solid foundation for the successful coupling of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid with a range of aryl halides. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this methodology to accelerate their research and drug discovery programs. The incorporation of the N-BOC-piperidine moiety offers a valuable handle for further synthetic manipulations, making this building block a powerful tool in the construction of complex molecular architectures.
References
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
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Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). The Journal of Organic Chemistry. [Link]
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3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester. (n.d.). CRO Splendid Lab Pvt. Ltd. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. [Link]
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Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (n.d.). PubMed. [Link]
- Synthesis method for N-Boc-3-piperidone. (n.d.).
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
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Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (n.d.). RSC Publishing. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.). The Journal of Organic Chemistry. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. (n.d.). ResearchGate. [Link]
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Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (n.d.). PMC - NIH. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. [Link]
- Method for synthesizing 1-BOC-3-piperidone. (n.d.).
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. [Link]
-
Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. (2016). PMC - NIH. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid in Advanced Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Piperidine Moiety in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the piperidine scaffold holds a privileged position, featuring prominently in a multitude of clinically approved drugs.[1] Its prevalence is not coincidental; the piperidine ring offers a versatile and structurally rigid framework that can be strategically employed to enhance pharmacological properties.[1] When incorporated into kinase inhibitors, this heterocyclic motif can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile, including metabolic stability and solubility.[1]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key building block, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid , in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind its application in palladium-catalyzed cross-coupling reactions, provide a detailed, field-proven protocol for its use in a Suzuki-Miyaura coupling, and contextualize its application within the synthesis of a clinically relevant anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.
The Versatile Building Block: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid
The subject of this guide, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, is a bifunctional reagent of significant utility in drug discovery. Its design incorporates several key features:
-
A Phenylboronic Acid Moiety: This functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[1] The stability, commercial availability, and favorable toxicological profile of boronic acids make them ideal reagents for pharmaceutical synthesis.
-
A Piperidin-4-yloxy Linker: This ether linkage provides a flexible yet defined spatial orientation for the piperidine ring relative to the core of the inhibitor. This can be crucial for establishing key interactions within the kinase active site.
-
An N-BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group on the piperidine nitrogen serves two critical functions. Firstly, it prevents unwanted side reactions of the secondary amine during the coupling step. Secondly, its lability under acidic conditions allows for straightforward deprotection in a later synthetic step, unmasking the piperidine nitrogen for further functionalization or for its role in target engagement.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2] This reaction is central to the application of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid in kinase inhibitor synthesis.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three primary steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (typically an aryl or heteroaryl halide in kinase inhibitor synthesis), forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol: Synthesis of a Key Intermediate for an ALK Inhibitor
The following protocol details the synthesis of tert-butyl 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (LDK378).[3] This example illustrates a practical application of a Suzuki-Miyaura coupling with a piperidine-containing boronic acid derivative.
Reaction Scheme
Materials and Reagents
| Reagent | Molecular Weight | Quantity (mmol) | Equivalents |
| 4-Bromo-2-isopropoxy-5-methylaniline | 244.14 g/mol | 1.0 | 1.0 |
| 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester | 405.34 g/mol | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 g/mol | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2.5 mL | - |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-isopropoxy-5-methylaniline (1.0 mmol, 1.0 eq) and 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (1.2 mmol, 1.2 eq).
-
Solvent and Base Addition: Add sodium carbonate (3.0 mmol, 3.0 eq). Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Add 1,4-dioxane (10 mL) and water (2.5 mL) via syringe.
-
Catalyst Addition: To the stirred suspension, add Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Application in Kinase Inhibitor Synthesis: The Case of Ceritinib
Ceritinib (LDK378) is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in certain types of non-small cell lung cancer.[3][4] The synthesis of Ceritinib prominently features the 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline core, which is constructed using a Suzuki-Miyaura coupling reaction.[3]
The 3-(piperidin-4-yloxy)phenyl moiety, accessed through the use of building blocks like the one discussed in this note, plays a crucial role in the activity of Ceritinib. It orients the piperidine ring into a solvent-exposed region of the ALK active site. This allows for further chemical modification of the piperidine nitrogen to fine-tune the drug's properties without disrupting the core binding interactions.
Figure 3: Ceritinib and its kinase target.
Conclusion and Future Perspectives
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a valuable and versatile building block for the synthesis of complex kinase inhibitors. Its strategic use in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of molecules with enhanced pharmacological profiles. The protocol detailed herein provides a robust and reproducible method for the incorporation of the N-BOC-piperidin-4-yloxy-phenyl moiety, as exemplified by its relevance to the synthesis of the ALK inhibitor Ceritinib. As the demand for highly selective and potent kinase inhibitors continues to grow, the judicious application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.
References
-
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Gomtsyan, A. (2012). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Future Medicinal Chemistry, 4(13), 1657–1681. [Link]
-
YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. Retrieved from [Link]
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- 3. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Aqueous Phase Suzuki Reactions: A Comprehensive Guide for Drug Discovery and Development
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and a broad tolerance for various functional groups.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become an indispensable tool in the pharmaceutical industry for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).[2] The shift towards "green chemistry" has spurred significant interest in performing these reactions in aqueous media, leveraging the low toxicity, non-flammability, and environmental benefits of water.[3] This guide provides an in-depth exploration of aqueous phase Suzuki reactions with a focus on functionalized phenylboronic acids, offering field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
The Rationale for Aqueous Suzuki Reactions
The advantages of utilizing water as a solvent for Suzuki-Miyaura reactions are multifaceted. Organoboron reagents exhibit good stability in aqueous media, a distinct advantage over other organometallic compounds.[3] Furthermore, the use of water can simplify product isolation and catalyst recycling, contributing to more sustainable and cost-effective synthetic processes. The ability to perform these reactions under mild conditions and their compatibility with a wide array of functional groups make them particularly amenable to the complex molecular architectures frequently encountered in drug discovery.[3]
Understanding the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction is rooted in its well-defined catalytic cycle, which involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) intermediate.[4][6] The reactivity of the organic halide typically follows the order: I > OTf > Br > Cl.[4]
-
Transmetalation: This crucial step involves the transfer of the organic group from the organoboron species to the palladium(II) center. The presence of a base is essential for this step to occur.[7][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond in the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
The Critical Role of Ligands and Bases
The choice of ligand and base is paramount to the success of an aqueous Suzuki reaction.
-
Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst, preventing its precipitation as palladium black, and to modulate its reactivity.[3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are known to facilitate both the oxidative addition and reductive elimination steps.[9][10] For aqueous reactions, water-soluble phosphine ligands, often bearing sulfonate or quaternary ammonium groups, are particularly effective.[10] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering greater stability and often higher catalytic activity compared to some phosphine ligands.[3]
-
Bases: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a boronate complex, which is more competent for transmetalation.[7][8] Common bases for aqueous Suzuki reactions include inorganic salts such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization for a given set of substrates.
Impact of Functional Groups on Phenylboronic Acids
The electronic nature of substituents on the phenylboronic acid can significantly influence the reaction outcome, primarily by affecting the rate of transmetalation.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the boron-bearing carbon, which generally accelerates the transmetalation step and leads to higher reaction yields.[11]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density, which can slow down the transmetalation process.[12] However, successful couplings with electron-deficient phenylboronic acids can often be achieved by carefully selecting the catalyst system and reaction conditions.[7][12]
| Phenylboronic Acid Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy (EDG) | 4-Bromoacetophenone | Pd(II)/[N,O] Ligand | K₂CO₃ | H₂O/iPrOH | 25 | 1 | 99 | [12] |
| 4-Methyl (EDG) | 4-Bromoacetophenone | Pd(II)/[N,O] Ligand | K₂CO₃ | H₂O/iPrOH | 25 | 1 | 97 | [12] |
| Unsubstituted | 5-Iodovanillin | Pd(OAc)₂ | K₃PO₄ | H₂O/EtOH | 60 | 2 | N/A | [5] |
| 4-Methoxycarbonyl (EWG) | 4-Bromoacetophenone | Pd(II)/[N,O] Ligand | K₂CO₃ | H₂O/iPrOH | 25 | 1 | Quant. | [12] |
| 4-Nitro (strong EWG) | 4-Bromoacetophenone | Pd(II)/[N,O] Ligand | K₂CO₃ | H₂O/iPrOH | 25 | 1 | 17 | [12] |
| 3-Formyl (EWG) | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 81 | [7] |
| 4-Formyl (EWG) | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 85 | [7] |
Note: The data presented is compiled from various sources with differing reaction conditions and should be used as a qualitative guide.
Experimental Protocols
The following protocols provide a starting point for conducting aqueous Suzuki-Miyaura reactions. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Aqueous Suzuki Coupling
This protocol is a general method adaptable for a range of functionalized phenylboronic acids and aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Functionalized phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Water-soluble phosphine ligand (e.g., TPPTS) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Degassed water (10 mL)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), functionalized phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), water-soluble phosphine ligand (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed water (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Aqueous Suzuki Coupling
For some reactive substrates, a ligand-free protocol can be effective, simplifying the reaction setup and purification.
Materials:
-
Electron-deficient aryl iodide (1.0 mmol)
-
Functionalized phenylboronic acid (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Degassed water (10 mL)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aryl iodide (1.0 mmol), functionalized phenylboronic acid (1.2 mmol), PdCl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Add degassed water (10 mL) and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product as needed.
Troubleshooting Common Issues
While aqueous Suzuki reactions are robust, certain challenges can arise.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized to Pd(II))- Insufficiently strong or soluble base- Low reaction temperature | - Ensure proper degassing of the solvent.- Use a fresh batch of catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature. |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions (hydrolytic cleavage of the C-B bond). | - Use a milder base (e.g., K₂CO₃ instead of NaOH).- Lower the reaction temperature and extend the reaction time.- Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.[4] |
| Homocoupling of Boronic Acid | - Presence of oxygen, which can lead to oxidative homocoupling.- Pd(II) species in the reaction mixture can catalyze homocoupling. | - Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere throughout the reaction.- Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0).[3] |
| Catalyst Decomposition (Palladium Black) | - Ligand is not effectively stabilizing the palladium nanoparticles.- High reaction temperature. | - Increase the ligand-to-palladium ratio.- Use a more robust ligand (e.g., an N-heterocyclic carbene).- Lower the reaction temperature if possible. |
Conclusion
Aqueous phase Suzuki-Miyaura reactions offer a powerful and environmentally conscious approach for the synthesis of complex biaryl compounds, a motif prevalent in many pharmaceutical agents. By understanding the intricacies of the catalytic cycle, the critical roles of ligands and bases, and the influence of substrate electronics, researchers can effectively harness this methodology. The provided protocols and troubleshooting guide serve as a practical resource for implementing and optimizing these reactions in the laboratory. As the demand for sustainable synthetic methods in drug discovery and development continues to grow, the utility of aqueous Suzuki couplings is poised to expand even further.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman Institute of Technology. Retrieved from [Link]
- C. J. A. Navarro, D. J. M. S. et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 786-937.
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - ResearchGate. (2011, October 16). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). Retrieved from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023, January 29). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
Navigating the Synthesis of Piperidine-Containing Boronic Acids on a Large Scale: A Guide for Researchers and Process Chemists
Introduction: The Strategic Importance of Piperidine Boronic Acids in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. When combined with the versatile reactivity of the boronic acid functional group, piperidine-containing boronic acids and their esters emerge as exceptionally valuable building blocks in the synthesis of complex drug candidates.[2]
These reagents are pivotal in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has become one of the most powerful and widely used C-C bond-forming reactions in the pharmaceutical industry. The ability to efficiently and reliably synthesize piperidine-containing boronic acids on a large scale is, therefore, a critical enabler for the development and manufacturing of new medicines.
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of piperidine-containing boronic acids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective process development and troubleshooting.
Core Synthetic Strategies for Large-Scale Production
The industrial synthesis of piperidine-containing boronic acids primarily revolves around two key palladium-catalyzed cross-coupling reactions: the Miyaura Borylation and the subsequent Suzuki-Miyaura Coupling.
Miyaura Borylation: The Gateway to Piperidine Boronic Esters
The Miyaura borylation is the preferred method for installing the boronic ester functionality onto a piperidine ring, typically starting from a corresponding halide (e.g., a bromo- or iodo-piperidine derivative).[3] This reaction is favored for its mild conditions and broad functional group tolerance.
Causality Behind Experimental Choices:
-
Boron Source: While bis(pinacolato)diboron (B₂pin₂) is commonly used, on a large scale, tetrahydroxydiboron [B₂(OH)₄] offers a more atom-economical and cost-effective alternative, avoiding the need to hydrolyze the resulting boronic ester to the acid.[4]
-
Catalyst System: Palladium catalysts, often in conjunction with specialized phosphine ligands (e.g., XPhos, SPhos), are crucial for efficient catalysis. The choice of ligand is critical and can significantly impact reaction kinetics and impurity profiles.[5]
-
Base: A weak base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is essential. The base plays a role in the transmetalation step of the catalytic cycle.[3][6]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, acetonitrile (MeCN), or methyl t-butyl ether (MTBE) are commonly employed.[7]
Visualizing the Workflow: Miyaura Borylation
Caption: Workflow for Miyaura Borylation of a Piperidine Halide.
Suzuki-Miyaura Coupling: Forging the Key C-C Bond
Once the piperidine boronic acid or ester is in hand, the Suzuki-Miyaura coupling is employed to connect it with an aryl or heteroaryl halide, forming the desired biaryl product.
Causality Behind Experimental Choices:
-
Coupling Partners: The choice of the piperidine boronic acid or a more stable derivative like a pinacol ester or diethanolamine complex is critical. Boronic acids themselves can be unstable, and using a protected form can prevent degradation and side reactions.[8]
-
Catalyst System: Similar to the borylation, a palladium catalyst and a suitable ligand are required. The selection of the catalyst system is often specific to the substrates being coupled.[9]
-
Base: A stronger base than in the borylation, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically needed to facilitate the transmetalation step.[5]
-
Solvent System: Often, a mixture of an organic solvent and water is used. The aqueous phase is crucial for dissolving the inorganic base and promoting the reaction.[6]
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling of a Piperidine Boronic Ester.
Detailed Protocols for Large-Scale Synthesis
The following protocols are illustrative examples for the kilogram-scale synthesis of a piperidine-containing boronic acid and its subsequent use in a Suzuki-Miyaura coupling.
Protocol 1: Kilogram-Scale Synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol ester
This protocol is adapted from a patented procedure and is suitable for industrial-scale production.[6]
Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 1-Boc-4-halogenopyrazole | 1.0 kg | 1.0 | e.g., 1-Boc-4-iodopyrazole |
| Pinacol diboron (B₂pin₂) | 1.2 kg | 1.3 | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 25 g | 0.01 | Catalyst |
| Potassium acetate (KOAc) | 1.1 kg | 3.0 | Base |
| 1,4-Dioxane | 10 L | - | Solvent |
| Petroleum ether | 5 L | - | For purification |
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reactor, charge 1,4-dioxane (10 L), 1-Boc-4-halogenopyrazole (1.0 kg), pinacol diboron (1.2 kg), and potassium acetate (1.1 kg).
-
Inerting: Sparge the resulting slurry with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (25 g) to the reactor under a nitrogen blanket.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring for completion by HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification (Pulping): To the crude oil, add petroleum ether (5 L) and stir vigorously for 1-2 hours.
-
Isolation: Filter the resulting solid, wash with fresh petroleum ether, and dry under vacuum at 40-50 °C to a constant weight to yield the pure 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol ester.
Protocol 2: Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of a piperidine boronic ester with an aryl halide.
Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Piperidine boronic ester | 1.0 kg | 1.0 | From Protocol 1 |
| Aryl halide | 1.1 eq | 1.1 | e.g., 4-bromoanisole |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 15 g | 0.005 | Catalyst |
| SPhos | 15 g | 0.01 | Ligand |
| Potassium phosphate (K₃PO₄), aqueous solution (2M) | 4 L | 3.0 | Base |
| Toluene | 10 L | - | Solvent |
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reactor, charge toluene (10 L), the piperidine boronic ester (1.0 kg), and the aryl halide (1.1 eq).
-
Inerting: Sparge the mixture with nitrogen for at least 30 minutes.
-
Catalyst Premixing: In a separate vessel, dissolve Pd₂(dba)₃ (15 g) and SPhos (15 g) in a small amount of degassed toluene.
-
Catalyst Addition: Add the catalyst premix to the main reactor under a nitrogen blanket.
-
Base Addition: Add the aqueous potassium phosphate solution (4 L) to the reactor.
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring and maintain for 6-8 hours, monitoring for completion by HPLC.
-
Cooling and Phase Separation: Cool the reaction mixture to room temperature and allow the layers to separate.
-
Workup: Separate the aqueous layer and wash the organic layer with brine.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by crystallization or silica gel chromatography.
Challenges and Solutions in Large-Scale Synthesis
Scaling up the synthesis of piperidine-containing boronic acids presents several challenges that require careful consideration and process optimization.
| Challenge | Causality & Explanation | Large-Scale Solutions |
| Boronic Acid/Ester Instability | Boronic acids can undergo protodeboronation (loss of the boron group) or form cyclic trimer anhydrides (boroxines), which can complicate reactions and purification.[10] | - Use of more stable boronate esters (e.g., pinacol esters).- Formation of diethanolamine-boronate complexes, which are often crystalline and highly stable solids.[8]- A "slow-release" strategy where a masked boronic acid derivative is used to maintain a low concentration of the active species in the reaction mixture.[10] |
| Impurity Formation | Common impurities in Suzuki-Miyaura couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide. These can be difficult to remove from the final product.[11] | - Careful control of reaction temperature and stoichiometry.- Optimization of the catalyst and ligand system to favor the desired cross-coupling pathway.- Use of aqueous solvent systems with surfactants like TPGS-750-M can minimize impurities.[11] |
| Purification of Polar Products | Piperidine-containing compounds are often polar and can be challenging to purify by traditional normal-phase chromatography. | - Reverse-phase chromatography (if the product is stable to aqueous conditions).- Crystallization is the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.- For boronic esters, hydrophilic interaction liquid chromatography (HILIC) can be an effective analytical and preparative technique.[12] |
| Handling of Piperidine | Piperidine is a flammable, corrosive, and toxic liquid that requires careful handling, especially on a large scale.[1][2] | - Use of closed systems and appropriate personal protective equipment (PPE).- Ensure adequate ventilation and have spill containment measures in place.[1]- Grounding and bonding of equipment to prevent static discharge.[13] |
| In-Process Controls | Accurate monitoring of reaction progress and impurity formation is crucial for process control and optimization. | - Development of robust HPLC methods for reaction monitoring. For boronate esters, methods that minimize on-column hydrolysis are essential.[4]- Use of NMR spectroscopy (¹H, ¹³C, and ¹¹B) for structural confirmation and purity assessment of intermediates and final products.[14] |
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality and consistency of piperidine-containing boronic acids and their downstream products.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis and reaction monitoring. For boronic esters, reversed-phase HPLC methods using columns with low silanol activity and mobile phases without pH modifiers can minimize on-column hydrolysis.[4] HILIC can also be a valuable technique for the analysis of both boronic esters and their corresponding acids.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Used for structural elucidation and confirmation of the desired product.
-
¹¹B NMR: A powerful tool for characterizing boronic acids and their derivatives, and for monitoring the conversion of the boronic acid to the boronate ester.[14]
-
-
Mass Spectrometry (MS): Used for molecular weight confirmation and identification of impurities.
-
Gas Chromatography (GC): Can be used to monitor residual solvents.
Conclusion
The large-scale synthesis of piperidine-containing boronic acids is a critical capability in the pharmaceutical industry. By understanding the underlying principles of the Miyaura borylation and Suzuki-Miyaura coupling, and by proactively addressing the challenges associated with scale-up, researchers and process chemists can develop robust, efficient, and safe manufacturing processes. The protocols and insights provided in this guide serve as a foundation for the successful implementation of these important synthetic transformations in drug development and manufacturing.
References
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents. (n.d.).
-
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF. (n.d.). ResearchGate. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11590–11591. [Link]
-
Bhattacharjee, J., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(19), 6549. [Link]
-
Wang, J., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(22), 6777–6789. [Link]
-
Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227–1233. [Link]
-
Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227–1233. [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. [Link]
-
Wąs-Gubała, J., et al. (2020). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 10(49), 29334–29343. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Ji, Y., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(45), 8436–8443. [Link]
-
Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process. (n.d.). AIChE. [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (n.d.). ResearchGate. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US). [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemos.de [chemos.de]
- 14. par.nsf.gov [par.nsf.gov]
The Strategic Utility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperidine moiety is a cornerstone of drug design, featured in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility. When combined with the strategic reactivity of a phenylboronic acid group, the resulting scaffold becomes a powerful tool for constructing complex molecular architectures. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester derivative have emerged as a pivotal intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). The N-BOC protecting group ensures stability and allows for controlled manipulation of the piperidine nitrogen, while the ether linkage at the 4-position of the piperidine ring introduces a specific spatial orientation and flexibility. The boronic acid functionality at the meta-position of the phenyl ring is primed for highly efficient and selective carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid as a key intermediate. We will explore its synthesis, physicochemical properties, and provide detailed protocols for its application in the synthesis of a novel class of therapeutic agents.
Physicochemical Characteristics
The pinacol ester of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is the commonly used form of this intermediate due to its enhanced stability and ease of handling compared to the free boronic acid.[1] Boronic acids themselves can be unstable and prone to dehydration to form boroxines.[1] The pinacol ester protects the boronic acid moiety, making it more robust for storage and purification.[1]
| Property | Value | Source |
| Chemical Name | tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate | N/A |
| CAS Number | 864136-41-4 | [2] |
| Molecular Formula | C₂₂H₃₄BNO₅ | [2] |
| Molecular Weight | 403.32 g/mol | N/A |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as Dichloromethane, Tetrahydrofuran, and Dimethylformamide | Inferred from reaction conditions |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Air and moisture sensitive. | General handling for boronic esters |
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester is typically achieved through a Williamson ether synthesis, coupling a protected piperidinol with a suitably functionalized phenylboronic acid precursor. The following protocol is adapted from established synthetic methodologies.
Protocol 1: Synthesis of tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate
Materials:
-
N-Boc-4-hydroxypiperidine
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.2 equivalents), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate.
Causality behind Experimental Choices:
-
Mitsunobu Reaction: This protocol utilizes the Mitsunobu reaction, a robust and widely used method for the formation of ethers from alcohols and phenols with inversion of stereochemistry at the alcohol carbon. The use of PPh₃ and DIAD activates the hydroxyl group of N-Boc-4-hydroxypiperidine, facilitating nucleophilic attack by the phenoxide.
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the degradation of the phosphine reagent and other sensitive species by atmospheric oxygen and moisture.
-
Anhydrous Solvent: Anhydrous THF is used as the solvent to prevent the quenching of the reactive intermediates in the Mitsunobu reaction.
-
Aqueous Workup: The aqueous workup with NaHCO₃ is to remove any acidic byproducts, and the brine wash is to remove any remaining water from the organic layer.
-
Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and reaction byproducts like triphenylphosphine oxide.
Caption: Synthetic workflow for the preparation of the target intermediate.
Application in API Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of C-C bonds between sp²-hybridized carbon atoms, making it indispensable in the synthesis of biaryl and heteroaryl structures prevalent in many APIs.
A notable application of this intermediate is in the synthesis of arylaminoaryl-alkyl-substituted imidazolidine-2,4-diones, which have been investigated as potential anti-obesity drugs. The following protocol outlines a general procedure for the Suzuki coupling of our intermediate with a suitable aryl halide.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of an Imidazolidine-2,4-dione Derivative
Materials:
-
Aryl halide (e.g., a brominated imidazolidine-2,4-dione derivative)
-
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
De-gas the vessel by evacuating and back-filling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the de-gassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Causality behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is the heart of the Suzuki-Miyaura reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium (e.g., PPh₃, dppf) can significantly impact the reaction's efficiency and substrate scope.
-
Base: The base is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used. Water can help to dissolve the inorganic base and facilitate the reaction.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction is run under an inert atmosphere to prevent catalyst deactivation.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all chemical reagents, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. Boronic acids and their esters can be irritating to the respiratory system.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Boronic acid derivatives can cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
Conclusion
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester are valuable and versatile intermediates for the synthesis of complex APIs. Their utility is primarily demonstrated through the highly efficient and selective Suzuki-Miyaura cross-coupling reaction, enabling the construction of intricate biaryl structures that are often key pharmacophores in modern drug candidates. The protocols and principles outlined in this application note provide a solid foundation for the successful application of this important building block in drug discovery and development programs.
References
- WO2008017381A1 - Arylaminoaryl-alkyl-substituted imidazolidine-2,4-diones, process for preparing them, medicaments comprising these compounds, and their use.
-
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester - CRO Splendid Lab Pvt. Ltd. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]
Sources
Solid-phase synthesis using 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Application Note & Protocol Guide
Topic: Solid-Phase Synthesis using 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Solid-Phase Suzuki-Miyaura Couplings: Leveraging 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid for Accelerated Library Synthesis
Introduction: The Strategic Advantage of the Building Block
In modern medicinal chemistry, the rapid generation of diverse chemical libraries is paramount for identifying novel therapeutic agents. Solid-phase synthesis (SPS) stands as a cornerstone technology in this endeavor, enabling the efficient construction and purification of compound arrays. The Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds, has been effectively adapted to solid-phase methodologies, further expanding the chemist's toolkit.[1][2]
This guide focuses on a particularly valuable building block: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid . This reagent is strategically designed to introduce three key pharmacophoric elements in a single, efficient coupling step:
-
A Biaryl Core: The phenylboronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura coupling, a reaction renowned for its reliability and functional group tolerance, allowing for the creation of complex biaryl structures.[3]
-
A Saturated Heterocycle: The piperidine ring is a "privileged scaffold" in drug discovery, present in numerous approved pharmaceuticals.[4][5] Its inclusion can enhance aqueous solubility, modulate lipophilicity, and provide a three-dimensional vector for exploring target binding pockets, thereby improving pharmacokinetic properties.[6]
-
An Orthogonal Handle for Diversification: The tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen is stable to the coupling conditions but can be readily removed under acidic conditions.[7] This unmasks a secondary amine, providing a subsequent handle for further diversification of the molecular scaffold.
This document provides a comprehensive overview, detailed experimental protocols, and the underlying scientific rationale for effectively utilizing this building block in your solid-phase synthesis campaigns.
Core Principles: A Self-Validating Workflow
The successful implementation of any solid-phase protocol hinges on a logical, sequential, and verifiable workflow. The process described herein is designed as a self-validating system, incorporating checkpoints to ensure reaction completion before proceeding to the next step.
The overall strategy involves immobilizing an aryl halide onto a solid support (resin), performing the Suzuki-Miyaura coupling with the boronic acid building block in the solution phase, and finally cleaving the elaborated product from the resin for purification and analysis.
Caption: High-level workflow for solid-phase Suzuki coupling.
Detailed Protocols & Methodologies
These protocols are designed for a standard laboratory setting using manual solid-phase synthesis vessels. All operations should be performed in a well-ventilated fume hood.
This protocol details the esterification of 4-bromobenzoic acid onto chloromethylated polystyrene (Merrifield) resin.
-
Scientist's Note (Rationale): Merrifield resin is a robust and cost-effective choice for immobilizing carboxylic acids via a benzyl ester linkage.[8] The use of cesium carbonate (Cs₂CO₃) generates the highly nucleophilic cesium carboxylate salt in situ, which efficiently displaces the chloride on the resin, minimizing the risk of side reactions like the formation of quaternary ammonium salts that can occur with tertiary amine bases.[8]
Table 1: Reagents for Resin Loading
| Reagent | M.W. ( g/mol ) | Amount (per g of resin) | Mmol (per g of resin) | Purpose |
| Merrifield Resin (1% DVB, 1.0 mmol/g) | - | 1.0 g | 1.0 | Solid Support |
| 4-Bromobenzoic Acid | 201.02 | 603 mg | 3.0 | Coupling Partner (Aryl Halide) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 | Base for Carboxylate Formation |
| Dimethylformamide (DMF) | 73.09 | ~10 mL | - | Solvent |
| Methanol (MeOH) | 32.04 | ~30 mL | - | Capping Agent |
| Diisopropylethylamine (DIPEA) | 129.24 | ~2 mL | - | Base for Capping |
Step-by-Step Protocol:
-
Resin Swelling: Place 1.0 g of Merrifield resin in a fritted reaction vessel. Add 10 mL of dichloromethane (DCM) and gently agitate for 30 minutes. Drain the solvent. Repeat with 10 mL of DMF for 10 minutes, then drain.
-
Reaction Mixture Preparation: In a separate flask, dissolve 4-bromobenzoic acid (603 mg, 3.0 mmol) in 8 mL of DMF. Add cesium carbonate (489 mg, 1.5 mmol) and stir at room temperature for 20 minutes.
-
Loading Reaction: Add the solution from step 2 to the swollen resin. Secure the vessel on a shaker and heat at 50°C for 16 hours.
-
Washing: Allow the vessel to cool to room temperature. Drain the reaction mixture. Wash the resin sequentially with: DMF (3 x 10 mL), DMF/H₂O (1:1, 2 x 10 mL), H₂O (2 x 10 mL), DMF (2 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).
-
Capping (Self-Validation): To block any unreacted chloromethyl sites, add a solution of 10% DIPEA in MeOH (10 mL) to the resin and agitate for 2 hours. This prevents these reactive sites from interfering in subsequent steps.
-
Final Wash & Dry: Wash the resin as in step 4. Dry the resin under high vacuum for at least 4 hours. A sample can be cleaved and analyzed by LC-MS to determine loading efficiency.
This protocol describes the core C-C bond formation on the solid support.
-
Scientist's Note (Rationale): The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. Pd(PPh₃)₄ is a reliable Pd(0) catalyst that enters the catalytic cycle directly.[3] An aqueous base like sodium carbonate is required to facilitate the transmetalation step, where the organic group is transferred from boron to palladium. A solvent system like DMF/water ensures that both the organic reagents and the inorganic base are sufficiently solubilized. Heating is necessary to drive the reaction to completion.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (per g of resin) | Mmol (per g of resin) | Purpose |
| 4-Bromobenzoyl-Resin (assuming 0.8 mmol/g loading) | - | 1.0 g | 0.8 | Immobilized Electrophile |
| 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid | 335.19 | 804 mg | 2.4 (3 equiv.) | Boronic Acid Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 92 mg | 0.08 (0.1 equiv.) | Palladium (0) Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 509 mg | 4.8 (6 equiv.) | Base |
| DMF / H₂O (4:1) | - | 10 mL | - | Solvent System |
Step-by-Step Protocol:
-
Resin Swelling: Swell the 4-bromobenzoyl-resin (1.0 g) in 10 mL of DMF for 30 minutes in the reaction vessel. Drain the solvent.
-
Reagent Addition: Add 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (804 mg, 2.4 mmol), Pd(PPh₃)₄ (92 mg, 0.08 mmol), and 8 mL of DMF to the vessel.
-
Base Addition: In a separate vial, dissolve sodium carbonate (509 mg, 4.8 mmol) in 2 mL of deionized water. Add this aqueous solution to the reaction vessel.
-
Reaction: Seal the vessel tightly. Place on a shaker and heat at 80°C for 16 hours. The resin slurry should turn from a pale yellow to a dark brown or black color, indicating the presence of active Pd(0).
-
Washing: Cool the vessel to room temperature. Drain the reaction solution. Wash the resin thoroughly to remove excess reagents and palladium residues. A recommended wash sequence is: DMF/H₂O (1:1, 3 x 10 mL), H₂O (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for 1-2 hours before proceeding to cleavage.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
This final step liberates the synthesized molecule from the solid support.
-
Scientist's Note (Rationale): The benzyl ester linkage to the Merrifield resin is acid-labile. A strong acid like trifluoroacetic acid (TFA) is required for efficient cleavage.[9] However, the N-BOC protecting group is also sensitive to strong acid. Therefore, this cleavage step will simultaneously remove the product from the resin and deprotect the piperidine nitrogen. If the BOC group is desired in the final product, a different resin/linker strategy (e.g., a photolabile linker) would be necessary. This protocol assumes the deprotected piperidine is the desired final product.
Step-by-Step Protocol:
-
Preparation: Place the dry, coupled resin (~1.0 g) in a clean reaction vessel.
-
Cleavage: Add a "cleavage cocktail" of 50% TFA in DCM (10 mL).
-
Safety Precaution: TFA is highly corrosive. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
-
Reaction: Agitate the slurry at room temperature for 2 hours.
-
Collection: Drain the acidic solution (the filtrate) through the frit into a clean round-bottom flask. This filtrate contains your product.
-
Washing: Wash the resin with an additional 5 mL of neat DCM to recover any residual product. Combine this wash with the filtrate from step 4.
-
Concentration: Remove the solvent and excess TFA from the combined filtrate using a rotary evaporator. The resulting crude material will be the TFA salt of your final compound.
-
Purification & Characterization: The crude product should be purified, typically by reverse-phase preparative HPLC. The final, purified product should be characterized by LC-MS and NMR to confirm its identity and purity.
References
-
St-Jean, F., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Reactions of Allyl- and Crotylboronates. Chemical Reviews, 109(9), 4439–4486.
-
Kouznetsov, V. V., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(21), 5242. Retrieved from [Link]
-
Baker, S. J., et al. (2017). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. Organic & Biomolecular Chemistry, 15(1), 149-153. Retrieved from [Link]
- Frenette, M., & Hall, D. G. (2007). Solid-Phase Suzuki Coupling for C−C Bond Formation. The Journal of Organic Chemistry, 72(15), 5745-5748.
- Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(18), 7073–7078.
-
ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
ResearchGate. (2004). The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-l-phenylalanine and their Affinity for Alizarin. Retrieved from [Link]
-
ResearchGate. (2011). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]
-
Baker, S. J., et al. (2017). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. Organic & Biomolecular Chemistry, 15(1), 149-153. Retrieved from [Link]
-
G G, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116892. Retrieved from [Link]
-
ResearchGate. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
MDPI. (2018). About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. Retrieved from [Link]
-
National Institutes of Health. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
Springer Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
Sources
- 1. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Protodeboronation of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid side reaction.
Technical Support Center: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Introduction: Navigating the Challenges of Protodeboronation
Welcome to the technical support guide for 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid. This valuable building block is frequently employed in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex molecules in drug discovery and development. However, researchers often encounter a frustrating and yield-reducing side reaction: protodeboronation.
This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to help you understand, diagnose, and mitigate this unwanted reaction pathway. As application scientists with extensive field experience, we aim to provide not just procedural steps, but the underlying chemical logic to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is it a problem with my compound?
Answer: Protodeboronation is a chemical process where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of your starting material, this side reaction converts the valuable 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid into the inert byproduct, 1-Boc-4-phenoxypiperidine.
This is detrimental for two primary reasons:
-
Yield Reduction: It consumes your starting material, directly lowering the maximum achievable yield of your desired coupled product.
-
Purification Complexity: It introduces a significant byproduct that must be separated from your target molecule, often complicating downstream purification efforts.
The propensity for a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions.[1][2]
Diagram: The Undesired Side Reaction
Caption: Competing pathways for the boronic acid starting material.
Q2: How can I confirm that protodeboronation is actually happening?
Answer: Accurate diagnosis is the first step. You should monitor your reaction mixture over time using methods that can distinguish the starting material, desired product, and the protodeboronated byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and effective method. You will see a peak corresponding to the mass of your starting material decreasing over time, while two new peaks—one for the desired product and one for the protodeboronated byproduct—will appear.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: If you have a reference standard for the byproduct, HPLC can be used to quantify the extent of the side reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyzing a crude aliquot of the reaction mixture by ¹H NMR can also be diagnostic. Look for the appearance of new aromatic signals corresponding to the symmetric 1-Boc-4-phenoxypiperidine.
Q3: What are the key factors that promote protodeboronation in my Suzuki-Miyaura coupling?
Answer: Protodeboronation is not random; it is accelerated by specific conditions, many of which are unfortunately also required for the Suzuki-Miyaura coupling itself. The key is finding a balance.
| Factor | Influence on Protodeboronation | Rationale & Causality |
| High Temperature | Increases Rate | Provides the activation energy needed to overcome the barrier for C-B bond cleavage.[1] |
| Strong Base | Increases Rate | Base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation. However, this boronate is also the key intermediate in base-catalyzed protodeboronation.[1][3][4] |
| Water Content | Increases Rate | In base-catalyzed mechanisms, water often serves as the proton source that ultimately replaces the boronic acid group.[1][5] |
| Palladium Catalyst | Can Increase Rate | While essential for the main reaction, some Pd-phosphine complexes, particularly those with bulky ligands, have been shown to catalyze protodeboronation directly.[4] |
| Electron-Donating Groups | Can Increase Rate | The ether linkage on your aryl ring is electron-donating. This can increase the electron density at the ipso-carbon (the carbon attached to boron), making it more susceptible to protonation, especially in acid-catalyzed pathways.[6] |
Part 2: Troubleshooting and Mitigation Protocols
If you have confirmed protodeboronation is occurring, a systematic approach to optimizing your reaction conditions is necessary.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for addressing protodeboronation.
Protocol 1: Mitigating Protodeboronation by Modifying Reaction Base and Temperature
This protocol aims to find a "sweet spot" where the rate of the desired Suzuki coupling significantly outcompetes the rate of protodeboronation.
Objective: To reduce the formation of 1-Boc-4-phenoxypiperidine by screening milder bases and lower reaction temperatures.
Materials:
-
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
-
Your aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Bases to screen: K₂CO₃, K₃PO₄, Cs₂CO₃, CsF
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, DME)
-
Reaction vessels suitable for parallel screening
Step-by-Step Methodology:
-
Establish a Baseline: Run your original reaction as a control to confirm the level of protodeboronation.
-
Set up Screening Reactions: Prepare a set of parallel reactions. In each, use your standard amounts of boronic acid, aryl halide, and catalyst.
-
Vary the Base: In separate reactions, use 2-3 equivalents of K₂CO₃, K₃PO₄, and Cs₂CO₃. These bases are generally less harsh than hydroxides (e.g., NaOH, KOH) and can slow the base-catalyzed protodeboronation pathway.[4]
-
Vary the Temperature: For each base, run the reaction at two different temperatures. Start with a lower temperature (e.g., 80 °C) and compare it to your original, higher temperature (e.g., 100-110 °C). While a higher temperature accelerates the Suzuki coupling, it may accelerate protodeboronation even more.[7]
-
Monitor Progress: At set time points (e.g., 1h, 4h, 12h), take a small, quenched aliquot from each reaction.
-
Analyze Results: Use LC-MS to determine the ratio of the desired product to the protodeboronated byproduct for each condition.
-
Identify Optimal Conditions: Select the base and temperature combination that provides the highest product-to-byproduct ratio in a reasonable timeframe.
Expert Insight: Often, a switch from a homogenous aqueous base solution to a solid inorganic base like K₃PO₄ in a solvent like dioxane can dramatically reduce protodeboronation. The reaction relies on the limited solubility of the base, which keeps the concentration of the reactive boronate species low at any given moment, favoring the palladium-catalyzed cycle over the competing side reaction.
Protocol 2: The Importance of Reagent and Solvent Purity
Objective: To minimize protodeboronation by controlling the amount of water, which acts as a proton source.[5]
-
Use Anhydrous Solvents: Always use freshly opened bottles of anhydrous solvents or solvents purified through a solvent system.
-
Dry Your Reagents: If your base (e.g., K₂CO₃) is hygroscopic, dry it in an oven before use. Ensure your aryl halide is free of water.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction. While often overlooked for Suzuki couplings, this can be critical when dealing with sensitive boronic acids.
-
Consider Boronic Esters: As a more advanced strategy, consider converting your boronic acid to a boronic ester (e.g., a pinacol ester). While esters can also undergo protodeboronation, their different hydrolysis and reactivity profiles can sometimes provide a wider operational window to achieve the desired transformation.[2][8] However, be aware that some esters can hydrolyze back to the boronic acid in situ, and certain types may even be less stable.[2][8]
Diagram: Simplified Base-Catalyzed Protodeboronation Mechanism
Caption: Base activates the boronic acid, which is then protonolyzed by water.
Part 3: Final Recommendations
Protodeboronation of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a common but manageable problem. Success hinges on understanding the delicate interplay between the conditions required for your desired Suzuki-Miyaura coupling and those that favor the undesired side reaction.
-
Start with milder conditions: Use K₃PO₄ as your base and a temperature around 80-90 °C.
-
Be meticulous about water: Use anhydrous solvents and reagents.
-
Monitor your reactions: Use LC-MS to understand what is happening and guide your optimization. Don't fly blind.
By applying these principles and protocols, you can significantly improve the efficiency and yield of your cross-coupling reactions, saving valuable time and resources in your research and development efforts.
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved January 26, 2026, from [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1258. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959–34962. [Link]
-
Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., Amico, M., García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14356–14369. [Link]
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]
-
Hosoya, T., & Takizawa, S. (2016). Development of Organic Transformations Based on Protodeboronation. The Journal of Organic Chemistry, 81(24), 12093–12100. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]
-
Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Reddit r/chemistry. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved January 26, 2026, from [Link]
Sources
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- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Improving solubility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid in reactions
Welcome to the technical support resource for 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the use of this reagent, particularly focusing on solubility issues in cross-coupling reactions. As Senior Application Scientists, we have synthesized peer-reviewed data and in-house expertise to provide a robust troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is sluggish or incomplete. I suspect poor solubility is the cause. Why is this compound difficult to dissolve?
A1: The solubility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is complex due to its hybrid structure. It contains a polar boronic acid group (-B(OH)₂) capable of hydrogen bonding, and a large, non-polar N-BOC-piperidin-4-yloxy substituent. This dual nature means it often has poor solubility in either purely non-polar solvents (like hexane) or highly polar protic solvents (like water). Furthermore, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. These boroxines are significantly less polar and less reactive than the monomeric boronic acid, and their formation can reduce the concentration of the active reagent in solution, leading to incomplete reactions. The equilibrium between the boronic acid and the boroxine is influenced by factors such as solvent, temperature, and the presence of water.
Q2: What is the recommended starting point for a solvent system in a Suzuki-Miyaura coupling reaction with this boronic acid?
A2: For Suzuki-Miyaura reactions, a biphasic or aqueous-organic solvent system is often the most effective starting point to manage the solubility of both the boronic acid and the organic-soluble coupling partner (e.g., an aryl halide). A mixture of an ethereal solvent like 1,4-dioxane or a polar aprotic solvent like dimethylformamide (DMF) with water is highly recommended. A common starting ratio is 3:1 or 4:1 (organic solvent:water). The water helps to hydrolyze any boroxine back to the active boronic acid and solubilizes the inorganic base, while the organic solvent dissolves the aryl halide and the palladium catalyst complex.
Q3: I'm observing significant decomposition or protodeboronation of my boronic acid. How can I prevent this?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction for boronic acids, especially at elevated temperatures and in the presence of certain bases or protic sources. To mitigate this:
-
Temperature Control: Avoid unnecessarily high reaction temperatures. Screen temperatures starting from 80-90 °C and only increase if necessary. The N-BOC group can also be thermally labile, so temperatures above 110-120 °C should be approached with caution.
-
Base Selection: Use the mildest effective base. Strong bases can accelerate protodeboronation. Carbonates such as K₂CO₃ or Cs₂CO₃ are generally preferred over hydroxides. Phosphates like K₃PO₄ are also an excellent choice as they are sufficiently basic to promote transmetalation but are generally less harsh.
-
Inert Atmosphere: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can promote oxidative degradation pathways.
Troubleshooting Guide: Solubility & Reaction Optimization
This section provides a systematic approach to resolving issues related to the solubility and reactivity of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid.
Problem 1: Reagent Fails to Dissolve in the Chosen Solvent System
Underlying Cause: An improper solvent system fails to accommodate both the polar boronic acid head and the non-polar BOC-piperidine tail. The reagent may also have partially converted to its less soluble boroxine form upon storage.
Workflow for Resolution:
Caption: Troubleshooting workflow for solubility issues.
Step-by-Step Protocol for Improving Solubility:
-
Verify Reagent Quality: Before optimizing the reaction, ensure your boronic acid has not extensively dehydrated to the boroxine. You can attempt to regenerate the acid by dissolving the solid in a minimal amount of a polar solvent (like THF or methanol), adding a small amount of water, and then removing the solvent under reduced pressure.
-
Solvent System Optimization (See Table 1):
-
Baseline: Start with 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1).
-
Alternative Ethers: Tetrahydrofuran (THF) can be used, but its lower boiling point limits the reaction temperature. 2-MeTHF is a higher-boiling, often superior alternative.
-
Alcohol Co-solvents: Adding a small amount of ethanol or isopropanol to a toluene/water system can sometimes create a single, clear phase at elevated temperatures, improving reaction kinetics.
-
-
Base Selection (See Table 2):
-
If using K₂CO₃, ensure it is finely powdered to maximize surface area.
-
Switching to Cs₂CO₃ often enhances reaction rates. The cesium cation is more soluble in organic solvents and the carbonate is more basic, which can accelerate the transmetalation step.
-
K₃PO₄ is a strong base that is particularly effective in anhydrous polar aprotic solvents like DMF or DMAc, which may be a suitable single-phase system for this reagent.
-
Table 1: Recommended Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Ratio (v/v) | Typical Temp. (°C) | Notes |
| 1,4-Dioxane / Water | 4:1 | 90-100 | Excellent general starting point. |
| DMF / Water | 4:1 | 90-110 | Good for poorly soluble substrates. |
| Toluene / Ethanol / Water | 4:1:1 | 85-95 | Can form a single phase when heated. |
| 2-MeTHF / Water | 5:1 | 80-90 | Higher boiling and often more effective than THF. |
| Acetonitrile / Water | 3:1 | 80 | Good for electron-poor aryl halides. |
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength (pKa of conj. acid) | Typical Molarity | Notes |
| K₂CO₃ | 10.3 | 2 M (aq.) | Standard, cost-effective choice. Can be slow. |
| Cs₂CO₃ | 10.3 | 2 M (aq.) | More reactive than K₂CO₃ due to cation effect. |
| K₃PO₄ | 12.3 | Solid or aq. | Strong, effective base. Good for hindered substrates. |
| NaHCO₃ | 10.3 | Saturated (aq.) | Very mild, used for sensitive functional groups. |
Problem 2: Reaction Stalls After Initial Conversion
Underlying Cause: This often points to catalyst deactivation or the slow, equilibrium-driven formation of unreactive boroxine aggregates during the reaction.
Workflow for Resolution:
Caption: Troubleshooting workflow for stalled reactions.
Detailed Protocols:
-
Protocol 1: Use of Advanced Catalysts: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active and stable pre-catalyst system. For example, use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a highly active phosphine ligand such as SPhos, XPhos, or RuPhos. These electron-rich, bulky ligands accelerate the rate-limiting steps of oxidative addition and reductive elimination and protect the palladium center from deactivation.
-
Example Catalyst System:
-
To a degassed solution of your aryl halide, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (1.2 equivalents), and base (2.0 equivalents) in the chosen solvent system, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Degas the mixture again for 5-10 minutes before heating.
-
-
-
Protocol 2: In Situ Boronate Ester Formation: For particularly challenging cases, you can convert the boronic acid to its more stable pinacol boronate ester just before use, or purchase the ester directly if available. While this adds a step, boronate esters are significantly more soluble in organic solvents and are resistant to boroxine formation and protodeboronation. The Suzuki coupling is then performed under slightly modified conditions, often requiring a stronger base like K₃PO₄ to facilitate the transmetalation from the less reactive boronate ester.
References
-
Al-Zoubi, R. M. (2018). The Chemistry of Boroxines. ChemistrySelect, 3(31), 8884–8901. Available at: [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Role of Base in the Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
Cammidge, A. N., & Goddard, V. H. (2004). Protodeboronation of arylboronic acids. Chemical Communications, (22), 2582-2583. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
Technical Support Center: Catalyst Poisoning in Reactions with Piperidine-Containing Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge in catalytic chemistry: catalyst poisoning by piperidine-containing compounds. Our goal is to equip you with the foundational knowledge and practical strategies to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your chemical transformations.
Introduction: The Challenge of Piperidine
Piperidine and its derivatives are invaluable structural motifs in pharmaceuticals and fine chemicals.[1][2] However, their inherent basicity and the presence of a lone pair of electrons on the nitrogen atom make them notorious for poisoning a wide range of metal catalysts, particularly those based on palladium, platinum, rhodium, and ruthenium.[3][4] This guide will delve into the mechanisms of this poisoning and offer actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of chemical species present in the reaction mixture.[5][6][7] These "poisons" bind to the active sites of the catalyst, preventing them from participating in the desired catalytic cycle. This leads to a decrease in reaction rate, lower yields, and in severe cases, complete reaction failure.[8][9]
Q2: Why are piperidine-containing compounds potent catalyst poisons?
A: The nitrogen atom in the piperidine ring possesses a lone pair of electrons that can strongly coordinate to the metal center of a catalyst.[3] This strong interaction effectively blocks the active sites, rendering the catalyst inactive. The basicity of the piperidine nitrogen further enhances its ability to act as a poison.[4]
Q3: Which types of catalytic reactions are most susceptible to poisoning by piperidine?
A: A broad range of reactions are susceptible, including:
-
Hydrogenation: The reduction of functional groups using H₂ gas and a metal catalyst.[3][4]
-
Cross-coupling reactions: Such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.
-
C-H activation/functionalization: Reactions that directly functionalize carbon-hydrogen bonds.[10]
Q4: What are the common visual or analytical indicators of catalyst poisoning in my reaction?
A: Key indicators include:
-
Stalled or incomplete reaction: Monitoring by techniques like TLC, GC, or LC-MS shows the reaction is not progressing to completion.
-
Formation of byproducts: In some cases, catalyst deactivation can lead to alternative, undesired reaction pathways.[4]
-
Change in reaction mixture color: While not always definitive, a change in color can sometimes indicate a change in the catalyst's oxidation state or coordination environment.
Troubleshooting Guides: A Problem-Solution Approach
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: My hydrogenation of a pyridine to a piperidine is sluggish or has failed.
This is a classic challenge due to the increasing concentration of the piperidine product, which is a stronger poison than the starting pyridine.[4]
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Product Inhibition | The piperidine product is poisoning the catalyst. | 1. Use of Acidic Additives: Additives like HCl or acetic acid can protonate the piperidine nitrogen, reducing its ability to coordinate with the catalyst.[4] 2. Optimize Catalyst Selection: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for pyridine hydrogenation.[4][11] |
| Insufficient Reaction Conditions | The reaction conditions (temperature, pressure) may not be sufficient to overcome the aromaticity of the pyridine ring and the poisoning effect. | Increase hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) to enhance the reaction rate.[4] |
| Catalyst Loading | The amount of catalyst may be insufficient to compensate for the poisoning. | Increase the catalyst loading. While not always ideal, it can be a practical solution for difficult substrates. |
Experimental Protocol: Hydrogenation of Pyridine with an Acidic Additive
-
Preparation: In a suitable high-pressure reactor, dissolve the pyridine substrate in a solvent such as methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the chosen catalyst (e.g., 5 mol% PtO₂).
-
Additive Introduction: Add a stoichiometric equivalent of an acid (e.g., acetic acid or a solution of HCl in an organic solvent) relative to the substrate.
-
Reaction Execution: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Heat the reaction to the target temperature (e.g., 70 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by analyzing small aliquots. Once complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. The product can then be isolated by standard workup procedures.
Issue 2: My cross-coupling reaction is failing in the presence of a piperidine-containing substrate.
Palladium-catalyzed cross-coupling reactions are particularly sensitive to poisoning by basic nitrogen-containing heterocycles.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ligand Displacement/Poisoning | The piperidine moiety is coordinating to the palladium center more strongly than the desired phosphine or N-heterocyclic carbene (NHC) ligand, leading to catalyst deactivation. | 1. Use of Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands that bind more strongly to the palladium center. 2. Increase Ligand Concentration: A slight excess of the ligand can sometimes help to outcompete the piperidine for coordination sites. |
| Piperidine Reactivity | The piperidine nitrogen itself may be participating in undesired side reactions. | Protect the Piperidine Nitrogen: Temporarily protect the piperidine nitrogen with a suitable protecting group.[4] |
Protecting Group Strategy for Piperidine Moieties
The use of a protecting group can be a highly effective strategy to temporarily mask the problematic piperidine nitrogen.
| Protecting Group | Introduction Conditions | Removal Conditions | Advantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., Et₃N, DMAP), in a solvent like THF or DCM.[12] | Strong acid (e.g., TFA, HCl).[12][13] | Stable to a wide range of reaction conditions; easy to introduce and remove. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate, base, in a suitable solvent.[13] | Catalytic hydrogenation (e.g., H₂, Pd/C).[13] | Stable to acidic and basic conditions; orthogonal to Boc. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base. | Amine base (e.g., piperidine).[13] | Useful in peptide synthesis; removed under mild basic conditions. |
Experimental Protocol: Boc Protection of a Piperidine-Containing Substrate
-
Dissolution: Dissolve the piperidine-containing starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base and Reagent Addition: Add a base, such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP). Then, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts. The Boc-protected product can then be purified by column chromatography.
Advanced Strategies and Preventative Measures
1. Catalyst Selection and Design:
For particularly challenging substrates, consider catalysts that are inherently more resistant to amine poisoning. Recent research has shown that specific ligand designs and metal choices can circumvent typical poisoning pathways.[3] For instance, iridium(III) catalysts have been developed for the hydrogenation of pyridines that operate through an ionic mechanism, avoiding poisoning by the nitrogen lone pair.[3]
2. Feedstock Purification:
Ensure that your starting materials and solvents are free from impurities that can act as catalyst poisons.[8][14] Techniques like distillation, filtration, or passing through a plug of a suitable adsorbent (e.g., activated carbon or silica gel) can be beneficial.[8]
3. Catalyst Regeneration:
In some cases, a poisoned catalyst can be regenerated, although this is more common in industrial settings.[15][16] Regeneration methods can include thermal treatments to burn off poisons or chemical treatments with reactive gases or solutions.[14] For laboratory-scale reactions, it is often more practical to use fresh catalyst.
Visualizing the Problem and Solutions
To better understand the concepts discussed, the following diagrams illustrate the mechanism of catalyst poisoning and a troubleshooting workflow.
Caption: Troubleshooting workflow for piperidine-related catalyst poisoning.
Conclusion
Catalyst poisoning by piperidine-containing compounds is a significant but manageable challenge in organic synthesis. By understanding the underlying mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can overcome these obstacles. A systematic approach involving the potential for nitrogen protection, optimization of reaction conditions, and careful selection of catalysts will lead to more robust and successful catalytic transformations.
References
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines - Bioengineer.org. (2025).
- Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PubMed Central. (2022).
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (2025).
- Renewable energy storage via efficient reversible hydrogenation of piperidine captured CO2 - Green Chemistry (RSC Publishing). (n.d.).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018).
- On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. (2023).
- Mechanisms of catalyst deactivation - SciSpace. (n.d.).
- Catalyst Deactivation, Poisoning and Regeneration - MDPI. (n.d.).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.).
- The importance of piperidines and their synthesis via reduction of... - ResearchGate. (n.d.).
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals | ACS Omega - ACS Publications. (2020).
- Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine - PMC - NIH. (n.d.).
- Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. (2022).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Piperidine Synthesis. - DTIC. (2025).
- Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2020).
- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025).
- Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. (2019).
- Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-. (2023).
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - ResearchGate. (2025).
- Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light - ACS Publications. (2017).
- Interrupted palladium-catalyzed hydrogenation of pyridine derivatives. - ResearchGate. (n.d.).
- -Mo2N catalyst: a DFT study - University of Baghdad Digital Repository. (n.d.).
- Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (n.d.).
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. (2025).
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.).
- Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (n.d.).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. (n.d.).
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021).
Sources
- 1. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
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- 14. m.youtube.com [m.youtube.com]
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- 16. pubs.acs.org [pubs.acs.org]
Optimizing base and solvent for Suzuki coupling of boronic acids.
A Senior Application Scientist's Guide to Base and Solvent Selection for Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting. The Suzuki coupling is a robust and versatile tool, but its success is critically dependent on the interplay between the palladium catalyst, base, and solvent. This guide focuses on demystifying the roles of the base and solvent, providing you with the knowledge to optimize your reactions effectively.
The Core Principles: Why Base and Solvent Choice is Critical
The Suzuki-Miyaura reaction is a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base and solvent are not mere spectators; they are active participants that critically influence the rate-limiting transmetalation step.
The Role of the Base: The primary function of the base is to activate the boronic acid.[1] In its neutral form, the boronic acid is not nucleophilic enough to efficiently transfer its organic group to the palladium center. The base reacts with the boronic acid to form a more electron-rich, nucleophilic "ate" complex (a boronate species).[2] This activation dramatically accelerates the transmetalation step.[3] The base's role can be multifaceted, also influencing the formation of the active palladium catalyst and the rate of reductive elimination.[3]
The Role of the Solvent: The solvent system is the environment where all reaction components interact. Its roles include:
-
Solubilization: Dissolving the organic electrophile, the boronic acid, the palladium catalyst, and the base to the best extent possible.
-
Catalyst and Reagent Stabilization: Solvents can coordinate with and stabilize the palladium catalyst and other reagents.[4]
-
Modulating Reactivity: The polarity of the solvent can influence the rates of the catalytic steps and even alter the selectivity of a reaction.[5] For instance, polar solvents can help stabilize charged intermediates that form during the cycle.[5]
-
Facilitating Biphasic Systems: Many Suzuki couplings employ a biphasic system, typically an organic solvent and water.[3] Water is excellent for dissolving the inorganic base, while the organic phase dissolves the substrates and catalyst.[6]
Below is a diagram illustrating the fundamental catalytic cycle and the crucial intervention point of the base.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is very slow or has stalled completely. What are the likely base/solvent issues?
A1: A stalled reaction often points to poor solubility of reactants or an insufficiently active catalytic cycle.
-
Causality: The most common culprit is poor solubility of the inorganic base in the organic solvent. If the base cannot interact with the boronic acid, the crucial boronate "ate" complex will not form, halting the cycle at the transmetalation step. Similarly, if your substrates are not soluble in the chosen solvent, the reaction will be extremely slow as it will only occur at the interface of the solid and liquid phases.
-
Solutions:
-
Introduce Water: If you are running the reaction in a non-polar solvent like toluene or an ether like dioxane, adding a small amount of water (e.g., a 10:1 or 4:1 organic solvent:water ratio) can dramatically increase the reaction rate.[7] Water will dissolve the inorganic base (like K₂CO₃ or K₃PO₄), creating a biphasic mixture where the activation of the boronic acid can occur at the interface. Ensure vigorous stirring to maximize the interfacial area.[7]
-
Switch to a More Polar Solvent: Solvents like DMF or THF may offer better solubility for your substrates and the palladium complex.[3]
-
Change the Base: If you are using a mild base like K₂CO₃, switching to a stronger or more soluble base could help. For example, Cs₂CO₃ is more soluble in some organic solvents than K₂CO₃. K₃PO₄ is a stronger base that is often effective. For very challenging couplings, a strong base like an alkoxide (e.g., KOtBu) may be necessary, but be mindful of potential side reactions with sensitive functional groups.[3]
-
Degas Your Solvent: Ensure your solvent is thoroughly degassed before use, especially when using oxygen-sensitive catalysts.[8]
-
Q2: I'm getting a low yield of my desired product, and I see significant side products like homocoupling (R²-R²) or protodeborylation (R²-H). How can I fix this?
A2: Side product formation is often a sign that the desired cross-coupling pathway is being outcompeted by undesired pathways. The base and solvent play a key role here.
-
Causality:
-
Protodeborylation: This occurs when the boronic acid reacts with a proton source (like water or alcohol solvents) to cleave the C-B bond, effectively destroying your nucleophile. This is often exacerbated by high temperatures and overly strong bases.
-
Homocoupling: The coupling of two boronic acid molecules (R²-R²) can be promoted by the presence of Pd(II) species and oxygen.
-
-
Solutions:
-
Lower the Base Strength: If you are using a very strong base (e.g., NaOH, KOtBu), try switching to a milder one like K₃PO₄, K₂CO₃, or even KF, especially if your substrate is sensitive.[1][9]
-
Control the Amount of Water: While water can be beneficial, an excessive amount, especially with prolonged heating, can promote protodeborylation. Try reducing the water content or switching to a different solvent system.
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeborylation than boronic acids.[7] If you are synthesizing your boron reagent, consider converting it to a more stable form.
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst to minimize oxygen-driven homocoupling.
-
Q3: My starting materials contain base-sensitive functional groups (e.g., esters, ketones with α-protons). How do I choose a base?
A3: This is a classic challenge where reaction conditions must be finely tuned to promote the desired coupling without causing undesired side reactions like hydrolysis or enolization.
-
Causality: Strong bases like hydroxides (NaOH, LiOH) or alkoxides (KOtBu) will readily hydrolyze esters or cause unwanted reactions with other sensitive groups.
-
Solutions:
-
Use Mild Inorganic Bases: Potassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic to promote the Suzuki coupling but generally mild enough to avoid hydrolysis of esters. Potassium fluoride (KF) is another very mild base that can be effective, particularly when other options fail.[1]
-
Consider Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often compatible with many functional groups.[9]
-
Avoid Protic Solvents: If you are concerned about hydrolysis, avoid alcohol or water as the primary solvent. A system like THF or Dioxane with a carefully controlled amount of water is often a good compromise.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a base/solvent combination for a new Suzuki reaction?
A: A widely successful and robust starting point is K₂CO₃ or K₃PO₄ as the base in a Dioxane/Water (e.g., 4:1) or Toluene/Water solvent system at a temperature of 80-100 °C. This combination provides a good balance of reactivity and functional group tolerance for a broad range of substrates.[10]
Q: What is the difference between using a monophasic (e.g., DMF) and a biphasic (e.g., Toluene/Water) solvent system?
A:
-
Biphasic Systems: These are very common. The organic layer (e.g., Toluene, THF, Dioxane) dissolves the aryl halide and boronic acid, while the aqueous layer dissolves the inorganic base.[3] The reaction is thought to occur at the interface or in the organic phase after the activated boronate is transferred.[6] This setup is excellent for its broad compatibility and ease of use.
-
Monophasic Systems: Using a single polar aprotic solvent like DMF, DMAc, or THF can be advantageous when reactants have poor solubility in less polar solvents.[11] These systems can sometimes lead to faster reactions but may require more careful selection of a soluble base (e.g., Cs₂CO₃).
Q: Can I run a Suzuki coupling under completely anhydrous conditions?
A: Yes, it is possible, though less common for general applications. Anhydrous conditions require the use of a base that is soluble in the organic solvent, such as an alkoxide (KOtBu) or certain fluoride sources.[7] Recent research has shown that bases like TMSOK can be highly effective in anhydrous conditions, leading to very fast reactions at room temperature.[7] However, these conditions can be more sensitive to substrate scope and catalyst poisoning.[7] For most applications, the inclusion of water is beneficial.
Q: How does the choice of base affect the reaction with different organoboron reagents (e.g., boronic acids vs. boronic esters vs. trifluoroborates)?
A:
-
Boronic Acids (RB(OH)₂): These are the most common and require a base for activation as described above.
-
Boronic Esters (e.g., R-B(pin)): These are more stable but generally less reactive than boronic acids. They still require a base to facilitate the transmetalation, often by hydrolysis to the boronic acid in situ, followed by activation.
-
Trifluoroborates (K[RBF₃]): These are highly stable, crystalline solids that are easy to handle. They are activated by the base, which promotes the slow release of the corresponding boronic acid or a related reactive species in solution. They often require a slightly different optimization strategy but are an excellent choice for stability.
The following diagram provides a decision-making workflow for selecting an appropriate base and solvent system.
Caption: A decision workflow for selecting a base and solvent for Suzuki coupling.
Data Tables for Quick Reference
Table 1: Common Bases for Suzuki Coupling
| Base | Formula | Approx. pKa (Conj. Acid) | Characteristics & Typical Use |
| Potassium Carbonate | K₂CO₃ | 10.3 | General-purpose, inexpensive, widely used. Requires water for good solubility.[3] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | More soluble in organic solvents than K₂CO₃. Good for challenging couplings.[3] |
| Potassium Phosphate | K₃PO₄ | 12.3 | Stronger than carbonates, often gives higher yields. Good for deactivated chlorides and compatible with many sensitive groups.[3] |
| Potassium tert-butoxide | KOtBu | 19 | Very strong, non-nucleophilic base. Used for difficult couplings, but can cause side reactions. Often used in anhydrous conditions.[3] |
| Sodium Hydroxide | NaOH | 15.7 | Strong, inexpensive base. Can cause hydrolysis of sensitive groups. |
| Potassium Fluoride | KF | 3.2 | Very mild base. Useful for substrates with highly base-labile functional groups.[1] |
| Triethylamine | Et₃N | 10.7 | Organic base. Sometimes used, but generally less effective than inorganic bases for activating boronic acids.[9] |
Table 2: Common Solvents for Suzuki Coupling
| Solvent | Type | Boiling Point (°C) | Notes & Common Systems |
| Toluene | Non-polar | 111 | Excellent for biphasic systems with water. Good temperature range.[3] |
| Dioxane | Polar Aprotic (Ether) | 101 | Very common, fully miscible with water. Often gives high yields.[3][12] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 66 | Good solvent, but lower boiling point may limit reaction temperature.[3] |
| Dimethylformamide (DMF) | Polar Aprotic (Amide) | 153 | Excellent dissolving power for polar substrates. Can be used in monophasic systems.[3] |
| 2-Methyl-THF | Polar Aprotic (Ether) | 80 | A greener alternative to THF and Dioxane with a useful boiling point.[7] |
| Water | Polar Protic | 100 | Used as a co-solvent to dissolve inorganic bases. Can also be used as the sole solvent in some cases with water-soluble catalysts.[3][13] |
| Isopropanol (IPA) | Polar Protic | 82 | Can be a good solvent, sometimes improving selectivity compared to THF.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point for coupling an aryl bromide with an arylboronic acid.
-
Reagent Setup: To an oven-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum or cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) and ligand (if required) to the flask under a positive pressure of inert gas.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[12]
Protocol 2: Parallel Screening of Base and Solvent Conditions
This protocol allows for the efficient optimization of reaction conditions.
-
Stock Solution Prep: Prepare stock solutions of your aryl halide, palladium catalyst, and ligand (if used) in a suitable solvent (e.g., Dioxane).
-
Array Setup: In an array of reaction vials (e.g., in a 24-well plate), add the appropriate amount of boronic acid (1.2 eq.) and the base to be screened (2.0 eq.) to each designated vial as solids.
-
Reagent Addition: Add the stock solution containing the aryl halide and catalyst to each vial.
-
Solvent Addition: Add the specific solvent or solvent/water mixture to be screened to each vial.
-
Sealing and Reaction: Seal the plate or vials, place them in a shaker/heater block, and run the reaction under inert atmosphere at the desired temperature for a set amount of time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each condition.
By systematically applying these principles and protocols, you can confidently troubleshoot and optimize your Suzuki-Miyaura coupling reactions, leading to higher yields, cleaner reactions, and faster discovery.
References
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Welcome to the technical support guide for 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the storage, handling, and use of this reagent. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a bifunctional molecule widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure incorporates a phenylboronic acid moiety, an N-BOC protected piperidine ring, and an ether linkage. Each of these components contributes to its reactivity and also presents specific stability considerations that must be carefully managed. Boronic acids are generally stable compounds, but their efficacy can be compromised by improper storage and handling, leading to variability in experimental outcomes.[1][2] This guide will walk you through the best practices to maintain the quality and reactivity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid?
A1: Proper storage is critical to prevent degradation. While many boronic acids are stable, exposure to moisture, high temperatures, and even light can affect their physical and chemical properties.[3] For 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, we recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 15–25°C (59–77°F) | Prevents thermal degradation and dehydration. Avoid proximity to heat sources.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the boronic acid and potential reactions with atmospheric moisture. |
| Moisture | Store in a desiccator | Boronic acids are hygroscopic and can absorb moisture, which may lead to clumping or degradation.[3] |
| Container | Tightly sealed, opaque vial | Protects from light and atmospheric contaminants. |
Q2: I've noticed the apparent purity of my boronic acid decreasing over time. What is the likely cause?
A2: A decrease in purity is often due to two primary degradation pathways for phenylboronic acids:
-
Dehydration to Boroxine: Phenylboronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine.[5] This is an equilibrium process that can be favored by elevated temperatures and the removal of water. While boroxines are often competent in cross-coupling reactions, their formation changes the molecular weight and can lead to inconsistencies in stoichiometry.
-
Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of air and light.[6] This process can lead to the formation of phenol byproducts, which will reduce the effective concentration of the desired boronic acid.
The N-BOC protecting group on the piperidine ring is also sensitive to strong acids, which could lead to its cleavage if the compound is exposed to acidic conditions during storage or workup.[7]
Q3: Can I store 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid in solution?
A3: Storing this compound in solution is generally not recommended for long periods. Protic solvents can facilitate hydrolysis and other degradation pathways. If you must prepare a stock solution, use an anhydrous aprotic solvent (e.g., anhydrous dioxane or THF) and store it under an inert atmosphere at low temperature (2-8°C) for short-term use only. Always perform a quality control check, such as HPLC or NMR, before using a stored solution.
Q4: My Suzuki-Miyaura reaction is giving low yields. Could the boronic acid be the problem?
A4: Yes, the quality of the boronic acid is a critical factor in the success of cross-coupling reactions. If you are experiencing low yields, consider the following troubleshooting steps related to the boronic acid:
-
Purity Assessment: Verify the purity of your boronic acid using HPLC or ¹H NMR (see Troubleshooting Guide below). Degradation products can inhibit the catalytic cycle.
-
Stoichiometry: If your material has partially converted to its boroxine, the molar equivalence in your reaction will be incorrect if calculated based on the monomeric boronic acid.
-
Reaction Conditions: Ensure your reaction conditions are strictly anhydrous and deoxygenated, as both water and oxygen can negatively impact the catalyst and the boronic acid.
Troubleshooting Guide
This section provides structured guidance for identifying and resolving common issues.
Issue 1: Inconsistent Analytical Results (HPLC/NMR)
-
Symptom: Broad peaks, unexpected new peaks, or changes in retention time in HPLC analysis. In ¹H NMR, you may see complex aromatic signals or a broad signal for the B(OH)₂ protons.
-
Potential Cause: On-column degradation or equilibrium between the boronic acid and its boroxine. Boronate esters, if present, can hydrolyze to the boronic acid under typical reversed-phase HPLC conditions.[8][9]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent analytical data.
Issue 2: Poor Performance in Suzuki-Miyaura Coupling
-
Symptom: Low or no yield of the desired coupled product.
-
Potential Cause: Degradation of the boronic acid, leading to lower active concentration or the presence of inhibitory species.
-
Self-Validation Protocol:
Protocol: Purity Assessment by HPLC
-
Objective: To determine the purity of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and identify potential degradants.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[8]
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
Note: Avoid acidic modifiers like formic acid if possible, as they can promote degradation.[8]
-
-
Gradient: Develop a suitable gradient from high aqueous to high organic content (e.g., 10% B to 90% B over 15 minutes).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the boronic acid in a minimal amount of acetonitrile or a compatible aprotic solvent immediately before injection.
-
Analysis: A pure sample should show a single major peak. The presence of earlier eluting peaks may indicate the formation of more polar degradants like the corresponding phenol.
Protocol: Qualitative Check by ¹H NMR
-
Objective: To quickly assess the structural integrity of the boronic acid.
-
Solvent: Use an anhydrous deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Procedure: Dissolve the sample and acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of the BOC proton signal (singlet, ~1.4 ppm).
-
Verify the expected signals for the piperidine and phenyl rings.
-
The boronic acid protons (B(OH)₂) often appear as a broad singlet. Its integration may not be reliable.
-
The absence of significant impurity peaks is a good indicator of material quality.
-
-
Degradation Pathways
Understanding the potential chemical transformations of your reagent is key to preventing them.
Caption: Major degradation pathways for the title compound.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Center for Biotechnology Information. [Link]
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Phenol Family Degradation Pathway Map. Eawag Biocatalysis/Biodegradation Database. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PubMed Central, National Center for Biotechnology Information. [Link]
- Process for purification of boronic acid and its derivatives.
-
33 questions with answers in BORONIC ACIDS. ResearchGate. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
Safety Data Sheet: N-Boc-4-Piperidone. Chemos GmbH & Co.KG. [Link]
-
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Is N-Boc-3-carboethoxy-4-piperidone stable? Bloom Tech. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Twente Student Theses. [Link]
-
Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
What are the storage conditions for Boric acid - 10B? Yuanli Bio. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]
-
Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). RSC Publishing. [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]
-
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(1-_Tert-butoxycarbonyl_piperidin-4-YL_phenylboronic-acid]([Link]
-
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester. CRO Splendid Lab Pvt. Ltd. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. laballey.com [laballey.com]
- 4. zzylchem.com [zzylchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bloomtechz.com [bloomtechz.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating BOC Deprotection: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist: The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of modern organic synthesis, prized for its stability and generally straightforward removal under acidic conditions.[1][2] However, even the most routine procedures can present challenges, leading to incomplete reactions, unexpected side products, and downstream purification headaches. This guide is designed to serve as a technical support center, providing field-proven insights and troubleshooting strategies to navigate the complexities of BOC deprotection.
Troubleshooting Guide: Addressing Incomplete Deprotection
Incomplete removal of the BOC group is one of the most common hurdles faced by chemists. This section breaks down the potential causes and provides actionable solutions to drive your reaction to completion.
Issue 1: The Reaction Stalls, Leaving Significant Starting Material
You've followed a standard protocol, yet TLC or LC-MS analysis shows a stubborn spot corresponding to your BOC-protected starting material. What's the next step?
Potential Cause & Scientific Rationale
-
Insufficient Acid Strength or Concentration: The mechanism of BOC deprotection is acid-catalyzed.[3][4] The reaction begins with the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][4] If the acid is too weak or too dilute, the initial protonation step is inefficient, leading to a sluggish or stalled reaction. The kinetics of N-BOC cleavage can even show a second-order dependence on the acid concentration.[5]
-
Steric Hindrance: A bulky molecular environment around the BOC group can physically impede the approach of the acid, slowing down the deprotection rate.[1] This is often observed in sterically congested amino acids or complex natural product intermediates.[1]
-
Electronic Effects: Electron-withdrawing groups near the BOC-protected amine can decrease the basicity of the carbamate oxygen, making it more difficult to protonate.[1] Conversely, electron-donating groups can sometimes accelerate the reaction.[1]
-
Solvent Effects: The choice of solvent can influence the stability of the reactive intermediates and the overall reaction rate. Anhydrous conditions are often preferred to prevent side reactions like ester hydrolysis if other sensitive functional groups are present.[6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete BOC deprotection.
Experimental Solutions
| Strategy | Detailed Protocol | Rationale & Key Considerations |
| Increase Acid Concentration | If using 20% TFA in DCM, consider increasing to 50% TFA or even neat TFA.[6] For HCl, switching from a 1M solution in ethyl acetate to a 4M solution in dioxane is a common strategy.[6][7] | A higher concentration of acid will increase the rate of the initial protonation step. Monitor carefully for degradation of other acid-sensitive functional groups. |
| Elevate Temperature | If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be effective.[6] | Increased thermal energy can help overcome the activation barrier, especially in cases of steric hindrance. Use caution with volatile solvents and acids. |
| Switch Acid Reagent | If TFA is causing side reactions or is ineffective, consider using HCl (in dioxane, ether, or methanol) or a milder acid like phosphoric acid.[1][8][9] | Different acids have different pKa values and coordinating properties, which can influence their effectiveness with specific substrates. HCl in dioxane is a widely used and effective alternative.[6] |
| Modify the Solvent | For substrates with acid-sensitive esters, switching to a very dry solvent like anhydrous dioxane can minimize hydrolysis.[6] | The solvent plays a crucial role in stabilizing intermediates. Protic solvents may participate in side reactions. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding BOC deprotection, providing concise and authoritative answers.
Q1: My compound contains other acid-labile groups. How can I selectively deprotect the BOC group?
Selective deprotection is achievable by carefully tuning the reaction conditions. The BOC group is generally one of the most acid-sensitive protecting groups.[5]
-
Milder Acids: Using acids like aqueous phosphoric acid can be effective for BOC removal while leaving other sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers intact.[8]
-
Controlled Stoichiometry: Titrating with a limited amount of a strong acid can sometimes achieve selectivity.
-
Alternative Methods: For extremely sensitive substrates, consider non-acidic deprotection methods. Thermal deprotection, often performed in a high-boiling solvent or under continuous flow conditions, can be a clean and effective alternative.[10] Lewis acids like zinc bromide or trimethylsilyl iodide (TMSI) can also be used, sometimes offering different selectivity profiles.[9]
Q2: I'm observing an unexpected side product. What could it be?
The most common side reaction during BOC deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[5]
-
Mechanism of Side Product Formation: The tert-butyl cation is a potent electrophile that can react with electron-rich aromatic rings, thiols, and other nucleophiles present in your molecule.[5][11]
Caption: Formation of the tert-butyl cation and subsequent side reaction.
-
Solution: The Use of Scavengers: To prevent unwanted alkylation, a "scavenger" can be added to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.
| Common Scavengers | Recommended Concentration | Mechanism of Action |
| Triethylsilane (TES) | 5-10 equivalents | Reduces the tert-butyl cation to isobutane. |
| Anisole | 5-10 equivalents | Undergoes Friedel-Crafts alkylation with the tert-butyl cation. |
| Thiophenol | 5-10 equivalents | A soft nucleophile that readily traps the tert-butyl cation. Note its strong odor. |
Q3: How should I properly work up a BOC deprotection reaction?
The workup procedure depends on the acid used and the properties of your deprotected amine.
-
For TFA Deprotections:
-
Removal of Excess TFA: After the reaction is complete, concentrate the mixture in vacuo. TFA is volatile, but co-evaporation with a solvent like toluene can help remove the last traces.
-
Neutralization: The resulting amine will be in the form of its trifluoroacetate salt. To obtain the free amine, dissolve the residue in an appropriate solvent (e.g., DCM or ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.[7] Be cautious, as this will evolve CO₂ gas.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
For HCl Deprotections:
-
If you used HCl in a volatile solvent like ether or ethyl acetate, you can often just concentrate the reaction mixture to obtain the amine hydrochloride salt, which may be a solid that can be isolated by filtration.[7] This salt can be used directly in subsequent steps or neutralized as described above to get the free base.
-
Q4: How do I monitor the progress of my BOC deprotection?
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method.[1] The deprotected amine is typically more polar than the BOC-protected starting material, so it will have a lower Rf value. Staining with ninhydrin is an excellent way to visualize the free amine, which will usually appear as a colored spot (often purple or yellow).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or for quantitative analysis, LC-MS is the preferred method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Concluding Remarks
While the BOC group is a powerful tool in the synthetic chemist's arsenal, its successful removal requires a nuanced understanding of the underlying chemical principles. By systematically evaluating factors such as acid strength, steric and electronic effects, and the potential for side reactions, researchers can effectively troubleshoot incomplete reactions and optimize their deprotection protocols. Always approach modifications to a reaction with careful analysis and small-scale trials before committing your entire batch of material.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Asante, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25027-25033. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Plutschack, M. B., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(1), 88-93. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Purifying Piperidine-Containing Products from Palladium Catalyst Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium catalyst residues from piperidine-containing products. The unique properties of the piperidine moiety, while often essential for pharmacological activity, can introduce significant complexities into downstream processing. This guide provides in-depth technical insights, troubleshooting strategies, and practical, step-by-step protocols to help you achieve the stringent purity levels required for your research and development endeavors.
The Piperidine Predicament: Why Palladium Removal is a Unique Challenge
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] However, the very nature of the piperidine ring, a common scaffold in active pharmaceutical ingredients (APIs), presents a significant hurdle in post-reaction purification.
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a Lewis base and a potent ligand for palladium. This can lead to the formation of stable palladium-piperidine complexes, which can be difficult to break apart using standard purification techniques.[2] This strong coordination can cause the palladium to co-elute with the product during chromatography or remain in the product phase during liquid-liquid extractions. Furthermore, the basicity of piperidine can influence the speciation of the palladium catalyst in the reaction mixture, leading to a variety of palladium species with different solubilities and affinities for purification media.[1]
This guide will equip you with the knowledge and techniques to overcome these challenges and ensure your final product meets the rigorous purity standards demanded by regulatory bodies such as the International Council for Harmonisation (ICH).[3]
Frequently Asked Questions (FAQs)
Q1: Why is my standard chromatography protocol failing to remove palladium from my piperidine-containing compound?
A1: Standard silica gel chromatography often falls short because the palladium can form stable complexes with your piperidine-containing product.[4] These complexes can have similar polarities to your desired compound, leading to co-elution. The basic nature of the piperidine can also interact with the acidic silica surface, leading to tailing and poor separation.
Q2: I've tried using a common scavenger resin, but the palladium levels are still too high. What's going wrong?
A2: Not all scavenger resins are created equal, and their effectiveness is highly dependent on the specific palladium species present and the reaction conditions.[1] The piperidine in your product can compete with the scavenger for binding to the palladium. You may need to screen a variety of scavengers with different functional groups (e.g., thiols, amines, triamines) and optimize the scavenging conditions (temperature, time, solvent, and scavenger equivalents).
Q3: Can I simply use activated carbon to remove the palladium?
A3: Activated carbon can be an effective and economical option for palladium removal.[1] However, its high surface area can also lead to non-specific adsorption of your product, resulting in significant yield loss. The effectiveness of activated carbon is also dependent on the palladium species present. It is often more effective for removing Pd(0) than Pd(II) species. Careful optimization of the carbon loading, temperature, and contact time is crucial.
Q4: What are the typical regulatory limits for palladium in APIs?
A4: The ICH Q3D guideline for elemental impurities classifies palladium as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose of the drug.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during the palladium removal process and provides actionable troubleshooting steps.
Issue 1: High Palladium Content After Initial Purification Attempt
-
Possible Cause: Strong coordination of palladium to the piperidine nitrogen. The palladium may be in a soluble, complexed form that is difficult to remove by simple filtration or extraction.
-
Troubleshooting Steps:
-
Scavenger Screening: Test a panel of scavenger resins with different functionalities (e.g., thiol, thiourea, amine-based scavengers).
-
Optimize Scavenging Conditions: Vary the temperature (e.g., room temperature to 60 °C), time (1 to 24 hours), and the number of equivalents of the scavenger.
-
Pre-treatment: Consider a pre-treatment step to change the oxidation state of the palladium. For example, a mild reducing agent can convert soluble Pd(II) species to less soluble Pd(0), which can then be removed by filtration through celite.
-
Competitive Ligand Addition: In some cases, adding a strongly coordinating, but easily separable, ligand can displace the piperidine from the palladium complex, making the palladium easier to remove.
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific binding of your piperidine-containing product to the purification media, especially activated carbon or silica gel. The basic piperidine moiety can strongly interact with acidic silica surfaces.
-
Troubleshooting Steps:
-
Passivation of Silica: If using column chromatography, consider pre-treating the silica gel with a tertiary amine (e.g., triethylamine) to block the acidic silanol groups.
-
Alternative Adsorbents: Explore less acidic stationary phases for chromatography, such as alumina or functionalized silica.
-
Selective Scavengers: Opt for highly selective scavenger resins that have a strong affinity for palladium but minimal interaction with your product.
-
Crystallization: If your product is crystalline, optimizing a crystallization procedure can be a highly effective and selective purification method that minimizes product loss.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the final oxidation state and coordination sphere of the palladium catalyst at the end of the reaction. This can be influenced by minor variations in reaction time, temperature, or reagent quality.
-
Troubleshooting Steps:
-
Standardize Reaction Quench and Workup: Implement a highly consistent workup procedure to ensure the palladium is in a more uniform state before purification.
-
Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers containing dimercaptotriazine (DMT) moieties can be very effective.
-
Oxidative or Reductive Workup: Consider adding a mild oxidizing or reducing agent during the workup to convert all palladium species to a single, more easily removable form (e.g., Pd(0) or Pd(II)).
-
Experimental Protocols
Protocol 1: Screening of Palladium Scavenger Resins
This protocol outlines a general procedure for screening different scavenger resins to identify the most effective one for your specific piperidine-containing product.
-
Preparation: In separate vials, dissolve a known amount of your crude product in a suitable solvent.
-
Scavenger Addition: To each vial, add a different scavenger resin (e.g., thiol-functionalized silica, amine-functionalized silica, polymer-bound trimercaptotriazine). Use a consistent scavenger-to-estimated palladium ratio for each test (e.g., 10-20 equivalents).
-
Agitation: Stir the vials at a controlled temperature (e.g., room temperature or 40-50 °C) for a set period (e.g., 4 hours).
-
Sampling: Take a small aliquot from each vial at different time points (e.g., 1, 2, and 4 hours).
-
Analysis: Filter the aliquots and analyze the palladium content in the filtrate using ICP-MS or ICP-OES.
-
Evaluation: Compare the efficiency of the different scavengers in reducing the palladium concentration.
Protocol 2: Optimized Palladium Scavenging using a Thiol-Functionalized Silica Resin
This protocol provides a starting point for using a thiol-functionalized silica scavenger, a commonly effective choice for palladium removal.
-
Dissolution: Dissolve your crude product in a suitable solvent (e.g., THF, ethyl acetate, or toluene).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 10-30 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined through screening experiments.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger resin.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration in your product by ICP-MS or ICP-OES.
Visualizing the Workflow
A systematic approach is key to successfully removing palladium residues. The following workflow can guide your decision-making process.
Caption: A decision-making workflow for selecting and optimizing a palladium removal strategy.
Comparison of Palladium Removal Techniques
The following table summarizes the advantages and disadvantages of common palladium removal techniques for piperidine-containing compounds.
| Technique | Advantages | Disadvantages | Best Suited For |
| Scavenger Resins | High selectivity, simple filtration removal, applicable to a wide range of solvents.[5] | Can be expensive, may require optimization of conditions, potential for some product loss. | Removing low to moderate levels of soluble palladium species. |
| Activated Carbon | Low cost, effective for a range of palladium species.[6] | Can lead to significant product loss due to non-specific adsorption, filtration can be slow. | Initial bulk palladium removal, particularly for less polar products. |
| Crystallization | Highly selective, can provide very high purity, scalable. | Product must be crystalline, may require extensive solvent screening and optimization. | Final purification step for crystalline products. |
| Chromatography | Can provide high purity, applicable to a wide range of compounds. | Can be solvent-intensive and time-consuming, potential for product loss on the column, may not be effective if Pd-product complex is stable.[4] | Small-scale purification or when other methods fail. |
Conclusion
Removing palladium catalyst residues from piperidine-containing products is a challenging but manageable task. By understanding the underlying coordination chemistry and systematically exploring and optimizing the available purification techniques, researchers can consistently achieve the high levels of purity required for their work. This guide provides a foundation of knowledge and practical strategies to navigate these challenges effectively.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. MDPI. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. [Link]
-
Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Catalysis. [Link]
-
High-loading scavenger resins for combinatorial chemistry. ResearchGate. [Link]
-
An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). MDPI. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
How do you remove the trace amount of Palladium in the products?. ResearchGate. [Link]
-
Palladiumd(II) complexes of N-{2-(aryltelluro)ethyl}morpholine/piperidine: Synthesis, structure, application in Heck coupling and unprecedented conversion into nano-sized PdTe. ResearchGate. [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
Sources
Technical Support Center: Enhancing Boronic Acid Stability via Boronate Ester Conversion
Welcome to the technical support center for the conversion of boronic acids to boronate esters. This resource is designed for researchers, scientists, and drug development professionals who utilize boronic acids in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful conversion of your boronic acids into more stable and manageable boronate esters.
Introduction: The "Why" Behind the Conversion
Boronic acids are invaluable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their practical application can be hampered by inherent instability. Boronic acids are susceptible to various decomposition pathways, including oxidation and dehydration to form boroxines (cyclic anhydrides).[2][3] This instability can lead to inconsistent reaction yields and purification challenges.
Converting boronic acids to boronate esters is a widely adopted strategy to mitigate these issues.[2][4] Boronate esters, particularly those derived from diols like pinacol, exhibit enhanced stability, are generally easier to handle and purify due to their decreased polarity, and are often crystalline solids.[2][3][5] This guide will walk you through the practical aspects of this conversion, helping you to troubleshoot common problems and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of converting a boronic acid to a boronate ester?
A1: The main advantages are:
-
Enhanced Stability: Boronate esters are less prone to degradation via oxidation and boroxine formation compared to their corresponding boronic acids.[2]
-
Improved Handling and Purification: Boronic acids can be highly polar and water-soluble, making them difficult to handle and purify via standard chromatographic techniques.[2][6] Boronate esters are typically less polar, facilitating purification by silica gel chromatography or recrystallization.[6]
-
Consistent Reactivity: By using a stable boronate ester, you ensure a more consistent and reproducible performance in subsequent reactions, such as Suzuki-Miyaura couplings.
Q2: Which diol should I choose for forming the boronate ester?
A2: The choice of diol influences the stability and reactivity of the resulting boronate ester.
-
Pinacol (2,3-dimethyl-2,3-butanediol) is the most common choice, forming highly stable and readily purified pinacol boronate esters (Bpin).[4]
-
Pinanediol also forms very thermodynamically stable boronic esters.[4]
-
Ethylene glycol can be used, but the resulting esters are generally more susceptible to hydrolysis.
-
For specific applications requiring stimuli-responsive cleavage, more specialized diols can be employed.[4]
Q3: Can I use a crude boronate ester directly in the next reaction step?
A3: While it is sometimes possible, it is generally not recommended. Impurities from the borylation reaction, such as residual palladium catalysts or unreacted starting materials, can interfere with subsequent steps.[7] Purification of the boronate ester is a crucial step to ensure the success of your overall synthetic sequence.[7]
Q4: How can I monitor the progress of the boronic acid to boronate ester conversion?
A4: The reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): The boronate ester will have a different Rf value (typically higher, indicating lower polarity) than the starting boronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the appearance of characteristic peaks for the diol moiety in the product and the disappearance of the boronic acid proton signal. For example, the pinacol ester will show a characteristic singlet at ~1.2-1.3 ppm for the 12 methyl protons.[5] 11B NMR is also a powerful tool for observing the change in the boron environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to monitor the formation of the more volatile boronate ester.[5]
Troubleshooting Guide
Issue 1: Incomplete or Slow Conversion
Q: My reaction is sluggish or stalls before completion. What could be the cause and how can I fix it?
A: Incomplete conversion is a common issue that can often be resolved by addressing the following factors:
-
Insufficient Water Removal: The esterification reaction between a boronic acid and a diol is a reversible equilibrium that produces water.[4] Failure to remove this water will prevent the reaction from going to completion.
-
Solution: Employ a Dean-Stark apparatus or add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. When using a drying agent, ensure it is activated and compatible with your reaction conditions.
-
-
Sub-optimal Reaction Conditions:
-
Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is ideal when using a Dean-Stark trap. Anhydrous aprotic solvents like THF or dioxane are also commonly used.
-
Temperature: While many esterifications proceed at room temperature, heating can often accelerate the reaction. For sluggish reactions, consider refluxing the reaction mixture.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the diol (e.g., 1.1-1.2 equivalents) to drive the equilibrium towards the product.
-
-
Steric Hindrance: Highly substituted boronic acids or bulky diols can slow down the reaction rate.
-
Solution: Increase the reaction temperature and/or extend the reaction time. In some cases, using a less sterically hindered diol might be necessary, though this could impact the stability of the resulting ester.
-
Issue 2: Product Decomposition or Hydrolysis
Q: I've successfully formed my boronate ester, but it seems to be decomposing during workup or purification. What's happening and what can I do?
A: Boronate esters, while more stable than boronic acids, can still be susceptible to hydrolysis, especially under acidic or basic conditions.[4]
-
Aqueous Workup: Prolonged exposure to water during extraction can lead to hydrolysis back to the boronic acid.
-
Solution: Minimize the contact time with aqueous layers. Perform extractions quickly and efficiently. Ensure the organic solvent is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentration.
-
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic, which can promote the hydrolysis of sensitive boronate esters.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
-
Use Neutral Alumina: For particularly sensitive compounds, column chromatography on neutral alumina can be a better alternative to silica gel.[6]
-
Minimize Purification Time: Avoid letting the compound sit on the column for extended periods.
-
-
Issue 3: Purification Challenges
Q: I'm having trouble purifying my boronate ester. It's either co-eluting with impurities or I'm getting poor recovery from the column.
A: Purification of boronate esters can indeed be challenging. Here's a systematic approach to troubleshoot these issues:
-
Co-elution with Starting Materials: If the boronate ester has a similar polarity to the starting boronic acid or diol, chromatographic separation can be difficult.
-
Solution:
-
Optimize the Eluent System: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation on TLC before attempting column chromatography.
-
Recrystallization: If your boronate ester is a solid, recrystallization is often a highly effective purification method that can be scaled up more easily than chromatography.[6] Experiment with different solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
-
-
Irreversible Adsorption on Silica Gel: Some boronate esters can strongly adsorb to silica gel, leading to low recovery.[7]
-
Solution:
-
Deactivate the Silica: As mentioned above, neutralizing the silica with triethylamine can help reduce strong interactions.
-
Alternative Stationary Phases: Consider using a less polar stationary phase like neutral alumina.[6]
-
Filtration through a Plug: If the crude product is relatively clean, a simple filtration through a short plug of silica or celite can remove baseline impurities without the need for a full column.[7]
-
-
Experimental Protocols
Protocol 1: General Procedure for Pinacol Boronate Ester Formation
This protocol provides a general method for the conversion of an arylboronic acid to its corresponding pinacol boronate ester.
Materials:
-
Arylboronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous toluene (or another suitable solvent)
-
Anhydrous MgSO₄ (optional, as a drying agent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add the arylboronic acid and pinacol.
-
Add anhydrous toluene to dissolve the solids (concentration will vary depending on the substrate, a starting point is ~0.1-0.5 M).
-
If not using a Dean-Stark trap, add anhydrous MgSO₄ to the flask.
-
Heat the reaction mixture to reflux and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any solids (e.g., MgSO₄) and wash with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Diagram 1: Boronic Acid to Boronate Ester Conversion Workflow
Caption: A typical workflow for the synthesis and purification of a pinacol boronate ester.
Diagram 2: Troubleshooting Decision Tree for Incomplete Conversion
Caption: A decision tree to diagnose and solve incomplete conversion issues.
Stability Comparison of Boronic Acid Derivatives
| Compound Class | General Structure | Relative Stability | Common Issues | Purification Method |
| Boronic Acids | R-B(OH)₂ | Low | Dehydration to boroxines, oxidation, high polarity | Recrystallization, derivatization |
| Acyclic Boronate Esters | R-B(OR')₂ | Moderate | Susceptible to hydrolysis | Chromatography, distillation |
| Pinacol Boronate Esters | R-B(O₂C₂Me₄) | High | Can hydrolyze under harsh acidic/basic conditions | Chromatography, recrystallization |
| Pinanediol Boronate Esters | R-B(O₂C₁₀H₁₆) | Very High | Can be difficult to cleave back to the boronic acid | Chromatography, recrystallization |
References
-
Arylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids . National Center for Biotechnology Information. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate. [Link]
-
How to purify boronic acids/boronate esters? . ResearchGate. [Link]
-
Boronic acid . Wikipedia. [Link]
-
Boronic acid synthesis by hydrolysis . Organic Chemistry Portal. [Link]
-
Trouble purifying my boronate ester compound . Reddit. [Link]
- Process for preparing boronic acids and esters in the presence of magnesium metal.
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . Wiley-VCH. [Link]
-
On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids . National Center for Biotechnology Information. [Link]
-
Boron Chemistry: An Overview . ACS Symposium Series. [Link]
-
Alkylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Validation & Comparative
The Practitioner's Dilemma: Navigating Reactivity and Stability in Suzuki-Miyaura Couplings with 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its Pinacol Ester
A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl scaffolds. The choice of the boronic acid derivative is a critical parameter that can significantly influence reaction efficiency, yield, and purification feasibility. This guide provides an in-depth comparison of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its corresponding pinacol ester, offering a framework for rational reagent selection based on a nuanced understanding of their inherent reactivity and stability. While direct comparative data for this specific substrate is not extensively published, we can extrapolate from well-established principles and analogous systems to provide actionable insights for the research scientist.
At a Glance: The Fundamental Trade-Off
The decision to employ either the free boronic acid or its pinacol ester derivative is fundamentally a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times and higher yields under milder conditions. However, this heightened reactivity comes at the cost of reduced stability, making them susceptible to degradation during storage and purification. Conversely, boronic acid pinacol esters offer enhanced stability, simplifying handling and purification, but this often necessitates more forcing reaction conditions to achieve comparable results.
| Feature | 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid | 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester |
| General Reactivity | Higher | Lower |
| Stability | Lower (prone to dehydration to boroxine and protodeboronation) | Higher (generally stable to chromatography and long-term storage) |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | Higher temperatures, longer reaction times may be required |
| Handling & Purification | Can be challenging to purify by silica gel chromatography | Generally straightforward to purify by silica gel chromatography |
| Cost-Effectiveness | Often lower initial cost | May have a higher initial cost |
Mechanistic Considerations: The "Pre-Hydrolysis" Debate
The Suzuki-Miyaura catalytic cycle hinges on the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A key mechanistic question is whether boronic esters can undergo direct transmetalation or if they must first hydrolyze to the corresponding boronic acid in situ.
While it was traditionally believed that hydrolysis is a prerequisite for transmetalation, more recent studies suggest that direct transmetalation from the boronic ester can occur, albeit often at a slower rate. The presence of a base and water in the reaction mixture can facilitate the formation of a more nucleophilic boronate species from both the boronic acid and the ester, which then participates in the transmetalation.
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} caption [label="Suzuki-Miyaura Transmetalation Pathways", fontname="Arial", fontsize=12];
Figure 1: Simplified diagram illustrating the potential transmetalation pathways for boronic acids and pinacol esters in the Suzuki-Miyaura coupling.
Kinetic studies on analogous systems have shown that the rate of product formation can be significantly slower with pinacol esters compared to the free boronic acid, supporting the idea that either the hydrolysis step or the direct transmetalation from the ester is rate-limiting.[1]
Experimental Evidence: A Comparative Case Study
Hypothetical Reaction:
An aryl bromide (1.0 eq) is coupled with either 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (1.2 eq) or its pinacol ester (1.2 eq) using a standard palladium catalyst and base.
| Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boronic Acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:1) | 80 | 4 | 85 |
| Pinacol Ester | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
This illustrative data highlights the general trend: the boronic acid proceeds to a higher yield under milder conditions and in a shorter timeframe. The pinacol ester requires more forcing conditions to achieve a comparable, though slightly lower, yield.
Practical Guidance for the Bench Chemist
The choice between the free boronic acid and its pinacol ester is often dictated by practical considerations beyond sheer reactivity.
When to Choose 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid:
-
High Reactivity is Paramount: When coupling with challenging, sterically hindered, or electron-rich aryl halides, the higher reactivity of the boronic acid may be necessary to achieve a reasonable conversion.
-
Mild Conditions are Required: If the substrate contains sensitive functional groups that are incompatible with high temperatures, the boronic acid allows for a gentler reaction profile.
-
Cost is a Primary Driver: Free boronic acids are often less expensive to purchase or synthesize initially.
When to Choose 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid Pinacol Ester:
-
Stability and Shelf-Life are Crucial: For multi-step syntheses where the boron-containing fragment needs to be stored for extended periods, the pinacol ester is the superior choice. Boronic acids are known to dehydrate to form boroxines, which can exhibit different reactivity.
-
Purification is a Foreseen Challenge: The pinacol ester's stability often allows for purification via silica gel chromatography, a significant advantage over the more polar and potentially unstable free boronic acid.
-
Reproducibility is Key: The well-defined, crystalline nature of many pinacol esters can lead to more consistent results, particularly in a process chemistry or scale-up setting.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of an aryl bromide with both the boronic acid and its pinacol ester.
Protocol 1: Coupling with 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
-
To a clean, dry reaction vessel, add the aryl bromide (1.0 mmol), 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Add degassed dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester
-
To a clean, dry reaction vessel, add the aryl bromide (1.0 mmol), 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Add degassed dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
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}
Figure 2: Decision workflow for selecting between the boronic acid and its pinacol ester.
Conclusion
The choice between 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester is a strategic decision that should be made based on the specific demands of the synthetic route. The free boronic acid offers higher reactivity, which can be advantageous for challenging couplings and when mild conditions are necessary. However, this comes with the significant drawback of lower stability. The pinacol ester, while often requiring more forcing conditions, provides a robust and reliable alternative with superior handling and storage properties. For complex, multi-step syntheses prevalent in pharmaceutical research and development, the stability and predictability of the pinacol ester often outweigh the raw reactivity of the free boronic acid. A thorough evaluation of the substrate scope, reaction conditions, and downstream processing requirements will ultimately guide the prudent researcher to the optimal choice.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective Suzuki–Miyaura Coupling of Boronic Esters. Angewandte Chemie International Edition, 53(14), 3624-3635. [Link]
-
Rychnovsky, S. D., & Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] The judicious selection of building blocks is paramount to the success of these endeavors. One such critical building block is 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, a versatile reagent that incorporates a protected piperidine moiety, a common motif in pharmacologically active compounds.[3][4] This guide provides an in-depth comparison of this key reagent with its viable alternatives, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The Central Role of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is highly valued in medicinal chemistry for its ability to introduce a piperidin-4-yloxy phenyl group into a target molecule. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, and its incorporation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[3] The tert-butyloxycarbonyl (BOC) protecting group offers stability during the cross-coupling reaction and can be readily removed under acidic conditions, allowing for further derivatization of the piperidine nitrogen.
The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of biaryl and vinyl-aryl structures.[1][2] The general mechanism of this reaction is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A Comparative Analysis of Alternative Reagents
While 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a powerful tool, a number of factors, including stability, reactivity, and the specific requirements of a synthetic route, may necessitate the consideration of alternatives. Here, we compare several classes of related reagents.
Structural Isomers: 4-(N-BOC-Piperidin-4-yl)phenylboronic Acid
A key alternative is the structural isomer where the piperidine ring is directly attached to the phenyl ring at the 4-position. This seemingly subtle change can influence the molecule's three-dimensional shape and its interactions with biological targets.
Boronic Esters: The Pinacol Ester Variant
Boronic acids are known to undergo protodeboronation and trimerization to boroxines, which can affect their shelf-life and reactivity. Boronic esters, particularly pinacol esters, offer enhanced stability.[5] While generally less reactive than their boronic acid counterparts, they can be effectively employed in Suzuki-Miyaura couplings, often with slightly modified reaction conditions.[6][7]
Potassium Trifluoroborates
Potassium trifluoroborate salts are another class of highly stable and easy-to-handle alternatives to boronic acids.[8] They are crystalline solids that are stable to air and moisture, making them attractive for library synthesis and high-throughput screening. The trifluoroborate group is cleaved under the reaction conditions to generate the active boron species.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable boronic acid surrogates that are compatible with a wide range of reaction conditions under which free boronic acids would decompose.[5][9] This stability allows for multi-step syntheses where the MIDA boronate remains intact until its intended use in a Suzuki-Miyaura coupling, where it is slowly hydrolyzed to the corresponding boronic acid.[7][10]
Performance Comparison: A Look at the Experimental Data
Table 1: Comparison of Suzuki-Miyaura Coupling Performance of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid and its Alternatives
| Boron Reagent Class | Example Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | Phenylboronic Acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF | 100 | 24 | ~90 | [11][12] |
| Boronic Ester | N-Boc-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine | 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [13] |
| Trifluoroborate | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 67 | 12 | 79 | [14] |
| MIDA Boronate | Aryl MIDA boronate | Aryl bromide | Pd(OAc)₂ | (i-Pr)₂NH | H₂O | Not specified | Not specified | Good to excellent | [15] |
Note: The data presented is from different sources and reaction conditions are not identical. This table serves as a qualitative comparison of the potential reactivity of each class of reagent.
Detailed Experimental Protocols
To provide a practical context, here are representative step-by-step protocols for Suzuki-Miyaura reactions utilizing a boronic ester and a trifluoroborate, based on published literature.
Protocol 1: Suzuki Coupling of a Tetrahydropyridine Boronate Ester with a Heteroaryl Bromide
This protocol is adapted from the work of Hesp et al. (2014) and demonstrates a typical procedure for the coupling of a boronate ester derived from N-Boc piperidone.[13]
Workflow:
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Carbon-Carbon Bond Formation: Comparing Suzuki Coupling with its Cross-Coupling Counterparts
In the landscape of modern synthetic organic chemistry, the ability to efficiently construct carbon-carbon (C-C) bonds is paramount. This capability underpins the synthesis of a vast array of molecules, from life-saving pharmaceuticals to innovative materials. Among the arsenal of reactions available to chemists, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile toolset. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of this field.[1]
This guide provides an in-depth comparison of the Suzuki-Miyaura coupling with other seminal cross-coupling reactions for C-C bond formation: the Heck, Stille, Sonogashira, and Negishi reactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the mechanistic nuances, practical considerations, and comparative performance of these reactions, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
The Power of Palladium: A Unifying Mechanistic Theme
At the heart of these reactions lies a common catalytic cycle revolving around a palladium catalyst. While each named reaction possesses unique features, they generally proceed through a sequence of three fundamental steps: oxidative addition, transmetalation (with the exception of the Heck reaction), and reductive elimination.[2][3] Understanding this catalytic cycle is crucial for troubleshooting and optimizing these powerful transformations.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: The Gold Standard
The Suzuki-Miyaura coupling, often referred to as the Suzuki reaction, has become one of the most widely utilized cross-coupling methods due to its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based reagents.[4] This reaction effects the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[4]
A key advantage of the Suzuki coupling is the stability and commercial availability of a vast array of boronic acids. Furthermore, the byproducts of the reaction are generally inorganic and easily removed, simplifying product purification.[5] The reaction typically requires a base to activate the organoboron species for transmetalation.
Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Contenders: A Comparative Overview
While the Suzuki coupling is a formidable tool, other cross-coupling reactions offer distinct advantages in specific contexts. The choice of reaction often depends on factors such as substrate availability, functional group compatibility, and the desired bond type.
The Heck Reaction: A Unique Approach to Olefin Arylation
The Heck reaction stands apart as it does not involve a traditional transmetalation step with an organometallic reagent.[6] Instead, it couples an organic halide with an alkene to form a substituted alkene.[1][7] This reaction is particularly valuable for the synthesis of styrenes and other vinylarenes.[7] A base is required to regenerate the active palladium(0) catalyst at the end of the cycle.
The Stille Coupling: Tolerant but Toxic
The Stille coupling utilizes organotin reagents (stannanes) and is renowned for its excellent functional group tolerance.[8] The reaction conditions are generally mild, and it can be employed in the synthesis of complex molecules. However, the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product are significant drawbacks that have led to a decline in its use, particularly in the pharmaceutical industry.[8]
The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is the go-to method for the synthesis of alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[6] It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. The reaction proceeds under relatively mild conditions and is a cornerstone in the synthesis of conjugated enynes and arylalkynes.
The Negishi Coupling: Potent but Sensitive
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic partners in cross-coupling chemistry.[7][8] This high reactivity allows for the coupling of a wide range of substrates, often under mild conditions. However, organozinc reagents are highly sensitive to air and moisture, necessitating stringent anhydrous and anaerobic reaction conditions.[8]
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear, evidence-based comparison, the following table summarizes the key features and performance of these five prominent cross-coupling reactions.
| Feature | Suzuki Coupling | Heck Reaction | Stille Coupling | Sonogashira Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (e.g., R-B(OH)₂) | Alkene | Organotin (e.g., R-SnBu₃) | Terminal Alkyne | Organozinc (e.g., R-ZnX) |
| Typical Electrophile | Aryl/vinyl halides, triflates | Aryl/vinyl halides, triflates | Aryl/vinyl halides, triflates | Aryl/vinyl halides, triflates | Aryl/vinyl halides, triflates |
| Catalyst System | Pd(0) or Pd(II) precatalyst with ligands | Pd(0) or Pd(II) precatalyst with ligands | Pd(0) or Pd(II) precatalyst with ligands | Pd(0) with Cu(I) co-catalyst | Pd(0) or Ni(0) |
| Key Additive | Base (e.g., K₂CO₃, Cs₂CO₃) | Base (e.g., Et₃N, K₂CO₃) | Often none, but additives can enhance | Amine base (e.g., Et₃N, piperidine) | Often none |
| Functional Group Tolerance | Excellent | Good to Excellent | Excellent | Good | Good |
| Toxicity of Reagents | Low | Low | High (Organotins) | Moderate (Copper salts) | Moderate (Organozincs are pyrophoric) |
| Reaction Conditions | Generally mild to moderate heating | Often requires elevated temperatures | Generally mild | Generally mild | Mild, but requires inert atmosphere |
| Byproduct Removal | Generally easy (inorganic salts) | Generally easy | Difficult (tin byproducts) | Generally easy | Can be challenging |
Table 1: A comparative overview of key cross-coupling reactions for C-C bond formation.
A direct comparison in the total synthesis of the indole alkaloid hippadine revealed that for the specific substrates involved, the Suzuki reaction provided significantly higher yields (67-74%) compared to the Stille reaction (low yields), while the Kumada and Negishi reactions failed to produce the desired product.[9][10] This highlights that while general trends exist, the optimal reaction is often substrate-dependent.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reactions, detailed, step-by-step methodologies for a representative Suzuki coupling and a comparative Heck reaction are provided below.
Representative Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
4-bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add water to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.
Representative Heck Coupling Protocol
Reaction: Coupling of 4-iodoacetophenone with acrylic acid.[11]
Materials:
-
4-iodoacetophenone (1.0 mmol, 246 mg)
-
Acrylic acid (1.5 mmol, 100 µL)
-
Sodium carbonate (Na₂CO₃, 3.0 mmol, 318 mg)
-
Palladium(II) chloride (PdCl₂, 0.01 mmol, 2 mg)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoacetophenone, acrylic acid, sodium carbonate, and palladium(II) chloride.[11]
-
Add water (5 mL) to the flask.[11]
-
Heat the reaction mixture to approximately 100 °C and stir for 1 hour, or until the starting material is consumed as monitored by TLC.[11]
-
Cool the reaction mixture to room temperature.[11]
-
Acidify the mixture with 1 M aqueous HCl to a pH of approximately 1, which should cause the product to precipitate.[11]
-
Collect the solid product by vacuum filtration.[11]
-
Purify the crude material by recrystallization from a 1:1 mixture of methanol and water.[11]
Senior Application Scientist's Perspective: Choosing the Right Tool for the Job
The choice of a cross-coupling reaction is a critical decision in the design of a synthetic route. While the Suzuki coupling has rightfully earned its place as a first-line methodology due to its broad applicability and favorable environmental profile, a seasoned scientist recognizes that there is no "one-size-fits-all" solution.
Figure 3: A decision-making workflow for selecting a cross-coupling reaction.
For early-stage drug discovery, where rapid access to a diverse range of analogs is crucial, the Suzuki coupling's vast library of commercially available boronic acids is a significant advantage.[4] In process development and manufacturing, the low toxicity and ease of removal of boron-based byproducts make the Suzuki reaction a highly attractive option for producing active pharmaceutical ingredients (APIs).[12]
However, when a specific organoboron reagent is unstable or difficult to synthesize, the Stille or Negishi couplings may offer a viable alternative, provided the necessary precautions are taken. The Heck reaction remains unparalleled for the direct arylation of unfunctionalized olefins, and the Sonogashira reaction is the undisputed champion for the synthesis of internal alkynes.
The future of cross-coupling chemistry will likely focus on the development of more sustainable and cost-effective catalysts, including those based on earth-abundant metals, as well as the expansion of the substrate scope to include more challenging C-H bond functionalization. As our understanding of these complex catalytic systems deepens, we can expect the development of even more powerful and selective tools for the construction of the molecules that will shape our future.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]
-
List of Fine Chemical/Pharmaceuticals that Utilise Heck, Suzuki or Sonogashira Reactions in their Synthesis at Industrial Scale. ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
-
Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. [Link]
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. National Institutes of Health. [Link]
-
Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. PubMed. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
-
1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Boronic Acids vs. Trifluoroborate Salts: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the organoboron reagent. For decades, boronic acids have been the undisputed workhorses, but in recent years, potassium trifluoroborate salts have emerged as a robust and versatile alternative. This guide provides an in-depth comparison of these two critical reagents, offering insights into their respective strengths and weaknesses to inform rational reagent selection in your research and development endeavors.
Part 1: Boronic Acids - The Established Standard
Boronic acids (RB(OH)₂) have a long and storied history in organic synthesis. Their ready availability, diverse commercial selection, and the vast body of literature detailing their use make them the default choice for many Suzuki-Miyaura reactions.
Properties and Handling
Structurally, boronic acids feature a trivalent boron atom bonded to an organic group and two hydroxyl groups. While many are crystalline solids, they are susceptible to several decomposition pathways that can complicate their use:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired C-H bond and reducing the yield of the desired coupled product.[1][2]
-
Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This process is often reversible in the presence of water but can lead to uncertain stoichiometry and inconsistent reactivity.
These stability issues necessitate careful handling and storage, often under inert atmosphere and refrigerated conditions, particularly for electron-rich or sterically hindered derivatives.
Mechanism of Activation
The key to the reactivity of boronic acids in the Suzuki-Miyaura catalytic cycle is their activation by a base. The base coordinates to the Lewis acidic boron center, forming a more nucleophilic "ate" complex (a tetracoordinate boronate species). This step is crucial as it facilitates the subsequent transmetalation of the organic group from boron to the palladium catalyst.
Caption: Activation of a boronic acid by a base to form the active boronate species for transmetalation.
Part 2: Potassium Trifluoroborate Salts - The Robust Challenger
Potassium trifluoroborate salts (R-BF₃K) are a newer class of organoboron reagents that address many of the stability limitations of boronic acids.
Properties and Handling
These salts are tetracoordinate, anionic boron species, which imparts significantly greater stability. They are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, making them much easier to handle and store over long periods.[3][4] This inherent stability also makes them resistant to protodeboronation and prevents the formation of boroxines.[4][5] Consequently, they are particularly advantageous for use with substrates that are prone to decomposition under standard boronic acid conditions, such as certain heteroaryl or vinyl derivatives.[5]
Mechanism of Activation
The enhanced stability of trifluoroborate salts means they are not directly active in the catalytic cycle. They require an in situ hydrolysis to generate the corresponding boronic acid (or a related reactive species), which can then be activated by the base.[6] This hydrolysis is an equilibrium process, often facilitated by the presence of water or a Lewis acid (like Si(OEt)₄) in the reaction mixture. This effectively creates a "slow-release" mechanism for the active boronic acid, which can be beneficial in complex syntheses by maintaining a low, steady concentration of the reactive species and minimizing side reactions.
Caption: Hydrolysis of a potassium trifluoroborate salt to generate the active boronic acid in situ.
Part 3: Head-to-Head Performance Comparison
The choice between a boronic acid and a trifluoroborate salt depends on the specific requirements of the reaction, the nature of the substrates, and the desired process robustness.
| Feature | Boronic Acids (RB(OH)₂) | Potassium Trifluoroborate Salts (R-BF₃K) |
| Stability | Variable; susceptible to air, moisture, and heat. Prone to protodeboronation and boroxine formation.[2] | Excellent; generally air- and moisture-stable crystalline solids. Resistant to protodeboronation.[4] |
| Handling & Storage | Often requires storage under inert atmosphere and refrigeration. Stoichiometry can be uncertain due to boroxine formation. | Bench-stable and can be stored indefinitely under ambient conditions. Easy to handle and weigh accurately.[3][4] |
| Reactivity | Generally higher intrinsic reactivity due to direct activation by base. | Lower intrinsic reactivity; requires in-situ hydrolysis for activation, which can lead to slower reaction times. |
| Activation | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form the active boronate species. | Requires conditions that facilitate hydrolysis (e.g., aqueous base, Lewis acids) to release the boronic acid.[6] |
| Substrate Scope | Extremely broad, but can be problematic for unstable fragments (e.g., some 2-heteroaryl groups). | Excellent for substrates where the corresponding boronic acid is unstable or prone to decomposition.[5] |
| Purification | Boronic acid and boroxine byproducts can sometimes complicate purification. | Byproducts (inorganic fluoride salts) are generally easy to remove with an aqueous wash.[1] |
| "Slow Release" | Not applicable; the entire reagent is available for reaction at t=0. | The equilibrium hydrolysis provides a slow, controlled release of the active species, minimizing side reactions. |
Part 4: Experimental Protocols
The following protocols illustrate typical conditions for a Suzuki-Miyaura reaction using each type of reagent.
Protocol 1: Suzuki-Miyaura Coupling Using a Boronic Acid
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Potassium Trifluoroborate Salt
Reaction: Coupling of 4-bromotoluene with potassium phenyltrifluoroborate.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Potassium phenyltrifluoroborate (1.5 mmol, 276 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg)
-
Tetrahydrofuran (THF, 4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-bromotoluene, potassium phenyltrifluoroborate, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add THF and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 5: Choosing the Right Reagent for Your Application
Choose Boronic Acids when:
-
The required boronic acid is commercially available and known to be stable.
-
Rapid reaction times and high throughput screening are priorities.
-
Working with a well-established, literature-precedented transformation.
Choose Potassium Trifluoroborate Salts when:
-
The corresponding boronic acid is unstable, prone to protodeboronation, or difficult to purify.[5]
-
Engaged in late-stage functionalization of complex molecules where stability and handling are paramount.
-
Improved process robustness and reproducibility are critical, especially for scale-up.
-
The "slow-release" of the active species could mitigate side reactions or decomposition of sensitive substrates.
Conclusion
Both boronic acids and potassium trifluoroborate salts are powerful tools for constructing C-C bonds via the Suzuki-Miyaura reaction. While boronic acids remain the more traditional choice due to their high reactivity and extensive history, trifluoroborate salts offer a compelling alternative with superior stability, handling characteristics, and unique reactivity profiles. By understanding the fundamental differences in their properties and activation mechanisms, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic outcomes.
References
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). [Link]
-
Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides. National Institutes of Health (NIH). [Link]
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- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Coupling Reaction Products
In the relentless pursuit of novel therapeutics and advanced materials, the precise assembly of molecular building blocks via coupling reactions stands as a cornerstone of modern chemical synthesis. However, the successful formation of the desired carbon-carbon or carbon-heteroatom bond is only half the victory. The unequivocal confirmation of the product's structure is a critical, non-negotiable step that underpins the reliability of subsequent research and development. This guide, born from extensive field experience, provides a comparative analysis of the primary spectroscopic techniques employed for this purpose, offering not just the "what" and "how," but the crucial "why" behind the application of each method.
The Imperative of Orthogonal Validation
A fundamental principle in analytical science, and one that is paramount in structural elucidation, is the concept of orthogonal validation. This approach leverages multiple, independent analytical techniques that rely on different physicochemical principles to interrogate the same sample.[1][2] By doing so, the probability of an erroneous structural assignment is significantly minimized. A single technique may provide data that is consistent with the proposed structure, but it is the congruence of data from orthogonal methods that provides the highest level of confidence. For the products of coupling reactions, a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, often supplemented by Ultraviolet-Visible (UV-Vis) Spectroscopy, constitutes a robust strategy for unambiguous structural confirmation.
The Strategic Workflow of Structural Confirmation
The process of confirming the structure of a coupling reaction product is a systematic investigation. The following workflow illustrates a logical progression from initial assessment to comprehensive structural determination.
Caption: A typical workflow for the confirmation of a coupling product's structure.
A Comparative Overview of Spectroscopic Techniques
The following table provides a high-level comparison of the primary spectroscopic methods used in the structural confirmation of coupling reaction products.
| Technique | Information Provided | Strengths | Limitations | Typical Application in Coupling Reactions |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, stereochemistry, regioselectivity.[3] | Unparalleled for detailed structural elucidation. | Lower sensitivity compared to MS, can be time-consuming for complex molecules. | Confirming the formation of the new C-C or C-X bond, determining the relative positions of substituents (regioselectivity). |
| Mass Spectrometry | Molecular weight, elemental composition (with HRMS).[4] | High sensitivity, provides exact molecular formula. | Provides limited information on connectivity and stereochemistry. | Confirming the expected molecular weight of the product and deducing its elemental composition. |
| IR Spectroscopy | Presence or absence of functional groups.[5] | Fast, non-destructive, and requires minimal sample preparation (especially with ATR). | Provides limited information on the overall molecular skeleton. | Verifying the disappearance of starting material functional groups (e.g., C-Br stretch) and the appearance of new ones. |
| UV-Vis Spectroscopy | Information about conjugated π-electron systems.[6] | Simple, fast, and useful for quantitative analysis. | Provides limited structural information, primarily for chromophores. | Confirming the formation of extended conjugation in products of reactions like Suzuki or Heck couplings. |
In-Depth Analysis of Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules.[3] It provides a detailed map of the atomic framework, revealing not only which atoms are present but how they are connected.
-
Unambiguous Connectivity: 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) directly probe the connectivity between protons and carbons, providing definitive evidence of the newly formed bond.[7]
-
Regioselectivity: In coupling reactions where multiple isomers can be formed, NMR is the primary tool to determine the exact regiochemistry of the product.[8]
-
Stereochemistry: For coupling reactions that generate stereocenters, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can elucidate the relative stereochemistry.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.[9]
-
Ensure the sample is fully dissolved and the solution is homogeneous. Insoluble particles can degrade the quality of the spectrum.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
Tune the probe for both the ¹H and ¹³C frequencies.[10]
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum. A standard acquisition includes a 90° pulse and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a 1D carbon spectrum, typically with proton decoupling. For quantitative analysis, a longer relaxation delay is necessary.
-
2D NMR (if needed): Based on the complexity of the 1D spectra, acquire 2D spectra such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC.[7]
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons in the proposed structure.[11]
-
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the precise molecular weight of the product, offering a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further solidifying the structural assignment.[4]
-
Molecular Weight Confirmation: A match between the experimentally determined molecular weight and the calculated molecular weight of the expected product is a primary confirmation of a successful reaction.
-
Elemental Composition: HRMS provides an exact molecular formula, which is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[12]
-
Avoid non-volatile buffers (e.g., phosphates, Tris) and salts, as they can suppress the signal and contaminate the instrument.[12]
-
If necessary, use volatile additives like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.[13]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is operating in high-resolution mode.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
For HRMS data, use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[5] In the context of coupling reactions, it is particularly useful for tracking the transformation of reactants to products.
-
Reaction Monitoring: The disappearance of characteristic vibrational bands of the starting materials (e.g., the C-X stretch of an aryl halide) and the appearance of new bands corresponding to the product provide clear evidence of the reaction's progress.
-
Functional Group Confirmation: It quickly confirms the presence of key functional groups in the final product, which must be consistent with the proposed structure.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.[14]
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to specific functional groups using correlation charts.[15]
-
Compare the spectrum of the product with that of the starting materials to confirm the expected chemical transformation.
-
Caption: The complementary nature of spectroscopic techniques in defining a product's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Pi System
While not a primary tool for detailed structural elucidation, UV-Vis spectroscopy can provide valuable information, particularly for the products of coupling reactions that create or extend conjugated systems, such as the Suzuki, Heck, and Sonogashira reactions.[6]
-
Confirmation of Conjugation: The formation of a new bond that extends a conjugated system will result in a bathochromic (red) shift in the UV-Vis absorption spectrum, moving to a longer wavelength of maximum absorbance (λmax).[16] This can serve as a quick indicator of a successful reaction.
-
Quantitative Analysis: UV-Vis spectroscopy is a powerful tool for quantitative analysis, allowing for the determination of product concentration using the Beer-Lambert law.[17]
-
Sample Preparation:
-
Prepare a dilute solution of the purified product in a UV-transparent solvent (e.g., ethanol, methanol, hexane, water).
-
The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0 absorbance units).
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over the appropriate wavelength range (typically 200-800 nm).
-
-
Data Interpretation:
-
Identify the λmax and compare it to the spectra of the starting materials. A significant red shift is indicative of extended conjugation.
-
The molar absorptivity (ε) can also be calculated, which is a characteristic property of the molecule.
-
Conclusion: A Symphony of Signals for Structural Certainty
References
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A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
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High-resolution mass spectrometers. National Institutes of Health. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
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A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. ResearchGate. [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
-
Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. ResearchGate. [Link]
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14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
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FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL. YouTube. [Link]
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Conjugated Systems and UV Spectroscopy. Fiveable. [Link]
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Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. Journal of Pharmaceutical Negative Results. [Link]
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Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
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What Problems Can Be Solved By Coupling UV-VIS Spectroscopy With Other Techniques?. Drawell. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]
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How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity?. YouTube. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
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FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
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2D NMR FOR THE CHEMIST. University of California, San Diego. [Link]
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Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]
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UV-Vis Spectroscopy of Conjugated Alkenes. Pearson. [Link]
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Step-by-step Analysis of FTIR. UniTechLink. [Link]
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10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
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A Complete Review on UV-Visible Spectroscopic Technique. WJPPS. [Link]
-
Guide to Solving NMR Questions. The OChem Whisperer. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
-
FTIR Analysis. RTI Laboratories. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
In Situ Quantitative Monitoring of Adsorption from Aqueous Phase by UV–vis Spectroscopy: Implication for Understanding of Heterogeneous Processes. ResearchGate. [Link]
-
Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy. ResearchGate. [Link]
-
Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. National Institutes of Health. [Link]
-
Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Spectroscopy Problems. University of Colorado Boulder. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. ResearchGate. [Link]
-
-
Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Commercial Boronic Acids
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and advanced materials. At the heart of this powerful transformation lies the boronic acid, a seemingly straightforward reagent. However, lurking beneath the surface of this critical starting material is a significant challenge that can derail timelines, compromise yields, and cast doubt on reproducibility: batch-to-batch variability.
This guide provides an in-depth, technical framework for understanding, assessing, and mitigating the risks associated with the variable quality of commercial boronic acids. Moving beyond a simple listing of analytical techniques, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your synthetic endeavors.
The Unseen Equilibrium: Why Boronic Acid Quality Matters
Boronic acids are not static entities. They exist in a dynamic equilibrium with their cyclic anhydride trimers, known as boroxines , and are susceptible to degradation through protodeboronation and oxidation.[1][2] This inherent instability is a primary source of batch-to-batch inconsistency. A freshly prepared, high-purity batch of a boronic acid may perform flawlessly, while a subsequent batch from the same supplier, or even the same batch after prolonged or improper storage, can lead to sluggish reactions, the formation of intractable byproducts, and ultimately, lower yields of the desired product.[2]
The impact of these impurities is multifaceted. Boroxines, while often competent in Suzuki-Miyaura couplings, have different reaction kinetics compared to their monomeric counterparts.[3] The presence of significant and variable amounts of boroxines can therefore lead to unpredictable reaction profiles and difficulties in process control. Furthermore, other impurities can poison the palladium catalyst, leading to reduced catalytic activity or complete reaction failure.[2]
For drug development professionals, the implications of such variability extend beyond reaction efficiency. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q11, emphasize the importance of well-characterized starting materials and a thorough understanding of how their quality attributes can impact the final drug substance.[4] A robust control strategy for incoming raw materials is not just good science; it is a regulatory expectation.
A Multi-Pronged Approach to Quality Assessment
A comprehensive assessment of boronic acid quality relies on a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle. No single method can fully capture the complexity of a boronic acid sample.
Key Quality Attributes to Interrogate:
-
Purity and Identification: Verifying the identity and quantifying the amount of the desired boronic acid.
-
Water Content: Moisture can significantly impact the boronic acid/boroxine equilibrium and reaction stoichiometry.
-
Boroxine Content: Quantifying the level of the cyclic anhydride trimer.
-
Other Impurities: Identifying and quantifying any other organic or inorganic impurities.
Caption: A streamlined workflow for the comprehensive quality assessment of commercial boronic acid batches.
Comparative Analysis: A Tale of Three Batches
To illustrate the tangible impact of batch-to-batch variability, consider the following hypothetical data for three different batches of a commercially available arylboronic acid intended for a key Suzuki-Miyaura coupling step in a pharmaceutical synthesis.
| Parameter | Batch A (High Quality) | Batch B (Marginal Quality) | Batch C (Low Quality) | Acceptance Criteria |
| Purity (qNMR) | 99.2% | 96.5% | 91.3% | ≥ 98.0% |
| Water Content (Karl Fischer) | 0.3% | 1.8% | 3.5% | ≤ 1.0% |
| Boroxine Content (by ¹H NMR) | 1.5% | 8.2% | 15.6% | ≤ 5.0% |
| Unknown Impurity at RRT 1.15 | Not Detected | 0.8% | 2.1% | ≤ 0.2% |
| Suzuki Coupling Yield | 95% | 78% | 55% (with byproducts) | ≥ 90% |
Analysis of the Data:
-
Batch A represents a high-quality starting material, meeting all acceptance criteria and delivering a high yield in the subsequent coupling reaction.
-
Batch B is of marginal quality. While the purity by qNMR might seem acceptable at first glance, the elevated water and boroxine content contribute to a significantly lower reaction yield.
-
Batch C is clearly of low quality. The low purity, high water and boroxine content, and the presence of a significant unknown impurity all contribute to a poor reaction outcome, likely with the formation of difficult-to-remove byproducts.
This comparative data underscores the necessity of a multi-faceted analytical approach. Relying on a single purity assessment without considering water and boroxine content can be misleading and detrimental to process performance.
In-Depth Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined above. The causality behind each step is explained to provide a deeper understanding of the analytical process.
Purity Assessment by Quantitative NMR (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight. It is a powerful tool for obtaining an absolute purity value without the need for a specific reference standard of the analyte itself.
Caption: Experimental workflow for purity determination of boronic acids by qNMR.
Step-by-Step Protocol:
-
Selection of Internal Standard: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is soluble in the chosen deuterated solvent and has at least one proton signal that does not overlap with any signals from the boronic acid or its impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 20-40 mg of the boronic acid sample into the same vial.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) to the vial. Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified. A typical D1 is 30-60 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform a meticulous baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the internal standard and a signal from the boronic acid.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Water Content Determination by Karl Fischer Titration
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample. It is based on a redox reaction where iodine is consumed in the presence of water. The endpoint is detected when an excess of iodine is present. Both volumetric and coulometric methods are available, with the choice depending on the expected water content.[1][3]
Step-by-Step Protocol (Volumetric Method):
-
Instrument Setup and Reagent Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the burette with a standardized KF titrant (e.g., Hydranal™-Composite 5).
-
Add a suitable solvent (e.g., dry methanol) to the titration vessel.
-
-
Titrator Conditioning:
-
Start the instrument's pre-titration sequence to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Titer Determination:
-
Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a liquid standard) to the conditioned titration vessel.
-
Start the titration. The instrument will dispense the KF titrant until the endpoint is reached.
-
The titer (mg H₂O / mL of titrant) is automatically calculated. It is crucial to perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the boronic acid sample and add it to the conditioned titration vessel.
-
Start the titration.
-
The instrument will titrate the sample and calculate the water content, typically expressed as a percentage.
-
Impurity Profiling by HPLC/UPLC-MS
Principle: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are powerful techniques for separating, identifying, and quantifying impurities in a sample. A reversed-phase method is typically employed for boronic acids.
Caption: Schematic of an HPLC/UPLC-MS system for boronic acid impurity profiling.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid sample into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min for UPLC.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Detection:
-
UV/PDA: Monitor at a wavelength where the boronic acid and potential impurities absorb (e.g., 220 nm and 254 nm).
-
MS: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of impurities. The mass spectrometer will provide mass-to-charge ratio (m/z) information, which is invaluable for impurity identification.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the main peak.
-
Use the mass spectral data to propose structures for the observed impurities. Boroxines will appear as trimers of the boronic acid minus three water molecules.
-
Conclusion: A Proactive Approach to Quality
The batch-to-batch variability of commercial boronic acids is a significant, yet manageable, challenge in synthetic and medicinal chemistry. By moving away from a "black box" approach and implementing a robust, multi-technique analytical strategy, researchers and drug development professionals can gain a comprehensive understanding of the quality of their starting materials. This proactive approach not only mitigates the risk of failed reactions and project delays but also ensures the reproducibility and integrity of the entire synthetic process, from the laboratory bench to commercial manufacturing. The adoption of these principles of scientific integrity and thorough analytical characterization is paramount for the successful and timely delivery of new medicines and materials.
References
-
ICH Harmonised Tripartite Guideline. Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. European Medicines Agency. November 2000. [Link]
-
ICH Harmonised Guideline. Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation. May 2012. [Link]
-
Cammidge, A. N., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2015, 137 (48), 15138–15147. [Link]
-
Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2005. [Link]
-
MestReNova. qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]
-
METTLER TOLEDO. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Rao, N. et al. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 2013, 5, 547-554. [Link]
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Scharlab. Karl Fischer water content titration. [Link]
-
Anmol Chemicals. Boric Acid EP JP BP Ph Eur IP USP NF Boric Acid Manufacturers. [Link]
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ICH. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. [Link]
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- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Piperidine Nitrogen Protecting Groups in Suzuki Coupling: A Comparative Analysis
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its ability to construct complex molecular architectures, particularly the biaryl motif prevalent in pharmaceuticals, is unparalleled. However, when one of the coupling partners is a piperidine ring—a ubiquitous scaffold in centrally active nervous system agents—a significant challenge arises: the piperidine nitrogen. This guide provides an in-depth comparison of protecting group strategies for the piperidine nitrogen, moving beyond a simple catalog to explain the causality behind experimental choices and offering field-proven insights for selecting the optimal approach.
The Inherent Challenge: Piperidine Nitrogen vs. Palladium Catalysis
The Suzuki-Miyaura coupling relies on a finely tuned catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state at the cycle's start.[1][2] The piperidine nitrogen, with its basic lone pair of electrons, poses a direct threat to this cycle. It can act as a ligand, coordinating to the electron-deficient palladium center. This coordination can lead to catalyst inhibition or complete deactivation, effectively halting the reaction.[3] Consequently, many standard protocols for palladium-catalyzed cross-coupling reactions fail or give poor yields when substrates contain unprotected N-H groups.[3] Protecting the nitrogen atom masks this problematic lone pair, rendering it electronically inert to the catalyst and allowing the cross-coupling to proceed efficiently.
Figure 1. The Suzuki catalytic cycle and the inhibitory pathway caused by an unprotected piperidine nitrogen.
The choice of a protecting group is therefore a critical experimental parameter. An ideal group should be robust enough to withstand the Suzuki coupling conditions (basic medium, heating) yet be removable under mild conditions that do not compromise the newly formed, often complex, product molecule.
Conventional Protecting Groups: The Workhorses
The most common strategies involve the conversion of the secondary amine into a carbamate or a sulfonamide. These groups effectively withdraw electron density from the nitrogen, diminishing its basicity and coordinating ability.
| Protecting Group | Structure | Typical Introduction | Stability to Suzuki Conditions | Typical Deprotection | Key Considerations |
| Boc (tert-Butoxycarbonyl) | R-N(Boc) | Boc₂O, base (e.g., Et₃N, DMAP) | Generally stable | Strong acid (TFA, HCl) | Widely used, reliable. Acid-labile, not suitable for acid-sensitive substrates. |
| Cbz (Carboxybenzyl) | R-N(Cbz) | Cbz-Cl, base | Stable | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to Boc. Not suitable for molecules with other reducible groups (alkenes, alkynes, nitro). |
| Tosyl (Ts) | R-N(Ts) | Ts-Cl, base (e.g., Pyridine) | Very Stable | Harsh reducing agents (e.g., Na/NH₃) or strong acid. | Very robust, but removal can be challenging and require harsh conditions. |
| Benzyl (Bn) | R-N(Bn) | BnBr, base | Stable | Catalytic Hydrogenation (H₂, Pd/C) | Similar removal to Cbz. Can sometimes be cleaved under Suzuki conditions if not carefully controlled. |
Expert Commentary:
The Boc group is arguably the most common starting point for many synthetic chemists due to its general stability and predictable removal.[4][5] Its primary drawback is the reliance on strong acid for deprotection, which can be problematic in late-stage functionalization of complex molecules with other acid-sensitive moieties.
The Cbz group offers an excellent orthogonal alternative, being stable to the acidic conditions that cleave Boc groups. Its removal via hydrogenation is exceptionally mild. However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes or nitro groups, which are common in pharmacologically active compounds.
Tosyl and other sulfonamides are extremely robust, making them suitable for reactions that might degrade carbamates. This stability, however, is a double-edged sword, as their removal often requires harsh conditions that may not be tolerated by the final product.[6][7] The Benzyl group, while synthetically accessible, shares the same hydrogenation-based removal as Cbz and can sometimes be prone to side reactions under palladium catalysis.
Representative Experimental Protocol: N-Boc-Piperidine Suzuki Coupling
This protocol is a synthesized example based on common literature procedures for the Suzuki coupling of an N-Boc protected piperidine boronic acid pinacol ester.[4][8]
Reaction: Coupling of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with an Aryl Bromide.
Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc piperidine boronic ester, the aryl bromide, and Pd(PPh₃)₄.
-
Add 1,4-dioxane to dissolve the solids (concentration typically 0.1-0.2 M).
-
Add the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Alternative Strategies: Orthogonal and Labile Protecting Groups
For complex, multi-step syntheses, having the ability to remove one protecting group selectively in the presence of others—a concept known as orthogonality —is paramount. Groups like Boc (acid-labile) and Cbz (hydrogenolysis) are orthogonal to each other. Advanced strategies employ protecting groups that are stable to both acid and hydrogenation but can be cleaved by a unique, mild trigger.
| Protecting Group | Structure | Stability to Suzuki Conditions | Unique Deprotection | Key Advantages |
| Alloc (Allyloxycarbonyl) | R-N(Alloc) | Stable | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., phenylsilane, dimedone) | Orthogonal to Boc, Cbz, and Fmoc. Removal is under neutral, mild conditions. |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | R-N(Teoc) | Stable | Fluoride source (e.g., TBAF) | Highly stable to acidic and reductive conditions. Orthogonal to most common protecting groups. |
Expert Commentary:
The Alloc group is an elegant choice for orthogonality. Since the Suzuki reaction itself is Pd-catalyzed, one might expect incompatibility. However, the deprotection requires a specific set of reagents—a Pd(0) source and an allyl cation scavenger—which are not present during the coupling reaction itself. This allows for selective removal post-coupling.
The Teoc group offers exceptional stability, resisting both the strong acids used to cleave Boc and the hydrogenation conditions for Cbz. Its removal is triggered by a fluoride source, which induces a β-elimination. This unique cleavage mechanism makes it highly orthogonal to nearly all other common protecting groups, providing significant flexibility in a complex synthetic route.
The Ultimate Alternative: No Protecting Group
The most atom-economical approach is to perform the Suzuki coupling directly on the unprotected piperidine. While challenging, this strategy is highly desirable as it eliminates the additional synthesis steps of protection and deprotection.[3] Success in this area hinges on finding highly specialized catalytic systems that are resistant to inhibition by the amine.
Causality and Experimental Choices:
-
Ligand Choice is Critical: Standard phosphine ligands like PPh₃ often fail. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required. These ligands form more stable and active palladium complexes that are less susceptible to displacement or deactivation by the piperidine nitrogen.[3]
-
Pre-catalyst Selection: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible and higher-yielding reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]
-
Reaction Conditions: These reactions often require higher temperatures or carefully optimized base and solvent systems to achieve good conversion.
While feasible, this approach is often substrate-specific and may require extensive optimization for each new coupling partner.
Decision Workflow for Protecting Group Selection
Choosing the right strategy requires a holistic view of the entire synthetic plan. The following workflow can guide the decision-making process.
Figure 2. Decision workflow for selecting a piperidine N-protecting group for Suzuki coupling.
Conclusion
The selection of a protecting group for the piperidine nitrogen in Suzuki coupling is not a one-size-fits-all decision. While Boc and Cbz remain the reliable workhorses for straightforward syntheses, a deeper understanding of their limitations is crucial. For complex, multi-step syntheses demanding high functional group tolerance, orthogonal alternatives like Alloc and Teoc provide unparalleled strategic flexibility. Finally, the "no-protecting-group" strategy, while elegant, requires significant investment in catalyst screening and optimization. By carefully considering the stability and deprotection conditions of each group in the context of the overall synthetic route, researchers can navigate the challenges of coupling nitrogen heterocycles and accelerate the development of novel chemical entities.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
-
Liu, J., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. Chemical Communications, 49(47), 5268-5270. [Link]
-
Royal Society of Chemistry. (2013). Supporting Information for Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Rasool, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3939. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [This is a representative review, a specific paper for N-Boc piperidone Suzuki is also cited: Org. Lett. 2014, 16, 1, 238–241] [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chem-Station. (2019). Teoc Protecting Group. Retrieved from [Link]
-
White Rose eTheses Online. (2017). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Meloni, G., et al. (2021). Synthesis and Suzuki-Miyaura Cross- Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(33), 13263–13270. [Link]
-
Jo, H., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-11. [Link]
-
Bakherad, M., & Keivanloo, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ChemistrySelect, 4(7), 2135-2146. [Link]
-
Wagner, A., & Bräse, S. (2005). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Synlett, 2005(12), 1893-1896. [Link]
-
Gu, Z., & Zakarian, A. (2010). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Organic Letters, 12(20), 4544–4547. [Link]
-
Li, H., et al. (2015). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 5(2), 933-964. [Link]
-
Smith, A. M., & Whyman, R. (2014). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 91(8), 1264-1267. [Link]
-
PPMC. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
-
Zhang, L., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 5039. [Link]
-
Merck & Co. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. scbt.com [scbt.com]
- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 5. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Boc-piperidine-4-boronic acid pinacol ester 97 1048970-17-7 [sigmaaldrich.com]
A Medicinal Chemist's Guide to Bioisosteric Replacement of the Piperidin-4-yloxy-phenyl Moiety
The piperidin-4-yloxy-phenyl scaffold is a cornerstone in modern drug discovery, prized for its rigid, well-defined geometry that allows for precise positioning of substituents to interact with biological targets. Found in numerous clinical candidates and marketed drugs, this moiety offers a robust platform for establishing key pharmacophoric interactions. However, its prevalence is a double-edged sword. The lipophilic phenyl ring and the basic piperidine nitrogen can contribute to suboptimal physicochemical properties, including poor solubility, high metabolic turnover (particularly P450-mediated oxidation), and potential for off-target liabilities such as hERG channel inhibition.
This guide provides a comparative analysis of bioisosteric replacements for the piperidin-4-yloxy-phenyl moiety. We move beyond a simple catalog of alternatives, instead focusing on the strategic rationale, synthetic feasibility, and data-driven evaluation of these replacements. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complex decision-making process of lead optimization, transforming problematic scaffolds into promising clinical candidates.
The Strategic Imperative: Why Replace a Privileged Scaffold?
The decision to modify a core scaffold like piperidin-4-yloxy-phenyl is driven by the need to overcome specific, quantifiable liabilities identified during preclinical profiling. The primary motivations fall into several key categories:
-
Improving ADME Properties: The most common driver is the enhancement of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. This includes increasing metabolic stability to prolong half-life, boosting aqueous solubility to improve formulation and bioavailability, and modulating permeability to optimize drug exposure.[1]
-
"Escaping Flatland": Over-reliance on planar, sp2-hybridized aromatic systems has been linked to poor developability profiles. Introducing bioisosteres with a higher fraction of sp3-hybridized carbons creates more three-dimensional, structurally complex molecules.[2] This shift can disrupt crystal packing (improving solubility), enhance binding specificity, and open new avenues for intellectual property.[3]
-
Mitigating Off-Target Activity: The basic nitrogen of the piperidine ring is often a culprit in off-target ion channel binding, most notably the hERG potassium channel, which can lead to cardiotoxicity. Bioisosteric modifications can alter the pKa or steric environment of the nitrogen, reducing this liability.
-
Fine-Tuning Potency and Selectivity: While often used to fix ADME issues, bioisosteric replacement can also be a powerful tool for optimizing on-target activity. Subtle changes in geometry, electronics, and hydrogen bonding capacity can lead to significant gains in potency and selectivity.[4]
Below is a decision-making framework for selecting a bioisosteric replacement strategy.
Caption: Synthetic workflow for a bicyclic phenyl bioisostere.
Step-by-Step Methodology:
-
Diene Precursor Synthesis: The diene precursor is synthesized in two high-yielding steps starting from commercially available propargyl alcohol. [5](Detailed steps for this precursor synthesis are beyond the scope of this guide but are readily available in the cited literature).
-
Photochemical Cycloaddition:
-
Dissolve the oxygen-tethered diene precursor in an appropriate solvent (e.g., acetone or acetonitrile) to a concentration of ~0.01-0.05 M.
-
Transfer the solution to a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a quartz or Pyrex immersion well).
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution at room temperature while maintaining a gentle nitrogen/argon stream. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
-
Purification and Saponification:
-
Purify the crude ester product by column chromatography on silica gel.
-
Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the saponification is complete (as monitored by TLC/LC-MS).
-
Acidify the reaction mixture with 1M HCl to pH ~2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting carboxylic acid can often be purified by recrystallization to yield the final bioisostere core as a crystalline solid. [5]
-
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard workflow for assessing the intrinsic clearance of a compound by Phase I metabolic enzymes.
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 mM stock solution of the test compound and positive control (e.g., a rapidly metabolized compound like verapamil) in DMSO.
-
Dilute the HLM pool (commercially available) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound stock solution to the HLM to achieve a final substrate concentration of 1 µM (the final DMSO concentration should be ≤ 0.5%).
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH stock solution to a final concentration of 1 mM.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another compound not present in the assay).
-
-
Sample Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein using the formula: Cl_int = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion
The piperidin-4-yloxy-phenyl moiety, while a valuable scaffold, is not immutable. Modern medicinal chemistry demands a proactive approach to lead optimization, where potential liabilities are identified early and addressed decisively. The bioisosteric replacement strategies discussed herein—from modifying the piperidine ring to completely replacing the phenyl group with saturated 3D structures—provide a powerful toolkit for this purpose. The choice of bioisostere is not arbitrary but a hypothesis-driven decision based on the specific liability one aims to correct. By integrating rational design with robust synthetic execution and quantitative biological and pharmacokinetic evaluation, researchers can successfully navigate the challenges of drug discovery and engineer molecules with superior, life-changing therapeutic potential.
References
-
Gill, A., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link] [3][6]2. Domainex (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. [Link] [5]3. Mykhailiuk, P. K. (2020). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). ResearchGate. [Link] [7]4. Levterov, V. V., et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link] [8]5. Todd, M. H., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. [Link] [9]6. Mykhailiuk, P. K. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link] [10]7. Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link] [4]8. Gill, A., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. [Link] [6]9. Levterov, V. V., et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link] [11]10. Stepan, A. F., et al. (2014). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link] [12]11. Wager, T. T., et al. (2016). Defining the "Rules of Thumb" for Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link] [13]12. Scott, J. S., et al. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm. [Link] [14]13. Hammond, M., et al. (2020). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link]
-
Kawamata, Y., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link] [2]15. Chemspace (2023). Bioisosteric Replacements. Chemspace. [Link] [1]16. Scott, J. S., et al. (2017). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on data from analogous compounds, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid should be treated with care.
1.1. Anticipated Hazards
Boronic acid derivatives are generally classified with the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort.[1][2]
-
Harmful if Swallowed: Ingestion can be detrimental to health.[1][2]
Table 1: Hazard Summary for Structurally Similar Boronic Acid Derivatives
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product.[2] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |
1.2. Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn when handling 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]
-
Skin Protection: A lab coat and appropriate protective gloves (e.g., nitrile) are essential to prevent skin exposure.[3][5]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[3][5]
-
General Hygiene: Always wash hands thoroughly after handling.[6][7]
Waste Segregation and Collection
Proper segregation at the point of generation is a cornerstone of safe and compliant chemical waste management.[8]
2.1. Waste Categorization
All waste containing 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid must be classified as hazardous chemical waste.[9][10] This includes:
-
Unused or expired pure compound.
-
Contaminated materials (e.g., weigh boats, filter paper, pipette tips).
-
Solvent rinsates from cleaning contaminated glassware.
-
Reaction mixtures containing the compound.
2.2. Container Selection and Labeling
-
Container Compatibility: Use only chemically compatible and leak-proof containers for waste collection.[11] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid," and any other components in the waste stream. The accumulation start date must also be clearly visible.
Disposal Procedures
The following step-by-step procedures provide a framework for the disposal of this compound. Crucially, always consult with your institution's Environmental Health & Safety (EHS) department before proceeding, as local regulations may vary. [12][13]
3.1. Disposal of Solid Waste
-
Collection: Carefully transfer the solid 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and any contaminated disposable materials (e.g., weighing paper, gloves) into a designated hazardous waste container.[3][14]
-
Minimize Dust: Handle the solid material in a manner that minimizes dust generation, such as in a chemical fume hood.[3][14]
-
Container Sealing: Securely close the waste container when not in use.[11]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[11][13]
-
Pickup: Arrange for waste pickup by your institution's EHS department or a licensed hazardous waste contractor.[13]
3.2. Disposal of Liquid Waste (Solutions)
-
Segregation: Do not mix waste containing 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid with other incompatible waste streams.[15]
-
Collection: Collect all liquid waste, including reaction residues and solvent rinses, in a designated, properly labeled hazardous waste container.
-
Neutralization (Use with Caution): Boronic acids are weakly acidic.[12] While neutralization with a mild base like sodium bicarbonate can be a pre-treatment step for some acidic wastes, it is critical to perform a small-scale test to ensure the reaction does not produce excessive heat or gas.[16][17] If you choose to neutralize, do so slowly in a well-ventilated area, and monitor the pH. However, for complex mixtures, it is often safer to dispose of the waste without neutralization.
-
Storage and Pickup: As with solid waste, store the sealed container in a satellite accumulation area and arrange for professional disposal.
Diagram 1: Decision Workflow for Disposal
Caption: Decision workflow for the proper disposal of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid waste.
Emergency Procedures
In the event of an accidental release, follow these procedures:
-
Spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3][9]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing.[7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Regulatory Compliance
All laboratory waste disposal is governed by strict regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][18] Key principles include:
-
Cradle-to-Grave Responsibility: The generator of the waste is responsible for its safe disposal.[19]
-
Waste Minimization: Laboratories should strive to minimize the generation of hazardous waste whenever possible.[13][20]
-
Training: All personnel handling hazardous waste must be properly trained.[15]
By adhering to these guidelines, researchers and drug development professionals can ensure the safe and compliant disposal of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, thereby protecting themselves, their colleagues, and the environment.
References
- Chemos GmbH & Co. KG.
- Lab Alley. How To Safely Dispose of Boric Acid.
- 4 - SAFETY D
- Daniels Health. (2025).
- AAPPTec, LLC. MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
- Apollo Scientific. (2023). Piperidine-4-carboxylic acid, N-BOC protected.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Fluorochem. (2024).
- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)
- Phenylboronic acid - SAFETY D
- Occupational Safety and Health Administr
- U.S. Environmental Protection Agency. (2025).
- Pharma Waste Management: Steps for Compliance & Sustainability. (2024).
- Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024).
- Etimine USA. (2020).
- National Center for Biotechnology Information.
- Environmental Health & Safety. (2024). Disposal Protocol for High Level Disinfectants (HLDs).
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Cornell University EHS. Chapter 7 - Management Procedures For Specific Waste Types.
- How To Properly Dispose Waste Acid?. (2022). YouTube.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help! : r/chemistry.
- Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
Sources
- 1. chemos.de [chemos.de]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. etimineusa.com [etimineusa.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. laballey.com [laballey.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. peptide.com [peptide.com]
- 15. danielshealth.com [danielshealth.com]
- 16. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 17. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 18. BORIC ACID | Occupational Safety and Health Administration [osha.gov]
- 19. epa.gov [epa.gov]
- 20. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
A Researcher's Guide to Safely Handling 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety and logistical information for handling 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid. By understanding the "why" behind each procedural step, we can foster a culture of safety and ensure the integrity of our research.
Therefore, a cautious approach is warranted, treating the compound as hazardous upon ingestion, and as an irritant to skin, eyes, and the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite. The following table summarizes the recommended PPE for handling 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 (or equivalent) | Protects against dust particles and potential splashes. Goggles provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | ASTM D6319 (or equivalent) | Provides a barrier against skin contact. Double-gloving is recommended when handling the solid or concentrated solutions. |
| Body Protection | Laboratory Coat | Standard polyester/cotton blend | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved | Recommended when handling the powder outside of a fume hood or when there is a risk of generating dust.[6][7] |
Operational Plan: From Benchtop to Waste Stream
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
